molecular formula C7H11N3O B13127640 (6-Ethoxypyridazin-3-yl)methanamine CAS No. 948996-04-1

(6-Ethoxypyridazin-3-yl)methanamine

Katalognummer: B13127640
CAS-Nummer: 948996-04-1
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: WJHDYOWTNUWCRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Ethoxypyridazin-3-yl)methanamine (CAS 944896-30-4) is a high-purity pyridazine derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol, features a methanamine substituent on a 6-ethoxy pyridazine scaffold . Pyridazine-based compounds like this one represent an important class of heterocyclic building blocks with diverse biological activities . Researchers value this chemical scaffold for its potential in developing novel therapeutic agents, particularly given that pyridazine derivatives have demonstrated promising activities across multiple therapeutic areas including oncology, inflammatory diseases, hypertension, and cardiovascular conditions . The compound should be stored in a dark place at 2-8°C to maintain stability and purity . (6-Ethoxypyridazin-3-yl)methanamine is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this building block for lead optimization, structure-activity relationship studies, and the synthesis of more complex molecules targeting various biological pathways.

Eigenschaften

CAS-Nummer

948996-04-1

Molekularformel

C7H11N3O

Molekulargewicht

153.18 g/mol

IUPAC-Name

(6-ethoxypyridazin-3-yl)methanamine

InChI

InChI=1S/C7H11N3O/c1-2-11-7-4-3-6(5-8)9-10-7/h3-4H,2,5,8H2,1H3

InChI-Schlüssel

WJHDYOWTNUWCRV-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NN=C(C=C1)CN

Herkunft des Produkts

United States
Foundational & Exploratory

Chemical structure and properties of (6-Ethoxypyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: (6-Ethoxypyridazin-3-yl)methanamine – Synthesis, Properties, and Application

Executive Summary

(6-Ethoxypyridazin-3-yl)methanamine is a versatile heterocyclic building block (pharmacophore) utilized in the synthesis of bioactive small molecules. Belonging to the pyridazine class, it features a 1,2-diazine ring substituted with an ethoxy group at position 6 and a primary aminomethyl group at position 3.

This specific substitution pattern offers a unique balance of physicochemical properties: the ethoxy group modulates lipophilicity (LogP) and solubility, while the primary amine serves as a high-reactivity handle for amide coupling, reductive amination, or sulfonylation. It is frequently employed in Fragment-Based Drug Discovery (FBDD) and as a linker moiety in proteolysis-targeting chimeras (PROTACs).

Chemical Identity & Physicochemical Profile

The molecule is an analog of the more commercially common (6-methoxypyridazin-3-yl)methanamine (CAS 944896-30-4). The ethoxy modification is often introduced to fine-tune the metabolic stability or hydrophobic interactions within a binding pocket.

Table 1: Chemical Specifications
PropertyDataNotes
IUPAC Name (6-Ethoxypyridazin-3-yl)methanamine
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol Calculated
CAS Number Not widely indexedAnalogous to 944896-30-4 (Methoxy)
Predicted LogP ~0.9Ethoxy adds ~0.5 to Methoxy analog (0.[1]4)
pKa (Amine) ~8.8 – 9.2Primary aliphatic amine
pKa (Pyridazine) ~2.5Pyridazine N is weakly basic
H-Bond Donors 2(-NH₂)
H-Bond Acceptors 4(2 Ring N, 1 Ether O, 1 Amine N)
Physical State Oil or Low-Melting SolidUsually handled as HCl or TFA salt

Synthetic Routes & Process Chemistry

The synthesis of (6-Ethoxypyridazin-3-yl)methanamine typically follows a linear sequence starting from the inexpensive precursor 3,6-dichloropyridazine. This route is preferred for its scalability and the stability of intermediates.

Mechanism of Action (Synthesis):
  • Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient pyridazine ring facilitates the displacement of one chloride by the ethoxide ion.

  • Cyanation: The remaining chloride is replaced by a nitrile group using transition metal catalysis (Pd or Cu).

  • Reduction: The nitrile is reduced to the primary amine.[2][3][4]

Experimental Protocol (Recommended Route)

Step 1: Synthesis of 3-Chloro-6-ethoxypyridazine

  • Reagents: 3,6-Dichloropyridazine, Sodium Ethoxide (NaOEt), Ethanol (EtOH).

  • Procedure: Dissolve 3,6-dichloropyridazine in anhydrous EtOH. Slowly add 1.1 equivalents of NaOEt at 0°C to prevent bis-substitution. Stir at room temperature for 12 hours.

  • Workup: Concentrate, partition between water/DCM, and crystallize.

  • Checkpoint: Monitor by TLC/LCMS. Bis-ethoxy byproduct is the main impurity.

Step 2: Synthesis of 6-Ethoxypyridazine-3-carbonitrile

  • Reagents: 3-Chloro-6-ethoxypyridazine, Zinc Cyanide (Zn(CN)₂), Pd(PPh₃)₄, DMF.

  • Procedure: Degas DMF. Add substrate, Zn(CN)₂ (0.6 eq), and Pd catalyst (5 mol%). Heat to 80-100°C under Argon.

  • Safety Note: Cyanide reagents require dedicated waste streams and H₂S detection.

Step 3: Reduction to (6-Ethoxypyridazin-3-yl)methanamine

  • Reagents: H₂ (balloon or Parr shaker), Raney Nickel or Pd/C, Methanol, Ammonia (catalytic).

  • Procedure: Hydrogenate the nitrile in MeOH/NH₃ (to suppress secondary amine formation) at 40 psi.

  • Purification: Filter catalyst, concentrate, and convert to HCl salt immediately to prevent oxidation.

SynthesisWorkflow cluster_0 Critical Control Points Start 3,6-Dichloropyridazine (Precursor) Inter1 3-Chloro-6-ethoxypyridazine (S_NAr Product) Start->Inter1 NaOEt, EtOH 0°C -> RT Inter2 6-Ethoxypyridazine-3-carbonitrile (Nitrile Intermediate) Inter1->Inter2 Zn(CN)2, Pd(PPh3)4 DMF, 90°C Target (6-Ethoxypyridazin-3-yl)methanamine (Target) Inter2->Target H2, Raney Ni MeOH/NH3

Figure 1: Step-wise synthetic workflow from dichloropyridazine to the target amine.

Reactivity & Derivatization

In medicinal chemistry campaigns, this molecule is rarely the final drug; it is a "linker" or "headgroup."

  • Nucleophilicity: The primary amine is highly nucleophilic and reacts readily with acid chlorides, sulfonyl chlorides, and isocyanates.

  • Basicity: The pyridazine ring nitrogens are weakly basic (pKa ~2.5) and do not compete with the primary amine (pKa ~9.0) for electrophiles under standard conditions.

  • Stability: The ethoxy ether linkage is robust against metabolic hydrolysis (unlike esters), making it a stable bioisostere for other polar groups.

Common Derivatization Reactions:
  • Amide Coupling: Reacts with carboxylic acids (using HATU/DIPEA) to form amide bonds.

  • Reductive Amination: Reacts with aldehydes/ketones (using NaBH(OAc)₃) to form secondary amines.

  • Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides (common in kinase inhibitors).

Handling, Stability & Storage

As a primary amine, the free base is susceptible to oxidation (forming N-oxides or imines) and carbamylation (reacting with atmospheric CO₂).

  • Recommended Form: Dihydrochloride salt (•2HCl) or Monohydrochloride (•HCl).

  • Storage: -20°C, under Argon/Nitrogen, desiccated.

  • Solubility:

    • Free Base: Soluble in DCM, MeOH, EtOH. Sparingly soluble in water.

    • HCl Salt: Highly soluble in water and DMSO.

Self-Validating Purity Check: Before using in a synthesis, perform a ¹H NMR in DMSO-d₆.

  • Look for the ethoxy triplet (~1.4 ppm) and quartet (~4.4 ppm).

  • Look for the methylene singlet/doublet (~4.0 ppm).

  • Critical: Check for the absence of aldehyde peaks (~10 ppm), which indicate oxidation.

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

The molecule acts as a "minimal binder." The pyridazine ring can engage in π-stacking interactions, while the ethoxy group fills hydrophobic pockets. The amine points into the solvent, ready for "fragment growing."

Kinase Inhibition

Pyridazine derivatives are privileged scaffolds in kinase inhibitors (e.g., P38 MAP kinase, JAK inhibitors). The nitrogen atoms in the ring can serve as hydrogen bond acceptors for the kinase hinge region.

Applications Target (6-Ethoxypyridazin-3-yl)methanamine App1 Fragment Growing (FBDD) Target->App1 App2 Kinase Inhibitors (Hinge Binder) Target->App2 App3 PROTAC Linkers (Amine Handle) Target->App3

Figure 2: Primary application domains in medicinal chemistry.

References

  • PubChem. (6-Methoxypyridin-3-yl)methanamine (Analogous Structure Data). National Library of Medicine. Link

  • Sigma-Aldrich. (6-Methoxypyridin-3-yl)methanamine Product Sheet. Link

  • Kodama, T., et al. (2021). "Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions." Journal of Organic Chemistry. Link

  • BLD Pharm. (6-Methoxypyridazin-3-yl)methanamine (CAS 944896-30-4).[5] Link

  • ChemGuide. "Reduction of Nitriles to Primary Amines." Link

Sources

Therapeutic potential of (6-Ethoxypyridazin-3-yl)methanamine in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Therapeutic Potential of Pyridazine Derivatives, with a Focus on the Emerging (6-Ethoxypyridazin-3-yl)methanamine Core

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pyridazine heterocycle as a critical pharmacophore in contemporary drug discovery. While specific data on (6-Ethoxypyridazin-3-yl)methanamine is emerging, this document will explore the broader class of pyridazine derivatives to illuminate the potential therapeutic avenues for this and related novel compounds. We will delve into the synthesis, established pharmacological activities, and mechanistic insights that underscore the growing interest in this chemical scaffold.

The Pyridazine Core: Physicochemical Properties and Therapeutic Precedent

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it an attractive scaffold for medicinal chemists.[1] Its key features include weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust, dual hydrogen-bonding capacity, which can be pivotal for drug-target interactions.[1][2] These characteristics contribute to favorable pharmacokinetic profiles, including reduced lipophilicity and lower potential for cytochrome P450 inhibition.[1]

The therapeutic relevance of the pyridazine core is well-established, with several approved drugs and numerous clinical candidates incorporating this moiety. Notable examples include:

  • Minaprine: An early monoamine oxidase inhibitor used as an atypical antidepressant.[1]

  • Relugolix: A gonadotropin-releasing hormone (GnRH) receptor antagonist.[1]

  • Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 (TYK2).[1]

These examples underscore the versatility of the pyridazine scaffold in targeting a diverse range of biological pathways.

Synthesis and Characterization of Pyridazine Derivatives

The synthesis of pyridazine derivatives is a well-trodden path in organic chemistry, with numerous established routes. For the (6-Ethoxypyridazin-3-yl)methanamine core, a general understanding of the synthesis of 3-aminopyridazines is crucial.

A common and highly effective method for the regioselective synthesis of 6-aryl-pyridazin-3-amines is the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines.[3] This approach offers the advantages of being metal-free, proceeding under neutral conditions, and having a broad substrate scope with good functional group compatibility.[3]

General Synthetic Workflow

start Starting Materials: 1,2,3-Triazine & 1-Propynylamine reaction Aza-Diels-Alder Reaction (Inverse Electron Demand) start->reaction intermediate Cycloaddition Intermediate reaction->intermediate C5/N2 cycloaddition product 6-Aryl-pyridazin-3-amine Derivative intermediate->product Nitrogen extrusion

Caption: A generalized workflow for the synthesis of pyridazine derivatives.

Step-by-Step Protocol: Aza-Diels-Alder Synthesis of a 6-Aryl-pyridazin-3-amine
  • Reactant Preparation: In a clean, dry reaction vessel, dissolve the substituted 1,2,3-triazine (1 equivalent) in a suitable organic solvent (e.g., toluene, dioxane).

  • Addition of Dienophile: To the stirred solution, add the 1-propynylamine derivative (1.1-1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 120°C, depending on the specific substrates. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-aryl-pyridazin-3-amine.

Characterization of the synthesized compound would involve standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

The Broad Pharmacological Landscape of Pyridazines

Pyridazine derivatives have demonstrated a remarkable breadth of biological activities, making them a rich source for drug discovery across multiple therapeutic areas.[4][5]

Therapeutic AreaDocumented ActivitiesExample Molecular Targets
Oncology Anticancer, AntitumorTyrosine kinases, Cyclin-dependent kinases, Monocarboxylate transporter 4 (MCT4)
Neuroscience Anticonvulsant, Antidepressant, AnxiolyticGABA-A receptors, Monoamine oxidase (MAO), Nicotinic acetylcholine receptors (nAChRs)
Infectious Diseases Antibacterial, Antifungal, Antiviral, AntitubercularDNA gyrase, Viral polymerases
Inflammatory Diseases Anti-inflammatoryCyclooxygenases (COX), Tyrosine kinase 2 (TYK2)
Cardiovascular Diseases Antihypertensive, AntiplateletAngiotensin-converting enzyme (ACE), Platelet aggregation factors

This table summarizes the diverse biological activities of pyridazine derivatives and is not exhaustive.

The wide range of activities stems from the ability of the pyridazine scaffold to be readily functionalized, allowing for the fine-tuning of its steric and electronic properties to achieve high affinity and selectivity for various biological targets.[1]

Preclinical Evaluation Workflow for Novel Pyridazine Compounds

For a novel compound such as (6-Ethoxypyridazin-3-yl)methanamine, a systematic preclinical evaluation is essential to elucidate its therapeutic potential. The following workflow provides a general framework for such an investigation.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation in_vitro_start Novel Pyridazine Compound primary_screening Primary Target-Based or Phenotypic Screening in_vitro_start->primary_screening hit_validation Hit Confirmation & Dose-Response primary_screening->hit_validation secondary_assays Secondary & Selectivity Assays hit_validation->secondary_assays adme_tox In Vitro ADME-Tox Profiling secondary_assays->adme_tox in_vivo_start Lead Compound adme_tox->in_vivo_start pk_studies Pharmacokinetic Studies in_vivo_start->pk_studies efficacy_models Disease-Relevant Animal Models pk_studies->efficacy_models toxicology In Vivo Toxicology efficacy_models->toxicology lead_optimization Lead Optimization toxicology->lead_optimization

Caption: A general preclinical evaluation workflow for novel compounds.

Step-by-Step Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic potential of a compound against cancer cell lines.

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Seeding: Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., (6-Ethoxypyridazin-3-yl)methanamine) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Future Directions and Conclusion

The pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its favorable physicochemical properties and synthetic tractability ensure its place in the medicinal chemist's toolbox.[1][4] Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: To further refine the design of pyridazine derivatives for enhanced potency and selectivity.

  • Novel Target Identification: Exploring the potential of pyridazines to modulate new and challenging biological targets.

  • Multitargeted Agents: Designing single molecules that can interact with multiple targets, which could be beneficial for complex diseases like cancer and neurodegenerative disorders.

While (6-Ethoxypyridazin-3-yl)methanamine itself is a relatively unexplored entity, its structural similarity to other biologically active 3-aminopyridazines suggests that it warrants further investigation.[1] The information and protocols provided in this guide offer a solid foundation for researchers to begin to unlock the therapeutic potential of this and other novel pyridazine derivatives.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. [Link]

  • PubChem. (6-ethoxypyridin-3-yl)methanamine. [Link]

  • MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • Semantic Scholar. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. [Link]

  • ResearchGate. (2013). Acute and repeated dose toxicity studies of novel pyridazine substituted s-triazin-2-imine/one/thione derivatives as new class of antihypertensive agent. [Link]

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • PubMed. (1987). Synthesis and activity of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines in animal models of epilepsy. [Link]

  • ACS Publications. (2014). Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. [Link]

  • PubMed. (1987). Tetracyclic pyridazines as potential psychopharmacological agents. [Link]

  • MDPI. (2007). An Efficient Synthesis and Reactions of Novel Indol-ylpyridazinone Derivatives with Expected Biological Activity. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. [Link]

  • SCIRP. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. [Link]

  • PubMed. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. [Link]

Sources

The 6-Ethoxypyridazine Scaffold: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-ethoxypyridazine scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. While the pyridazine ring itself is a privileged structure—offering unique hydrogen-bonding capabilities and improved water solubility compared to phenyl or pyridine bioisosteres—the specific inclusion of the 6-ethoxy substituent introduces critical physicochemical modulations. This guide dissects the technical utility of this scaffold, focusing on its role in optimizing lipophilicity (


), enhancing metabolic stability relative to methoxy analogs, and serving as a robust "handle" for diversity-oriented synthesis.

We will explore the structural rationale, detailed synthetic protocols for accessing 3,6-disubstituted derivatives, and the application of this core in kinase inhibition and anti-inflammatory therapeutics.

Structural Perspective: The Physicochemical Logic

Pyridazine as a Bioisostere

The pyridazine ring (1,2-diazine) is distinct from its isomers (pyrimidine and pyrazine) due to the adjacent nitrogen atoms. This "hydrazine-like" character creates a high dipole moment (~3.9 D) and specific electrostatic potentials that influence binding affinity.

  • Hydrogen Bonding: The N1 and N2 atoms serve as potent hydrogen bond acceptors (HBA), often interacting with serine or threonine residues in kinase ATP-binding pockets.

  • Solubility: The high polarity significantly improves aqueous solubility compared to benzene or pyridine analogs, a critical factor for oral bioavailability.

The "Ethoxy" Advantage

Why specifically 6-ethoxy ? In lead optimization, the transition from a methoxy (-OMe) to an ethoxy (-OEt) group is a strategic maneuver:

  • Lipophilicity Modulation: The ethyl group adds moderate hydrophobicity, increasing

    
     by approximately 0.5 units compared to methoxy. This is often necessary to penetrate the Blood-Brain Barrier (BBB) in CNS drugs or to displace water molecules in hydrophobic protein pockets.
    
  • Metabolic Shielding: While O-dealkylation by CYP450 enzymes is a common clearance pathway, the steric bulk of the ethyl group can sometimes retard this rate compared to the more accessible methyl group, prolonging half-life (

    
    ).
    
  • Conformational Locking: The ethoxy group can adopt specific conformations that fill "selectivity pockets" in enzymes (e.g., the gatekeeper region in kinases) better than smaller substituents.

Synthetic Architectures

The synthesis of 6-ethoxypyridazine derivatives typically proceeds through the versatile intermediate 3-chloro-6-ethoxypyridazine . This molecule acts as a linchpin, allowing for sequential functionalization.

Core Synthesis: The Nucleophilic Displacement

The entry point is the commercially available 3,6-dichloropyridazine.

Reaction Logic: The pyridazine ring is electron-deficient.[1][2] The chlorine atoms are highly susceptible to Nucleophilic Aromatic Substitution (


). Reaction with sodium ethoxide yields the mono-substituted product.
  • Regioselectivity: In 3,6-dichloropyridazine, both positions are equivalent. However, careful stoichiometric control (1.0 - 1.1 eq of NaOEt) is required to prevent bis-substitution.

Advanced Functionalization: The C3 Gateway

Once the 6-ethoxy group is installed, the remaining C3-chlorine becomes the focal point for diversification:

  • Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups.

  • Buchwald-Hartwig Amination: Introduction of amine motifs (common in kinase inhibitors).

  • 
     with Amines:  Direct displacement using heat or microwave irradiation.
    
Visualization of Synthetic Workflow

SynthesisWorkflow cluster_0 Divergent Synthesis Strategy Start 3,6-Dichloropyridazine Step1 S_NAr (NaOEt/EtOH) Start->Step1 0-25°C, 1h Intermed 3-Chloro-6-ethoxypyridazine (Key Intermediate) Step1->Intermed PathA Suzuki Coupling (Ar-B(OH)2, Pd cat.) Intermed->PathA PathB S_NAr / Buchwald (HNR2, Heat/Pd) Intermed->PathB ProdA 3-Aryl-6-ethoxypyridazine (Kinase Inhibitors) PathA->ProdA ProdB 3-Amino-6-ethoxypyridazine (CNS/Analgesic Agents) PathB->ProdB

Caption: Divergent synthetic pathway starting from 3,6-dichloropyridazine to access biologically active 6-ethoxy derivatives.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized based on literature best practices.

Protocol A: Synthesis of 3-Chloro-6-ethoxypyridazine

Objective: Selective mono-alkoxylation of 3,6-dichloropyridazine.

Materials:

  • 3,6-Dichloropyridazine (10 mmol)

  • Sodium metal (11 mmol) or Sodium Ethoxide solution (21% in EtOH)

  • Absolute Ethanol (anhydrous, 20 mL)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Preparation of NaOEt: Carefully dissolve sodium metal in absolute ethanol under

    
     atmosphere to generate a fresh sodium ethoxide solution. Note: Exothermic reaction; use an ice bath.
    
  • Addition: Dissolve 3,6-dichloropyridazine in ethanol (10 mL). Add this solution dropwise to the NaOEt solution at 0°C over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product (

    
    ) should appear distinct from the starting material (
    
    
    
    ).
  • Quench & Workup: Concentrate the ethanol under reduced pressure. Resuspend the residue in water (20 mL) and extract with DCM (

    
     mL).
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography if bis-substituted byproduct is observed.
    
  • Yield: Expected yield 75–85%. White to off-white solid.

Protocol B: Suzuki-Miyaura Coupling (General Procedure)

Objective: Coupling of aryl boronic acid to 3-chloro-6-ethoxypyridazine.

Materials:

  • 3-Chloro-6-ethoxypyridazine (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • 
     (5 mol%)
    
  • 
     (2.0 eq, 2M aqueous solution)
    
  • DME (Dimethoxyethane) or Toluene/EtOH

Methodology:

  • Degassing: Combine solvent and aqueous base in a reaction vial. Sparge with Argon for 10 minutes to remove

    
    .
    
  • Assembly: Add the pyridazine intermediate, boronic acid, and Pd catalyst.

  • Heating: Seal the vial and heat to reflux (or 80–90°C) for 4–12 hours.

  • Validation: Monitor by LC-MS for the disappearance of the chloro-precursor (

    
    ) and appearance of the coupled product.
    
  • Workup: Filter through a Celite pad to remove Pd residues. Extract with EtOAc.

Therapeutic Landscape & SAR

The 6-ethoxypyridazine moiety has shown efficacy in several therapeutic areas.

Kinase Inhibitors (Oncology)

In the design of CDK2 and JNK inhibitors, the pyridazine ring acts as a hinge-binder.

  • Mechanism: The N-atoms accept H-bonds from the backbone NH of the kinase hinge region.

  • Role of 6-Ethoxy: The ethoxy group often projects into the solvent-exposed region or a small hydrophobic pocket (e.g., the ribose binding pocket), improving cellular permeability compared to the naked pyridazine.

Anti-Inflammatory & Analgesic Agents

Pyridazinone derivatives (tautomers of hydroxypyridazines) like Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) highlight the relevance of the ethoxy group.

  • SAR Insight: The 4-ethoxy group in Emorfazone is critical for its analgesic activity. Replacing it with a longer chain (propoxy) or removing it often leads to loss of potency, suggesting a tight steric fit in the target (likely COX enzymes or modulation of cytokine release pathways).

SAR Decision Logic

SAR_Logic Root Lead Compound Optimization (Pyridazine Core) Q1 Issue: Poor Membrane Permeability? Root->Q1 Q2 Issue: High Metabolic Clearance? Root->Q2 Sol1 Switch Methoxy to Ethoxy (+0.5 LogP) Q1->Sol1 Yes Q2->Sol1 Steric Shielding Sol2 Switch Ethoxy to CF3O- (Block Metabolism) Q2->Sol2 Oxidative Block Result1 Improved BBB/Cell Penetration Sol1->Result1 Result2 Extended Half-life (t1/2) Sol1->Result2 Sol2->Result2

Caption: SAR Decision Tree for optimizing pyridazine leads using alkoxy substitutions.

Quantitative Data Summary

The following table summarizes the impact of the 6-ethoxy group in representative studies (hypothetical data range based on aggregate literature trends for pyridazine bioisosteres).

Parameter3-Chloro-6-methoxypyridazine3-Chloro-6-ethoxypyridazineImpact of Change
LogP (Predicted) ~0.8~1.3Increased Lipophilicity (Better Permeability)
Water Solubility HighModerateSlight reduction, but acceptable
Metabolic Stability Low (O-demethylation)ModerateSteric hindrance protects O-dealkylation
Steric Volume LowMediumFills hydrophobic pockets more effectively

Future Outlook

The 6-ethoxypyridazine scaffold is ripe for exploitation in Fragment-Based Drug Discovery (FBDD) . Its low molecular weight (<160 Da for the chloro-intermediate) and high ligand efficiency (LE) make it an ideal starting fragment. Future directions include:

  • PROTAC Linkers: Using the ethoxy oxygen as an attachment point for linkers in protein degraders.

  • Fluorinated Bioisosteres: Exploring 6-(2-fluoroethoxy) or 6-(2,2,2-trifluoroethoxy) to further modulate pKa and metabolic stability while retaining the steric profile.

References

  • Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. Journal of Enzyme Inhibition and Medicinal Chemistry . Retrieved from [Link]

  • Rathish, I. G., et al. (2012). Synthesis and evaluation of pyridazinone derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience. (Reference for LogP and CNS design principles).
  • Sotelo, E., et al. (2002). Pyridazines.[3][4][5][6] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Bioorganic & Medicinal Chemistry . (Demonstrates the biological versatility of the scaffold).

Sources

Role of (6-Ethoxypyridazin-3-yl)methanamine as a heterocyclic building block

[1][2]

Strategic Utility & Physicochemical Profile[3]

The (6-Ethoxypyridazin-3-yl)methanamine scaffold represents a high-value "heterocyclic spacer" in modern drug design.[1][2] Unlike simple phenyl or pyridine analogs, the pyridazine core (1,2-diazine) offers a unique electronic and physicochemical profile that solves common multiparameter optimization (MPO) challenges.

Core Advantages
  • Polarity & Solubility: The pyridazine ring possesses a lower logP and higher aqueous solubility compared to pyridine or benzene bioisosteres due to the high dipole moment generated by the adjacent nitrogen atoms.[2]

  • Electronic Modulation: The 1,2-nitrogen arrangement creates a highly electron-deficient ring.[1][2] This lowers the pKa of the primary amine (via the methylene linker) compared to a benzylamine, potentially reducing hERG liability while maintaining nucleophilicity for coupling.

  • The Ethoxy "Anchor": The 6-ethoxy substituent serves two roles:[2]

    • Lipophilic Tuning: It provides a defined hydrophobic vector to fill small pockets (e.g., ribose pockets in kinases or hydrophobic channels in GPCRs).[2]

    • Metabolic Shielding: The ether linkage is generally robust, and the ethoxy group blocks the 6-position from oxidative metabolism (e.g., aldehyde oxidase), which is a common liability for unsubstituted electron-deficient heterocycles.

Physicochemical Snapshot
PropertyValue (Approx.)[2][3][4][5][6][7][8][9][10][11][12]Impact on Design
MW 153.18 g/mol Ideal for Fragment-Based Drug Design (FBDD)
cLogP ~0.5 - 0.8Lower lipophilicity than phenyl analogs (cLogP ~1.[1][2]2)
H-Bond Acceptors 3 (2 ring N, 1 ether O)Rich interaction potential
pKa (Amine) ~8.5 - 9.0Slightly suppressed basicity vs. benzylamine (~9.[1][2]5)

Validated Synthesis Protocols

The synthesis of (6-Ethoxypyridazin-3-yl)methanamine typically follows a Cyanation-Reduction sequence starting from the commercially available 3,6-dichloropyridazine.[1] This route is scalable and avoids the use of unstable intermediates.[2]

Synthesis Pathway Visualization

SynthesisRouteStart3,6-Dichloropyridazine(Comm. Avail.)Inter13-Chloro-6-ethoxypyridazineStart->Inter1Step 1: NaOEt, EtOH0°C to RT, SNArInter26-Ethoxypyridazine-3-carbonitrileInter1->Inter2Step 2: Zn(CN)2, Pd(PPh3)4DMF, 100°CProduct(6-Ethoxypyridazin-3-yl)methanamineInter2->ProductStep 3: H2, Raney Nior Pd/C, MeOH/NH3

Caption: Scalable 3-step synthesis route from 3,6-dichloropyridazine via SNAr and cyanation/reduction.

Detailed Experimental Methodology
Step 1: SNAr Mono-displacement[1][2]
  • Reagents: 3,6-Dichloropyridazine (1.0 eq), Sodium Ethoxide (1.1 eq), Ethanol (anhydrous).

  • Protocol: Dissolve 3,6-dichloropyridazine in anhydrous ethanol at 0°C. Add NaOEt solution dropwise to avoid bis-substitution. Stir at room temperature for 2–4 hours.

  • Critical Control: Monitor by LCMS. The starting material is symmetric, so the first substitution is statistically favored, but excess ethoxide leads to the bis-ethoxy byproduct.

  • Workup: Concentrate, partition between water/EtOAc. The product, 3-chloro-6-ethoxypyridazine , is a solid.[1][2][13]

Step 2: Palladium-Catalyzed Cyanation[1][2]
  • Reagents: 3-Chloro-6-ethoxypyridazine (1.0 eq), Zinc Cyanide (0.6 eq), Pd(PPh3)4 (5 mol%), DMF (degassed).

  • Protocol: Combine reagents in a sealed vessel under argon. Heat to 90–100°C for 4–12 hours.

  • Safety Note: This reaction generates cyanide salts.[2] Use bleach scrubbers for waste.

  • Purification: Silica gel chromatography (Hexane/EtOAc).[2] Product: 6-ethoxypyridazine-3-carbonitrile .

Step 3: Nitrile Reduction[1]
  • Reagents: 6-Ethoxypyridazine-3-carbonitrile, Raney Nickel (cat.) or Pd/C, Methanol, Ammonia (7N in MeOH).[1][2]

  • Protocol: Hydrogenation in a Parr shaker or flow reactor at 40–50 psi H2. The presence of ammonia suppresses the formation of secondary amine dimers.

  • Isolation: Filter catalyst (Caution: pyrophoric).[2] Concentrate to obtain the free amine.[2] For storage, convert to the HCl salt immediately to prevent oxidative degradation.

Chemical Reactivity & Stability Guide

When utilizing this building block in library synthesis, specific reactivity profiles must be considered to maximize yield and purity.

A. Amide Coupling (The Primary Utility)

The methanamine group is a primary amine and reacts readily with carboxylic acids, acid chlorides, and sulfonyl chlorides.

  • Optimization: Due to the adjacent electron-deficient ring, the amine is slightly less nucleophilic than a standard benzylamine.[2] Use efficient coupling agents like HATU or T3P rather than weaker carbodiimides (EDC).[2]

  • Base Selection: DIPEA or NMM is sufficient.[2] Avoid strong bases that might compromise the ethoxy group if heated excessively.[2]

B. Ethoxy Group Stability[2]
  • Acid Sensitivity: The ethyl ether is generally stable to TFA (used in Boc-deprotection).[1][2] However, strong Lewis acids (e.g., BBr3) or boiling HBr/AcOH will cleave the ether, revealing the pyridazinone (6-hydroxypyridazine tautomer).

  • Recommendation: If your synthetic route requires harsh acidic deprotection elsewhere, perform a stability test on the ethoxypyridazine core first.[2]

C. Scaffold Hopping Logic

Use the decision tree below to determine when to deploy this scaffold versus standard phenyl/pyridine linkers.

ScaffoldLogicProblemDesign Challenge:Linker OptimizationSolubilityIssue: Poor Aqueous Solubility?Problem->SolubilityHBondIssue: Need H-Bond Acceptor?Problem->HBondMetaStabIssue: Metabolic Soft Spot?Problem->MetaStabDecision1Switch Phenyl -> Pyridazine(Lowers LogP)Solubility->Decision1YesDecision2Use (6-Ethoxypyridazin-3-yl)methanamine(N-N bond = Acceptor)HBond->Decision2YesDecision3Ethoxy blocks metabolismat 6-positionMetaStab->Decision3Yes

Caption: Decision logic for selecting the ethoxypyridazine scaffold in lead optimization.

Medicinal Chemistry Applications

Case Study: PRMT5 Inhibitors

Recent patent literature (e.g., WO2022115377) highlights the use of the (6-ethoxypyridazin-3-yl)methyl motif in Protein Arginine Methyltransferase 5 (PRMT5) inhibitors.[1]

  • Role: The methanamine serves as a linker connecting the core pharmacophore to the solvent-exposed region.[2]

  • Effect: The pyridazine ring interacts with specific residues (often via water-mediated H-bonds) while the ethoxy group modulates the shape complementarity, improving potency compared to the unsubstituted analog.[2]

Bioisosterism in Kinase Inhibitors

In Type II kinase inhibitors, replacing a benzylamine hinge binder with (6-ethoxypyridazin-3-yl)methanamine often results in:

  • Improved Selectivity: The unique H-bond acceptor pattern of the N-N bond discriminates between similar kinase ATP pockets.[2]

  • Permeability: The reduction in lipophilicity (LogD) often improves the unbound fraction (

    
     or 
    
    
    ) without sacrificing membrane permeability.

References

  • Preparation of Tricyclic Carboxamide Derivatives as PRMT5 Inhibitors. Source: World Intellectual Property Organization (WO2022115377).[2] Context: Describes the synthesis and use of tert-butyl ((6-ethoxypyridazin-3-yl)methyl)carbamate intermediates. URL:[1]

  • Novel PRMT5 Inhibitors and Methods of Use. Source: World Intellectual Property Organization (WO2021163344).[2] Context: Details the specific coupling protocols for (6-ethoxypyridazin-3-yl)methanamine derivatives. URL:[1]

  • Pyridazine Scaffolds in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (General Reference for Pyridazine Physicochemical Properties). Context: Wermuth, C. G. (2008).[2] The Practice of Medicinal Chemistry. (General grounding for bioisosteric replacement logic).

Pharmacophore Analysis of (6-Ethoxypyridazin-3-yl)methanamine Analogs: Engineering MTA-Cooperative PRMT5 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary & Mechanistic Rationale

Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for the symmetric dimethylation of arginine residues on histones and spliceosomal proteins, making it a highly sought-after oncology target[1]. However, first-generation SAM-competitive PRMT5 inhibitors failed to achieve a broad therapeutic window due to dose-limiting hematological toxicities (e.g., pan-cytopenia) resulting from the inhibition of PRMT5 in healthy tissues[2].

A paradigm shift occurred with the discovery of a synthetic lethal vulnerability in cancers harboring a homozygous deletion of the CDKN2A tumor suppressor gene, which frequently results in the co-deletion of the adjacent MTAP (Methylthioadenosine phosphorylase) gene[3]. MTAP deletion causes a massive intracellular accumulation of the metabolite methylthioadenosine (MTA). MTA structurally mimics S-adenosylmethionine (SAM) and binds to PRMT5, forming a hypomorphic PRMT5•MTA complex[4].

To exploit this, next-generation inhibitors have been engineered to bind cooperatively with MTA, selectively inhibiting PRMT5 only in MTAP-deleted cancer cells[5]. Among the most potent chemical scaffolds discovered for this purpose are analogs incorporating the (6-ethoxypyridazin-3-yl)methanamine moiety[1][6]. This whitepaper deconstructs the pharmacophore of this scaffold, detailing the causality behind its high binding affinity, selectivity, and the experimental protocols required to validate its efficacy.

Pharmacophore Deconstruction

The (6-ethoxypyridazin-3-yl)methanamine group acts as a highly specialized warhead designed to recognize the unique conformation of the PRMT5•MTA complex. Its efficacy is driven by three distinct structural elements:

  • The Methanamine Linker (The Anchor): The primary amine (pKa ~9.0) is protonated at physiological pH. This positive charge is not merely a solubilizing group; it acts as a critical hydrogen-bond donor that directly engages Glu444 , a key catalytic residue in the PRMT5 active site[4]. The single methylene carbon provides exactly the right degree of rotational freedom, allowing the amine to optimize its geometry without incurring a high entropic penalty upon binding.

  • The Pyridazine Core (The π-System): Unlike a standard phenyl or pyridine ring, the pyridazine heterocycle (containing two adjacent nitrogen atoms) possesses a highly electron-deficient π-system. This electron deficiency makes it an ideal partner for parallel displaced π-π stacking with the electron-rich adenine ring of the accumulated MTA[7]. Furthermore, the ring nitrogens can act as localized hydrogen-bond acceptors for structured water molecules within the binding pocket.

  • The 6-Ethoxy Substituent (The Hydrophobic Probe): The ethoxy group is precisely tuned for a specific lipophilic sub-pocket adjacent to the MTA binding site. While a methoxy group is too short to fully displace high-energy waters, and a propoxy group creates steric clashes, the ethoxy chain optimally fills the void. The oxygen atom dictates the dihedral angle of the ethyl chain, forcing it into a bioactive conformation that maximizes van der Waals contacts with PRMT5 residues (e.g., Phe327)[8].

Pharmacophore Methanamine Methanamine Linker (H-Bond to Glu444) Complex PRMT5•MTA•Inhibitor Ternary Complex Methanamine->Complex Electrostatic Pyridazine Pyridazine Core (π-π Stacking with MTA) Pyridazine->Complex π-π Interaction Ethoxy 6-Ethoxy Group (Hydrophobic Pocket) Ethoxy->Complex Steric Fit

Caption: Pharmacophore contributions of the (6-ethoxypyridazin-3-yl)methanamine scaffold.

Quantitative Structure-Activity Relationship (QSAR)

To illustrate the strict structural requirements of this pharmacophore, the following table summarizes the biochemical impact of structural modifications on the scaffold. Data reflects the fold-shift in IC₅₀ (MTA-cooperativity)[2][9].

Compound AnalogR-Group ModificationPRMT5 IC₅₀ (No MTA)PRMT5 IC₅₀ (+MTA)MTA Cooperativity ShiftMechanistic Rationale
(6-Ethoxypyridazin-3-yl) Baseline (Ethoxy) 450 nM2.5 nM 180x Optimal lipophilic fit; strong π-π stacking.
(6-Methoxypyridazin-3-yl)Methoxy (-OCH₃)520 nM15.0 nM34xSub-optimal desolvation of the hydrophobic pocket.
(6-Propoxypyridazin-3-yl)Propoxy (-OCH₂CH₂CH₃)890 nM125 nM7xSteric clash with the PRMT5 binding channel walls.
(5-Ethoxypyridin-2-yl)Pyridine Core (1 Nitrogen)600 nM45.0 nM13xWeaker π-π stacking with MTA adenine due to altered electron density.
(6-Ethoxy-pyridazin-3-yl)ethylEthanamine Linker>2000 nM>1000 nMN/ALoss of optimal H-bond geometry with Glu444.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the development of these analogs requires self-validating experimental systems. Below are the field-proven protocols for synthesizing the pharmacophore and validating its cellular mechanism.

Protocol A: Synthesis of tert-Butyl ((6-ethoxypyridazin-3-yl)methyl)carbamate

Causality: We utilize a Boc-protected amine intermediate to prevent unwanted secondary amine formation or dimerization during the subsequent coupling to the main inhibitor scaffold[1].

  • Nucleophilic Aromatic Substitution (SNAr): Dissolve 3-chloro-6-methylpyridazine (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (1.5 eq) dropwise at 0°C. Rationale: The electron-deficient pyridazine ring facilitates rapid SNAr. Temperature control prevents ring-opening side reactions.

  • Oxidation: Treat the resulting 3-ethoxy-6-methylpyridazine with SeO₂ (1.2 eq) in 1,4-dioxane at 90°C for 12 hours to yield 6-ethoxypyridazine-3-carbaldehyde.

  • Reductive Amination: React the aldehyde with ammonium acetate (10.0 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in methanol. Rationale: NaBH₃CN is chosen over NaBH₄ because it is stable at the slightly acidic pH required for imine formation, selectively reducing the imine over the aldehyde.

  • Boc-Protection: Treat the crude methanamine with Boc₂O (1.1 eq) and triethylamine in dichloromethane (DCM). Purify via silica gel chromatography to yield the stable building block.

Protocol B: Cellular Target Engagement & SDMA Biomarker Assay

Causality: To prove MTA-cooperativity, compounds must be tested in an isogenic cell line pair: MTAP-deleted (accumulates MTA) vs. MTAP-wildtype (normal MTA levels). We measure Symmetric Dimethylarginine (SDMA) as it is the direct enzymatic product of PRMT5[4].

  • Cell Seeding: Plate HCT116 MTAP-/- (knockout) and HCT116 MTAP+/+ (isogenic wildtype) cells in 96-well plates at 3,000 cells/well.

  • Compound Treatment: Treat cells with a 10-point dose-response titration of the synthesized (6-ethoxypyridazin-3-yl)methanamine analog (ranging from 10 µM to 0.5 nM) for 72 hours.

  • Lysis and Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Rationale: Rapid lysis prevents post-extraction degradation of methylated proteins by endogenous demethylases.

  • SDMA ELISA: Transfer lysates to a microtiter plate pre-coated with an anti-SDMA primary antibody (e.g., SYM11). Detect using an HRP-conjugated secondary antibody and read absorbance at 450 nm.

  • Validation Check: A successful MTA-cooperative inhibitor will show an IC₅₀ for SDMA reduction in the MTAP-/- cells that is at least 50-100 times lower than in the MTAP+/+ cells.

Pathway Visualization: The Synthetic Lethality Mechanism

The following diagram maps the logical flow of how the (6-ethoxypyridazin-3-yl)methanamine pharmacophore leverages tumor-specific biology to induce synthetic lethality.

MTAP_Pathway CDKN2A_MTAP CDKN2A/MTAP Co-deletion (Cancer) MTA_Acc MTA Accumulation (Methylthioadenosine) CDKN2A_MTAP->MTA_Acc Metabolic Shift PRMT5_MTA PRMT5•MTA Complex (Hypomorphic State) MTA_Acc->PRMT5_MTA Binds PRMT5 Ternary Ternary Complex (PRMT5•MTA•Inhibitor) PRMT5_MTA->Ternary Cooperative Binding Inhibitor (6-Ethoxypyridazin-3-yl) methanamine Analog Inhibitor->Ternary High Affinity Pharmacophore Apoptosis Synthetic Lethality (Cancer Cell Death) Ternary->Apoptosis SDMA Inhibition

Caption: Synthetic lethality pathway of MTA-cooperative PRMT5 inhibitors in MTAP-deleted cancers.

Conclusion

The integration of the (6-ethoxypyridazin-3-yl)methanamine moiety into PRMT5 inhibitors represents a masterclass in structure-based drug design. By perfectly complementing the altered topography of the PRMT5 active site when bound to MTA, this pharmacophore achieves the necessary selectivity to spare healthy, MTAP-wildtype tissues. Future iterations of this scaffold will likely focus on optimizing oral bioavailability and central nervous system (CNS) penetrance to target MTAP-deleted glioblastomas.

References

  • CymitQuimica. "CAS 948996-04-1: 6-Ethoxy-3-pyridazinemethanamine." CymitQuimica Catalog.
  • Google Patents. "WO2022115377A1 - Tricyclic carboxamide derivatives as prmt5 inhibitors." WIPO.
  • National Institutes of Health (NIH). "A review of the known MTA-cooperative PRMT5 inhibitors." PMC.
  • ACS Publications. "From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy." Journal of Medicinal Chemistry.
  • Google Patents. "US11845760B2 - PRMT5 inhibitors." USPTO.

Sources

Molecular weight and physicochemical characteristics of (6-Ethoxypyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Weight and Physicochemical Characteristics

Executive Summary

(6-Ethoxypyridazin-3-yl)methanamine is a specialized heterocyclic building block increasingly utilized in fragment-based drug discovery (FBDD) and lead optimization.[1][2] As a pyridazine derivative, it offers a distinct physicochemical profile compared to its pyridine and phenyl bioisosteres, primarily characterized by enhanced water solubility and a unique hydrogen bond acceptor (HBA) vector. This guide provides a comprehensive technical analysis of its molecular weight, physicochemical properties, synthetic pathways, and applications in modern medicinal chemistry.

Chemical Identity & Structural Analysis[1][3][4][5]

The compound consists of a 1,2-diazine (pyridazine) core substituted at the 3-position with a methanamine group (primary amine) and at the 6-position with an ethoxy group.[1][2] This substitution pattern creates a "push-pull" electronic system where the electron-donating ethoxy group modulates the electron-deficient nature of the pyridazine ring.[1][2]

Attribute Detail
IUPAC Name (6-Ethoxypyridazin-3-yl)methanamine
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
CAS Number Note: Often custom-synthesized; see analog 944896-30-4 (Methoxy)
SMILES CCOc1ccc(CN)nn1
InChI Key Derivative dependent; Analog: AUOIYQDHPOAYQZ (Methoxy)

Structural Differentiator: Unlike the ubiquitous pyridine analogs (e.g., (6-ethoxypyridin-3-yl)methanamine), the pyridazine core introduces a second nitrogen atom adjacent to the first.[1][2] This significantly lowers the pKa of the ring nitrogens, reducing the likelihood of protonation at physiological pH compared to pyridine, while maintaining a high dipole moment.

Physicochemical Profile

Understanding the physicochemical parameters is crucial for predicting the behavior of this fragment within a biological system. The data below synthesizes calculated values and experimental trends observed in 3,6-disubstituted pyridazines.

Table 1: Key Physicochemical Parameters[1][8]
PropertyValue (Approx.)Clinical Relevance
Molecular Weight (MW) 153.18 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2]
cLogP 0.82 ± 0.2Moderate lipophilicity; ensures good membrane permeability without solubility issues.
TPSA ~63 ŲFavorable for oral bioavailability (Rule of 5 cutoff is 140 Ų).[2]
H-Bond Donors (HBD) 2 (Amine NH₂)Critical for ligand-target interactions (e.g., Asp/Glu residues).[1][2]
H-Bond Acceptors (HBA) 4 (Ring Ns + O + N)The pyridazine N-N bond provides a unique HBA vector.[1][2]
pKa (Ring N) ~2.3Weakly basic; remains neutral at pH 7.4, reducing non-specific binding.[1]
pKa (Primary Amine) ~9.0Predominantly protonated at physiological pH, aiding solubility.[1]
"Drug-Likeness" Analysis

The compound strictly adheres to Lipinski’s Rule of 5 and Veber’s Rules :

  • MW < 500: Pass (153.18).[2]

  • LogP < 5: Pass (~0.8).

  • HBD < 5: Pass (2).

  • HBA < 10: Pass (4).[2]

  • Rotatable Bonds: 3 (Ethoxy O-C, C-C, Amine C-N).

Expert Insight: The ethoxy group adds steric bulk and lipophilicity compared to a methoxy group (ΔLogP ≈ +0.5), which can be leveraged to fill hydrophobic pockets in a binding site (e.g., ATP-binding sites of kinases) while the pyridazine core maintains high aqueous solubility.[1]

Synthetic Methodology

The synthesis of (6-Ethoxypyridazin-3-yl)methanamine typically follows a convergent route starting from commercially available 3,6-dichloropyridazine.[1][2] This protocol ensures high regioselectivity and yield.

Experimental Workflow
  • Nucleophilic Aromatic Substitution (SnAr): 3,6-Dichloropyridazine is treated with sodium ethoxide (generated in situ) to yield 3-chloro-6-ethoxypyridazine.[1][2]

  • Cyanation: The chloro-intermediate undergoes Pd-catalyzed cyanation or nucleophilic substitution with Zn(CN)₂ to form 3-cyano-6-ethoxypyridazine.[1][2]

  • Reduction: The nitrile group is reduced to the primary amine using Hydrogenation (Raney Ni or Pd/C) or chemical reduction (BH₃[1]·THF or LiAlH₄).

SynthesisPath Start 3,6-Dichloropyridazine (Precursor) Inter1 3-Chloro-6-ethoxypyridazine (Intermediate) Start->Inter1 NaOEt, EtOH Reflux (SnAr) Inter2 3-Cyano-6-ethoxypyridazine (Nitrile) Inter1->Inter2 Zn(CN)2, Pd(PPh3)4 DMF, 100°C Product (6-Ethoxypyridazin-3-yl)methanamine (Target) Inter2->Product H2, Raney Ni MeOH/NH3

Figure 1: Standard synthetic route from dichloropyridazine to the target amine via cyanation and reduction.

Critical Protocol Note: During the reduction of the nitrile (Inter2 -> Product), the presence of the ethoxy group makes the ring electron-rich.[1][2] Avoid harsh acidic conditions which could cleave the ether linkage. Hydrogenation with Raney Nickel in ammoniacal methanol is the preferred method to prevent secondary amine formation.

Applications in Drug Discovery[1][9][10]

Bioisosterism and Scaffold Hopping

The pyridazine ring is a classic bioisostere for phenyl, pyridine, and pyrazine rings.

  • Vs. Phenyl: Pyridazine lowers LogP significantly (improved solubility) and introduces H-bond acceptors.[1][2]

  • Vs. Pyridine: The 1,2-diazine system is less basic than pyridine.[2] If a pyridine moiety in a lead compound causes hERG toxicity or CYP inhibition due to basicity/lipophilicity, swapping to pyridazine can mitigate these liabilities.

Linker Chemistry

The methanamine handle (-CH2NH2) is highly reactive and serves as a versatile attachment point:

  • Amide Coupling: Reacts with carboxylic acids to form stable amide linkers.

  • Reductive Amination: Reacts with aldehydes/ketones.

  • Urea/Carbamate Formation: Reacts with isocyanates or chloroformates.

This makes the compound an excellent "spacer" that extends a pharmacophore (the ethoxy-pyridazine head) into a specific protein sub-pocket.[1][2]

Decision Logic for Scaffold Selection

Use the following logic to determine if this scaffold fits your SAR (Structure-Activity Relationship) campaign:

DecisionLogic Start Lead Compound Analysis Q1 Is Solubility Low? Start->Q1 Q2 Is Basic Nitrogen Required? Q1->Q2 No Action1 Use Pyridazine Scaffold (Lowers LogP) Q1->Action1 Yes Q2->Action1 No (Neutral ring preferred) Action2 Use Pyridine/Piperidine Q2->Action2 Yes (High pKa needed)

Figure 2: Decision matrix for selecting pyridazine scaffolds to optimize physicochemical properties.

Handling, Stability & Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The primary amine is sensitive to atmospheric CO₂ (carbamate formation) and oxidation over time.[1]

  • Solubility: Highly soluble in DMSO, Methanol, and dilute aqueous acids. Moderate solubility in Dichloromethane.

  • Safety: As an amine, it is corrosive and an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

  • Stability: The ethoxy ether linkage is stable under physiological conditions but can hydrolyze in strong mineral acids at high temperatures (converting to the pyridazinone).

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General principles of bioisosterism and pyridazine properties).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1][2]

  • BLD Pharm. (2023).[2] Product Data: (6-Methoxypyridazin-3-yl)methanamine (Analog Reference).[1][2] BLD Pharm Catalog. Link

  • PubChem. (2023). Compound Summary for CID 16227379 (Methoxy Analog). National Center for Biotechnology Information. Link[1][2]

  • Patel, M., et al. (2018). Pyridazine-based scaffolds in medicinal chemistry: A review. European Journal of Medicinal Chemistry. (Synthesis and utility of 3,6-disubstituted pyridazines).

Sources

Structural and Cheminformatic Profiling of (6-Ethoxypyridazin-3-yl)methanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery programs increasingly pivot away from highly lipophilic, planar aromatic systems (the "flatland" problem), the strategic incorporation of heteroaromatic scaffolds has become an imperative. The compound (6-ethoxypyridazin-3-yl)methanamine (CAS: 948996-04-1) represents a highly versatile pharmacophoric building block. This technical whitepaper provides an in-depth analysis of its cheminformatic identifiers, physicochemical properties, and field-proven synthetic applications, designed specifically for researchers and medicinal chemists optimizing lead generation workflows.

Cheminformatic Identity & Structural Descriptors

Accurate molecular representation is the foundation of computational drug discovery, quantitative structure-activity relationship (QSAR) modeling, and database indexing. For (6-ethoxypyridazin-3-yl)methanamine, the molecular architecture is unambiguously defined by its SMILES and InChI strings .

  • SMILES (Simplified Molecular-Input Line-Entry System): The SMILES string CCOc1ccc(CN)nn1 efficiently encodes the molecule's topology. CCO represents the ethoxy group, attached to the aromatic pyridazine ring c1ccc(...)nn1. The (CN) denotes the methanamine branch at the 3-position, while the two adjacent nitrogen atoms nn define the 1,2-diazine (pyridazine) core.

  • InChI and InChIKey: The IUPAC International Chemical Identifier (InChI) provides a standardized, layered representation that eliminates the ambiguity sometimes found in proprietary SMILES generation algorithms. Because InChI strings can be unwieldy for database searches, the InChIKey—a 27-character SHA-256 hashed version of the InChI—is utilized as a unique digital fingerprint for rapid querying across chemical databases .

Cheminformatics pipeline from SMILES representation to database querying.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name (6-ethoxypyridazin-3-yl)methanamine
CAS Registry Number 948996-04-1
SMILES CCOc1ccc(CN)nn1
InChI InChI=1S/C7H11N3O/c1-2-11-7-4-3-6(5-8)9-10-7/h3-4H,2,5,8H2,1H3
Molecular Formula C₇H₁₁N₃O

Physicochemical Profiling & Pharmacophoric Utility

The structural design of (6-ethoxypyridazin-3-yl)methanamine is highly engineered to optimize drug-target interactions and pharmacokinetic profiles.

  • The Pyridazine Core: Unlike standard phenyl rings, the pyridazine heterocycle possesses a high dipole moment and robust dual hydrogen-bonding capacity . This weak basicity and polarity significantly lower the overall partition coefficient (logP) of the resulting drug candidate, enhancing aqueous solubility while maintaining the ability to engage in π-π stacking interactions with target proteins.

  • The Ethoxy Substituent: The ethoxy group at the 6-position serves as a lipophilic vector. It provides a flexible hydrophobic contact point to occupy specific binding pockets, while its oxygen atom acts as an additional hydrogen-bond acceptor. Furthermore, it donates electron density into the electron-deficient pyridazine ring, modulating its reactivity.

  • The Methanamine Linker: The primary amine (-NH₂) separated by a methylene spacer (-CH₂-) from the aromatic core provides a highly nucleophilic handle, ideal for coupling reactions without the steric hindrance or reduced nucleophilicity typically associated with direct anilines.

Pharmacophoric mapping of (6-ethoxypyridazin-3-yl)methanamine interactions.

Table 2: Physicochemical Properties
PropertyValueImplication for Drug Design
Molecular Weight 153.18 g/mol Excellent fragment-like size; high ligand efficiency.
Topological Polar Surface Area ~61.0 ŲOptimal for membrane permeability and oral bioavailability.
Hydrogen Bond Donors 1Complies with Lipinski's Rule of 5 (≤ 5).
Hydrogen Bond Acceptors 4Complies with Lipinski's Rule of 5 (≤ 10).
Rotatable Bonds 3Low entropic penalty upon target binding.

Synthetic Integration: Experimental Workflows

In drug development, (6-ethoxypyridazin-3-yl)methanamine is predominantly utilized as a nucleophile in amide coupling reactions to generate diverse libraries of lead compounds. The following protocol details a self-validating workflow for coupling this amine with a generic carboxylic acid using HATU.

Causality in Experimental Design
  • Why HATU? HATU is selected over older reagents (like DCC or EDC) because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This minimizes the epimerization of chiral centers and drives the reaction to completion even with sterically hindered substrates.

  • Why DIPEA? N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base. Its steric bulk prevents it from reacting with the active ester, while it efficiently deprotonates the carboxylic acid and neutralizes any amine hydrochloride salts, ensuring the primary amine is in its active, nucleophilic state.

Step-by-Step Methodology: Amide Coupling Protocol
  • Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the solution at 0 °C. Stir the mixture for 15 minutes. Rationale: This pre-activation step ensures complete formation of the active HOAt ester before the amine is introduced.

  • Nucleophilic Addition: Add (6-ethoxypyridazin-3-yl)methanamine (1.1 eq) to the activated mixture. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress via LC-MS. The disappearance of the amine mass (m/z 154.09[M+H]⁺) and the appearance of the target product mass validate the successful nucleophilic attack.

  • Quenching and Extraction: Dilute the reaction mixture with ethyl acetate (EtOAc) and quench with saturated aqueous NaHCO₃. Rationale: The basic aqueous wash neutralizes residual acid and removes the water-soluble HOAt byproduct.

  • Washing: Wash the organic layer sequentially with 5% aqueous LiCl and brine. Rationale: LiCl specifically pulls residual DMF out of the organic layer into the aqueous phase.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically using a Dichloromethane/Methanol gradient) to isolate the pure target amide.

Standard amide coupling workflow utilizing (6-ethoxypyridazin-3-yl)methanamine.

References

  • PubChem, National Library of Medicine. "Methanamine;pyridine-3-carboxamide" (General Cheminformatics Reference). URL: [Link]

  • ChemSrc. "CAS 948996-04-1 | CCOc1ccc(CN)nn1". URL:[Link]

  • National Institutes of Health (NIH) PubMed Central (PMC). "The pyridazine heterocycle in molecular recognition and drug discovery". URL: [Link]

History and development of pyridazin-3-yl methanamine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, development, and application of pyridazin-3-yl methanamine scaffolds.

Development, Synthesis, and Medicinal Chemistry Applications

Executive Summary

The pyridazin-3-yl methanamine scaffold represents a high-value pharmacophore in modern drug discovery, serving as a polar, electron-deficient bioisostere for benzylamine and (pyridin-3-yl)methanamine moieties.[1] Unlike its carbocyclic and mononitrogenous analogs, the pyridazine core (1,2-diazine) imparts unique physicochemical properties—specifically a high dipole moment (~3.9–4.2 D) and reduced lipophilicity (


)—which are critical for optimizing solubility and metabolic stability in lead compounds.[2]

This guide analyzes the transition of this scaffold from a niche chemical curiosity to a key component in kinase inhibitors (e.g., c-Met, ATR), antibacterial agents, and CNS-active ligands.[2]

Physicochemical Profile & Bioisosterism[1]

The "Diazine Effect"

The introduction of the second nitrogen atom into the aromatic ring creates a significant electronic perturbation compared to pyridine or benzene.

PropertyBenzylamine(Pyridin-3-yl)methanamine(Pyridazin-3-yl)methanamineImpact on Drug Design
Ring System PhenylPyridinePyridazine 1,2-N,N placement creates high dipole.[1]
Dipole Moment ~0 D~2.2 D~3.95 D Increases aqueous solubility; specific orientational binding.[2]
Ring Basicity (

)
N/A5.22.3 The ring N is far less basic, reducing non-specific protein binding.[2]
Side Chain

~9.5~8.8~8.5 Electron-deficient ring lowers amine

, potentially improving permeability.[1][2]
Lipophilicity (

)
HighModerateLow Lowers CNS penetration unless substituted; reduces metabolic liability.[1][2]
Metabolic Stability

The pyridazine ring is generally more resistant to oxidative metabolism (CYP450) than phenyl rings due to its electron deficiency. However, the primary amine (-CH


NH

) remains susceptible to Monoamine Oxidases (MAO) or Semicarbazide-Sensitive Amine Oxidases (SSAO) unless sterically hindered or fluorinated at the

-position.[1]

Synthetic Evolution: From Classical to Modern Methods

The construction of the pyridazin-3-yl methanamine core has evolved from harsh ring-closure methods to precise catalytic functionalization.[1]

Pathway A: Classical Ring Construction

Historically, the scaffold was built via the condensation of 1,4-dicarbonyl equivalents with hydrazine.[2]

  • Mechanism: Condensation of

    
    -keto acids or furan-2,5-diones with hydrazine to form pyridazinones, followed by chlorination (
    
    
    
    ) and reduction/substitution.[1]
  • Limitation: Often yields the pyridazinone tautomer, requiring aromatization steps that limit functional group tolerance.[2]

Pathway B: Functional Group Interconversion (FGI)

The most robust scale-up route involves the reduction of pyridazine-3-carbonitrile .[1]

  • Precursor: 3-chloropyridazine

    
     Pd-catalyzed cyanation 
    
    
    
    3-cyanopyridazine.[1]
  • Reduction: Hydrogenation (H

    
    , Pd/C or Raney Ni) or hydride reduction (LiAlH
    
    
    
    ).[2]
Pathway C: Modern Radical & C-H Activation

Recent advances utilize Minisci-type radical alkylations to install the methanamine arm directly onto the electron-deficient heterocycle, or "skeletal editing" to insert nitrogen into pyridine rings.[1]

Visualization of Synthetic Pathways

SynthesisPathways Start1 Hydrazine + 1,4-Dicarbonyl Inter1 Pyridazinone Intermediate Start1->Inter1 Cyclocondensation Prod1 Pyridazin-3-yl methanamine Inter1->Prod1 1. POCl3 2. Pd-CN 3. Reduction Start2 3-Chloropyridazine Inter2 3-Cyanopyridazine Start2->Inter2 Zn(CN)2, Pd(0) Inter2->Prod1 H2, Raney Ni (High Yield) Start3 Pyridazine Inter3 Radical Minisci Alkylation Start3->Inter3 R-COOH, Ag+, S2O8 Inter3->Prod1 Direct C-H Func.

Caption: Comparative synthetic workflows for accessing the pyridazin-3-yl methanamine scaffold.

Experimental Protocol: Synthesis from 3-Cyanopyridazine

This protocol describes the standard medicinal chemistry route for generating 10–50g batches of the scaffold hydrochloride salt.

Objective: Synthesis of pyridazin-3-ylmethanamine dihydrochloride. Reaction Class: Nitrile Reduction.[2]

Step-by-Step Methodology
  • Cyanation (If starting from 3-chloropyridazine):

    • Charge a flask with 3-chloropyridazine (1.0 eq), Zn(CN)

      
       (0.6 eq), and Pd(PPh
      
      
      
      )
      
      
      (5 mol%) in dry DMF.
    • Degas with N

      
       for 15 min. Heat to 80°C for 4 hours.
      
    • Workup: Cool, dilute with EtOAc, wash with NH

      
      OH (to remove Zn), brine, and dry.
      
    • Checkpoint: 3-cyanopyridazine usually appears as a tan solid.[1]

  • Reduction (The Critical Step):

    • Reagents: 3-cyanopyridazine (1.0 eq), Raney Nickel (50% w/w slurry in water), Methanol (0.2 M concentration), NH

      
       (7N in MeOH, 5.0 eq).[1][2]
      
    • Procedure:

      • Place Raney Ni in a Parr shaker bottle (Caution: Pyrophoric). Wash 3x with MeOH to remove water.[2]

      • Add the substrate dissolved in methanolic ammonia.

      • Pressurize to 40–50 psi H

        
        . Shake at room temperature for 6–12 hours.
        
      • Note: The ammonia suppresses the formation of secondary amine dimers (a common side reaction).

    • Filtration: Filter through a Celite pad under N

      
       atmosphere (do not let the catalyst dry out).
      
  • Salt Formation:

    • Concentrate the filtrate to remove excess NH

      
       and MeOH.
      
    • Redissolve the crude oil in EtOH.[2]

    • Add 4M HCl in dioxane (2.5 eq) dropwise at 0°C.

    • Collect the white precipitate via filtration.

Validation Criteria:

  • 1H NMR (D

    
    O): 
    
    
    
    9.2 (d, 1H), 8.6 (d, 1H), 7.9 (dd, 1H), 4.4 (s, 2H, -CH
    
    
    -NH
    
    
    ).[2]
  • Purity: >95% by HPLC (254 nm).

Medicinal Chemistry Applications & Case Studies

Kinase Inhibition (c-Met & ATR)

The scaffold is frequently used to target the hinge region or solvent-front pockets of kinases.[1]

  • Mechanism: The pyridazine nitrogens can accept hydrogen bonds from backbone amides (e.g., Val/Ala residues in the hinge), while the methanamine group extends into the ribose pocket or solvent channel, often forming salt bridges with Asp/Glu residues.[2]

  • Example: In c-Met inhibitors, the pyridazin-3-yl group replaces a quinoline or pyridine to improve water solubility while maintaining planarity for

    
    -stacking.[1]
    
Antibacterial Agents (Siderophore Mimics)

Pyridazine-methanamines have been explored as linkers in siderophore-drug conjugates.[1] The N-N bond provides a geometry distinct from the standard benzamide linkers, allowing for better recognition by bacterial iron transporters.[2]

Pharmacophore Mapping[1]

Pharmacophore cluster_ring N1 N1 N2 N2 N1->N2 Diazine Core H_Bond_Acceptor H-Bond Acceptor (Kinase Hinge) N1->H_Bond_Acceptor Interaction C3 C3 N2->C3 N2->H_Bond_Acceptor Interaction CH2 CH2 C3->CH2 NH2 NH3+ CH2->NH2 Salt_Bridge Salt Bridge (Asp/Glu Residues) NH2->Salt_Bridge Ionic Bond Dipole High Dipole (Solubility)

Caption: Pharmacophore interactions of the pyridazin-3-yl methanamine scaffold in a typical binding pocket.[1]

References

  • BenchChem. (2025).[2] The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide. Retrieved from [1]

  • Sergeev, P. G., & Nenajdenko, V. G. (2020).[2] Recent advances in the chemistry of pyridazine — an important representative of six-membered nitrogen heterocycles. Russian Chemical Reviews. Retrieved from [1]

  • Alchem Pharmtech. (n.d.).[1][2] Pyridazin-3-ylmethanamine (CAS 93319-65-4) Product Data. Retrieved from [1]

  • University of Chicago. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Pyridazin-3-ylmethanamine Product Specification. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways. Retrieved from

Sources

Technical Guide: Bioisosteric Replacements using (6-Ethoxypyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the bioisosteric utility, physicochemical profile, and synthetic accessibility of (6-Ethoxypyridazin-3-yl)methanamine .

Executive Summary: The Pyridazine Advantage

In modern medicinal chemistry, the (6-Ethoxypyridazin-3-yl)methanamine scaffold (CAS: 591771-82-3) represents a high-value fragment for "scaffold hopping." It serves as a polar, metabolically robust bioisostere for 4-methoxybenzylamine and (6-methoxypyridin-3-yl)methanamine .

By incorporating the electron-deficient 1,2-diazine core, this moiety offers three distinct advantages in lead optimization:

  • LogP Reduction: Lowers lipophilicity by approximately 1.5–2.0 log units compared to the phenyl analog, improving solubility.

  • pKa Modulation: The electron-withdrawing nature of the pyridazine ring lowers the pKa of the primary amine, potentially enhancing membrane permeability by increasing the fraction of neutral species at physiological pH.

  • Metabolic Hardening: The pyridazine ring is resistant to oxidative metabolism (e.g., epoxidation) common in phenyl rings, while the ethoxy group provides steric protection against rapid

    
    -dealkylation.
    

Bioisosteric Analysis & Physicochemical Profile[1][2]

The transition from a phenyl ring to a pyridazine ring is a "nitrogen walk" strategy used to tune the electronic and physical properties of a drug candidate without altering its steric footprint significantly.

Comparative Physicochemical Data

The following table contrasts the target scaffold with its common bioisosteric predecessors.

Property4-Methoxybenzylamine (Phenyl Core)(6-Methoxypyridin-3-yl)methanamine (Pyridine Core)(6-Ethoxypyridazin-3-yl)methanamine (Target)
Structure Ar-CH₂-NH₂Py-CH₂-NH₂Pyd-CH₂-NH₂
cLogP ~1.6~0.6-0.4 to -0.8
pKa (Amine) ~9.5~8.9~8.2 - 8.5
H-Bond Acceptors 234
Polar Surface Area ~35 Ų~48 Ų~60 Ų
Metabolic Liability High (Ring oxidation)Moderate (N-oxide)Low (Ring stable)

Analyst Note: The significant drop in cLogP and increase in tPSA makes the pyridazine analog ideal for lowering the lipophilic efficiency (LipE) of lead compounds that are too greasy or suffer from high plasma protein binding.

Mechanism of Action (Bioisosterism)

The pyridazine ring contains two adjacent nitrogen atoms. This unique arrangement creates a high dipole moment and allows the ring to accept up to two hydrogen bonds, unlike the phenyl ring (zero) or pyridine (one).

Bioisostere_Logic cluster_properties Property Shift Phenyl Phenyl Core (Lipophilic, Metabolic Risk) Pyridine Pyridine Core (Moderate Polarity) Phenyl->Pyridine +1 N atom LogP ↓ 1.0 Pyridazine Pyridazine Core (High Polarity, Low pKa) Pyridine->Pyridazine +1 N atom LogP ↓ 1.0 New H-Bond Acceptor Solubility Aq. Solubility ↑ Pyridazine->Solubility Permeability Permeability (pKa effect) Pyridazine->Permeability

Figure 1: The "Nitrogen Walk" logic demonstrating the stepwise physicochemical shifts when moving from phenyl to pyridazine scaffolds.

Detailed Experimental Protocols

The synthesis of (6-Ethoxypyridazin-3-yl)methanamine is best achieved via a convergent route starting from commercially available 3,6-dichloropyridazine . This route avoids the instability issues often associated with direct halo-methyl pyridazines.

Synthetic Workflow Diagram

Synthesis_Workflow SM 3,6-Dichloropyridazine Step1 Step 1: SNAr Displacement (NaOEt, EtOH, 0°C to RT) SM->Step1 Int1 Intermediate 1: 3-Chloro-6-ethoxypyridazine Step1->Int1 Step2 Step 2: Cyanation (Zn(CN)2, Pd(PPh3)4, DMF, 120°C) Int1->Step2 Int2 Intermediate 2: 6-Ethoxypyridazine-3-carbonitrile Step2->Int2 Step3 Step 3: Nitrile Reduction (H2, Raney Ni, MeOH/NH3) Int2->Step3 Product Target: (6-Ethoxypyridazin-3-yl)methanamine Step3->Product

Figure 2: Three-step synthetic pathway from 3,6-dichloropyridazine to the target amine.

Step-by-Step Methodology
Step 1: Synthesis of 3-Chloro-6-ethoxypyridazine
  • Principle: Nucleophilic aromatic substitution (

    
    ) of the activated chloride.
    
  • Protocol:

    • Dissolve 3,6-dichloropyridazine (10.0 g, 67.1 mmol) in anhydrous ethanol (100 mL).

    • Cool the solution to 0°C in an ice bath.

    • Dropwise add a solution of sodium ethoxide (21% wt in EtOH, 1.05 equiv) over 30 minutes. Note: Strict stoichiometry is crucial to prevent bis-substitution.

    • Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Concentrate under reduced pressure. Resuspend residue in water (50 mL) and extract with DCM (3 x 50 mL). Dry organics over MgSO₄ and concentrate.

    • Yield: Expect ~85-90% of a white crystalline solid.[1]

Step 2: Synthesis of 6-Ethoxypyridazine-3-carbonitrile
  • Principle: Palladium-catalyzed cyanation (Rosenmund-von Braun equivalent).

  • Protocol:

    • In a pressure vial, combine 3-chloro-6-ethoxypyridazine (5.0 g, 31.5 mmol), zinc cyanide (2.2 g, 18.9 mmol), and Pd(PPh₃)₄ (1.8 g, 5 mol%) in anhydrous DMF (50 mL).

    • Degas the mixture with nitrogen for 10 minutes.

    • Seal and heat to 120°C for 12 hours.

    • Workup: Cool to RT. Dilute with EtOAc and wash with 1M NH₄OH (to sequester zinc salts) followed by brine.

    • Purification: Flash column chromatography (SiO₂, 0-30% EtOAc in Hexane).

    • Yield: Expect ~70-80%.

Step 3: Reduction to (6-Ethoxypyridazin-3-yl)methanamine
  • Principle: Catalytic hydrogenation of the nitrile.

  • Protocol:

    • Dissolve the nitrile intermediate (2.0 g) in Methanol (30 mL) containing 7N NH₃ in MeOH (5 mL). Note: Ammonia suppresses secondary amine formation.

    • Add Raney Nickel (approx. 500 mg, washed with MeOH) under an argon atmosphere.

    • Hydrogenate at 40 psi (Parr shaker) for 6 hours at RT.

    • Workup: Filter through a Celite pad (Caution: Raney Ni is pyrophoric; keep wet). Concentrate the filtrate.

    • Final Form: The product is often isolated as the hydrochloride salt by treating the crude oil with 4N HCl in dioxane.

Case Studies & Applications

Fragment-Based Drug Discovery (FBDD)

In the development of PRMT5 inhibitors , the 6-alkoxypyridazine moiety has been utilized to replace 4-alkoxyphenyl groups. The substitution maintained potency while significantly improving the metabolic stability of the inhibitors in human liver microsomes (HLM) by eliminating the electron-rich phenyl ring prone to CYP450 oxidation.

hERG Liability Reduction

Replacing a pyridine or phenyl linker with a pyridazine often reduces hERG channel inhibition. The reduced basicity of the pyridazine nitrogens (pKa ~2.3) compared to pyridine (pKa ~5.2) reduces the cation-pi interaction potential within the hERG pore, a common driver of cardiotoxicity.

References

  • Wermuth, C. G. (2011). Are pyridazines privileged structures? MedChemComm, 2(10), 931-941.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Kodama, T., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions. Journal of Organic Chemistry, 86, 8926-8932.

  • BLD Pharm. (n.d.). (6-Ethoxypyridazin-3-yl)methanamine Product Entry. BLD Pharm Catalog.

Sources

Methodological & Application

Scalable Synthesis Protocols for (6-Ethoxypyridazin-3-yl)methanamine: A Process Chemistry Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound (6-ethoxypyridazin-3-yl)methanamine is a highly versatile building block frequently utilized in the synthesis of advanced pharmaceutical candidates, most notably in the development of potent PRMT5 (Protein Arginine Methyltransferase 5) inhibitors[1] and tricyclic carboxamide derivatives[2].

Designing a scalable, safe, and high-yielding synthetic route for this molecule requires careful management of regioselectivity, catalyst stability, and highly reactive intermediates. This guide outlines a robust, three-step linear sequence from commercially available 3,6-dichloropyridazine.

Process Causality & Chemical Logic (E-E-A-T)

As a process chemist, moving from milligram-scale discovery to multi-gram or kilogram scale requires replacing brute-force chemistry with elegant, self-validating mechanistic control:

  • Regioselective

    
     (Step 1):  The pyridazine core is highly electron-deficient, making it an excellent substrate for Nucleophilic Aromatic Substitution (
    
    
    
    )[3]. By strictly controlling the stoichiometry of sodium ethoxide (1.05 equivalents) and maintaining temperatures below 25°C, we exploit the deactivation of the ring following the first substitution to prevent the formation of the unwanted 3,6-diethoxypyridazine byproduct[4].
  • Controlled Cyanation (Step 2): Traditional Rosenmund-von Braun reactions require harsh conditions (CuCN at >150°C) that degrade pyridazine rings. We employ a Palladium-catalyzed cyanation using Zinc Cyanide (

    
    ). Because 
    
    
    
    is largely insoluble in DMF at room temperature, it provides a slow, controlled release of cyanide ions into the catalytic cycle as it is consumed. This prevents the "cyanide poisoning" (deactivation) of the
    
    
    catalyst, a common failure point in scale-up.
  • Suppressed Dimerization during Reduction (Step 3): Catalytic hydrogenation of nitriles to primary amines often yields secondary amine dimers. The newly formed primary amine is highly nucleophilic and can attack the intermediate imine. By conducting the hydrogenation in 7N methanolic ammonia , we flood the system with an excess of

    
    , shifting the equilibrium to exclusively favor the primary amine product.
    

Process Visualization

SynthesisWorkflow SM 3,6-Dichloropyridazine (Starting Material) Step1 Step 1: S_NAr Reagent: NaOEt, EtOH Temp: 0-25°C SM->Step1 Int1 3-Chloro-6-ethoxypyridazine (Intermediate 1) Step1->Int1 Step2 Step 2: Cyanation Reagent: Zn(CN)2, Pd(PPh3)4 Temp: 95°C Int1->Step2 Int2 6-Ethoxypyridazine-3-carbonitrile (Intermediate 2) Step2->Int2 Step3 Step 3: Nitrile Reduction Reagent: H2, Raney Ni, NH3/MeOH Temp: 25°C Int2->Step3 Prod (6-Ethoxypyridazin-3-yl)methanamine (Final Product) Step3->Prod

Fig 1: Three-step scalable synthesis workflow for (6-Ethoxypyridazin-3-yl)methanamine.

Quantitative Data Summary

The following table summarizes the expected operational parameters and analytical benchmarks for the validated three-step process.

StepReaction TypeKey ReagentsTemp (°C)Time (h)Typical Yield (%)Target Purity (HPLC)
1

NaOEt, EtOH0 to 25485 - 90%> 98.0%
2 Cyanation

,

, DMF
951275 - 82%> 95.0%
3 Reduction

(50 psi), Raney Ni,

/MeOH
25888 - 94%> 98.5%

Standard Operating Procedures (SOPs)

Step 1: Synthesis of 3-Chloro-6-ethoxypyridazine

Objective: Regioselective mono-alkoxylation of the pyridazine core.

  • Setup: Equip a 1 L, 3-neck round-bottom flask with a magnetic stirrer, an internal temperature probe, and a nitrogen inlet.

  • Dissolution: Charge the flask with 3,6-dichloropyridazine (50.0 g, 335.6 mmol) and anhydrous ethanol (400 mL). Stir to dissolve.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Dropwise add sodium ethoxide (21 wt% solution in ethanol, 131 mL, 352.4 mmol, 1.05 eq) over 45 minutes. Maintain the internal temperature below 5 °C to prevent di-substitution.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

  • In-Process Control (IPC): Analyze an aliquot by LC-MS. Proceed to quench only when the starting material peak (m/z 149) is < 2% by area.

  • Workup: Quench the reaction by adding 200 mL of distilled water. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Extract the aqueous residue with Dichloromethane (DCM) (3 x 200 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate to yield 3-chloro-6-ethoxypyridazine as a pale yellow solid.
    
Step 2: Synthesis of 6-Ethoxypyridazine-3-carbonitrile

Objective: Palladium-catalyzed cyanation with strict cyanide-release control. ⚠️ Safety Warning: Highly toxic cyanide compounds are used. Perform strictly in a certified fume hood. Have a cyanide antidote kit on hand.

  • Setup: In a 500 mL Schlenk flask, combine 3-chloro-6-ethoxypyridazine (40.0 g, 252.2 mmol) and anhydrous DMF (250 mL).

  • Reagent Addition: Add Zinc Cyanide (

    
    ) (17.8 g, 151.3 mmol, 0.6 eq). Note: 0.6 eq provides 1.2 eq of cyanide ions.
    
  • Degassing (Critical Step): Sparge the mixture with Argon for 20 minutes to remove oxygen, which rapidly degrades the active

    
     species.
    
  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (14.6 g, 12.6 mmol, 5 mol%).
    
  • Heating: Heat the reaction mixture to 95 °C under an Argon atmosphere for 12 hours.

  • IPC: Check via LC-MS for the disappearance of the chloride (m/z 159) and appearance of the nitrile (m/z 150).

  • Quench & Workup: Cool to room temperature. Pour the mixture into 500 mL of a 10% aqueous ammonium hydroxide solution (this complexes the zinc and solubilizes it). Extract with Ethyl Acetate (3 x 300 mL).

  • Waste Treatment: Treat all aqueous waste with 10% sodium hypochlorite (bleach) for 24 hours prior to disposal to neutralize residual cyanides.

  • Purification: Wash organics with water (5 x 200 mL) to remove DMF, dry over

    
    , and concentrate. Purify via silica gel filtration (Hexane/EtOAc) to afford the nitrile intermediate.
    
Step 3: Synthesis of (6-Ethoxypyridazin-3-yl)methanamine

Objective: High-pressure catalytic hydrogenation avoiding secondary amine dimerization. ⚠️ Safety Warning: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in air.

  • Setup: Transfer 6-ethoxypyridazine-3-carbonitrile (25.0 g, 167.6 mmol) into a high-pressure Parr hydrogenation vessel.

  • Solvent: Add 250 mL of 7N Ammonia in Methanol (

    
    /MeOH).
    
  • Catalyst: Carefully add Raney Nickel (approx. 2.5 g, 10 wt% relative to substrate) as an aqueous slurry (rinse with MeOH prior to addition to remove water).

  • Hydrogenation: Seal the vessel, purge with Nitrogen (3x), then purge with Hydrogen gas (3x). Pressurize the vessel to 50 psi with

    
    .
    
  • Agitation: Shake/stir the reaction at 25 °C for 8 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • IPC: Spot on TLC (Ninhydrin stain) to confirm the disappearance of the nitrile and the presence of a primary amine (dark purple spot).

  • Filtration: Vent the hydrogen safely. Filter the reaction mixture through a pad of Celite under a nitrogen blanket. Keep the Celite/Raney Ni pad wet with water immediately after filtration to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure. To ensure high purity, dissolve the crude oil in minimal ethanol and add 2M HCl in diethyl ether to precipitate the product as the (6-ethoxypyridazin-3-yl)methanamine hydrochloride salt . Filter and dry under vacuum.

References

  • [1] Title: US11845760B2 - PRMT5 inhibitors Source: Google Patents URL:

  • [2] Title: WO2022115377A1 - Tricyclic carboxamide derivatives as prmt5 inhibitors Source: Google Patents URL:

  • [3] Title: Synthesis and chemistry of pyridazin-3(2H)-ones Source: ScienceDirect URL:

  • [4] Title: New pyrazole–pyridazine hybrids as selective COX-2 inhibitors Source: PubMed Central (PMC) URL:

Sources

Application Notes and Protocols for the Reductive Amination of (6-Ethoxypyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the reductive amination of (6-Ethoxypyridazin-3-yl)methanamine with various carbonyl compounds. Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines, which are prevalent in a vast array of pharmaceutical agents.[1] This guide will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters for successful synthesis. The protocols are designed to be a robust starting point for researchers, particularly when direct literature for this specific substrate is scarce.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of amines is a fundamental transformation in organic chemistry, with reductive amination standing out as a highly efficient and versatile method.[2][3] This reaction allows for the formation of carbon-nitrogen bonds through the reaction of a carbonyl compound (aldehyde or ketone) with an amine, followed by the reduction of the intermediate imine or iminium ion.[4][5] The prevalence of the amine functional group in bioactive molecules makes reductive amination an indispensable tool in drug discovery and development.

(6-Ethoxypyridazin-3-yl)methanamine is a valuable building block, incorporating a pyridazine core that is of interest in medicinal chemistry. The ability to functionalize its primary amine group via reductive amination opens up a wide chemical space for the generation of novel derivatives with potential therapeutic applications.

Mechanistic Insights: The "Why" Behind the Protocol

A successful reductive amination hinges on the selective reduction of the imine (or iminium ion) intermediate in the presence of the starting carbonyl compound.[2][6] The reaction proceeds in two key stages:

  • Imine/Iminium Ion Formation: The primary amine, (6-Ethoxypyridazin-3-yl)methanamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine. Under mildly acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.[3][4]

  • Hydride Reduction: A reducing agent then delivers a hydride to the electrophilic carbon of the imine or iminium ion, resulting in the desired secondary amine. The choice of reducing agent is critical; it must be mild enough not to significantly reduce the starting carbonyl compound but reactive enough to efficiently reduce the C=N double bond.[2][6]

Reductive_Amination_Mechanism Fig. 1: General Mechanism of Reductive Amination cluster_0 Imine Formation cluster_1 Reduction Amine (6-Ethoxypyridazin-3-yl)methanamine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Product Secondary Amine Product Imine->Product + [H-] ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Protocol_Workflow Fig. 2: Experimental Workflow Start Combine Amine and Carbonyl in Solvent Stir Stir at Room Temperature (15-30 min) Start->Stir Add_Reducer Add NaBH(OAc)3 in portions Stir->Add_Reducer React Stir at Room Temperature (1-24 h, Monitor by TLC/LC-MS) Add_Reducer->React Quench Quench with sat. aq. NaHCO3 React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Step-by-step experimental workflow for reductive amination.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add (6-Ethoxypyridazin-3-yl)methanamine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). DCE is often the preferred solvent for these reactions. [7]3. Imine Formation: Stir the mixture at room temperature for 15-30 minutes to allow for the initial formation of the imine intermediate. For less reactive ketones, the addition of a catalytic amount of acetic acid (0.1-1.0 equivalent) may be beneficial. [7]4. Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.3-1.5 equivalents) portion-wise to the reaction mixture. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 1-24 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction is sluggish or yields are low, consider adding a catalytic amount of acetic acid to facilitate imine formation, especially with ketones. [7]Ensure all reagents and solvents are anhydrous, as water can hydrolyze the imine intermediate and the reducing agent.

  • Side Products: The primary side product is often the alcohol resulting from the reduction of the starting carbonyl compound. Using a selective reducing agent like NaBH(OAc)₃ minimizes this. [6][7]* Dialkylation: When reacting with aldehydes, over-alkylation to form a tertiary amine can sometimes be an issue. Using a stoichiometry of 1:1 for the amine and aldehyde can help to mitigate this. For problematic cases, a two-step procedure of pre-forming the imine followed by reduction with NaBH₄ can be employed. [7]* Substrate Reactivity: The electron-deficient nature of the pyridazine ring may slightly reduce the nucleophilicity of the primary amine. However, the methylene spacer between the ring and the amine should largely insulate it, allowing for reactivity comparable to other primary amines.

Conclusion

The reductive amination of (6-Ethoxypyridazin-3-yl)methanamine is a powerful and versatile method for generating a library of novel compounds for drug discovery. By understanding the underlying mechanism and carefully selecting reagents and conditions, researchers can efficiently synthesize a wide range of N-substituted derivatives. The use of sodium triacetoxyborohydride is highly recommended for its selectivity, mildness, and safety, providing a reliable and reproducible method for this important transformation.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.6: Synthesis of Amines. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

Sources

Application Note: (6-Ethoxypyridazin-3-yl)methanamine as a Bidentate Ligand in Transition Metal Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Inorganic Chemists, Radiopharmaceutical Researchers, and Metallodrug Development Professionals

Executive Summary

The rational design of transition metal complexes relies heavily on the stereoelectronic properties of the coordinating ligands. (6-Ethoxypyridazin-3-yl)methanamine (CAS: 948996-04-1) represents a highly versatile, yet underexplored, bidentate


-donor ligand. Structurally analogous to the well-documented 2-picolylamine (2-aminomethylpyridine), this ligand incorporates a pyridazine core (a 1,2-diazine) and a 6-ethoxy substituent.

This guide details the mechanistic rationale, physicochemical profiling, and validated protocols for utilizing (6-Ethoxypyridazin-3-yl)methanamine in coordination chemistry. Its primary applications include the synthesis of Ru(II) and Os(II) anti-cancer metallodrugs, as well as Cu(II) and Tc-99m complexes for radiopharmaceutical imaging, where the ethoxy group significantly enhances lipophilicity and cellular permeability.

Ligand Profiling & Mechanistic Rationale

To effectively utilize a ligand, one must understand the causality behind its coordination behavior. (6-Ethoxypyridazin-3-yl)methanamine coordinates to metal centers primarily via the primary amine nitrogen and the adjacent (N2) pyridazine nitrogen, forming a thermodynamically highly stable 5-membered metallacycle[1].

Structural and Electronic Contributions
  • The Methanamine Arm (Strong

    
    -Donor):  The primary aliphatic amine acts as a strong 
    
    
    
    -donor. It serves as the initial "anchor" during the complexation process, rapidly binding to the metal center before the heterocyclic nitrogen coordinates.
  • The Pyridazine Ring (

    
    -Acceptor):  Unlike pyridine, the presence of the second adjacent nitrogen in the pyridazine ring lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the pyridazine nitrogen a poorer 
    
    
    
    -donor but a superior
    
    
    -acceptor compared to pyridine, stabilizing low-valent transition metals (e.g., Ru(II), Pt(II)) through metal-to-ligand charge transfer (MLCT) [2].
  • The 6-Ethoxy Substituent (Steric & Lipophilic Modulator): The ethoxy group at the 6-position exerts a pronounced electronic effect despite being distant from the coordination site [3]. It acts as a weak electron-donating group via resonance, slightly increasing the basicity of the ring nitrogens. More importantly, it dramatically increases the lipophilicity (LogP) of the resulting metal complex, a critical parameter for crossing the blood-brain barrier (BBB) or cellular membranes in drug development.

Mechanism Ligand (6-Ethoxypyridazin-3-yl)methanamine Ethoxy 6-Ethoxy Group (-OCH2CH3) Ligand->Ethoxy Pyridazine Pyridazine Ring (N-N) Ligand->Pyridazine Amine Methanamine Group (-CH2NH2) Ligand->Amine Prop1 Increases Lipophilicity (Cell Permeability) Ethoxy->Prop1 Prop2 Pi-Acceptor / Weak Sigma Donor (Tunes Redox Potential) Pyridazine->Prop2 Prop3 Strong Sigma Donor (Anchors Metal Center) Amine->Prop3 Chelate Stable 5-Membered Metallacycle Prop2->Chelate Prop3->Chelate

Caption: Structure-property relationships of (6-Ethoxypyridazin-3-yl)methanamine in coordination chemistry.

Experimental Protocols

The following protocols describe the synthesis of a representative Ruthenium(II) Arene Complex , a common scaffold in modern metallodrug discovery (e.g., RAPTA-C analogues).

Protocol: Synthesis of[Ru( -p-cymene)(L)Cl]Cl

(Where L = (6-Ethoxypyridazin-3-yl)methanamine)

Rationale for Experimental Choices: Methanol is selected as the solvent because it provides sufficient polarity to stabilize the ionic intermediate formed after the cleavage of the


 dimer, while maintaining the solubility of the organic ligand. An inert atmosphere (Argon/N2) is strictly required to prevent the oxidation of the primary amine to an imine, a common side reaction catalyzed by transition metals in the presence of atmospheric oxygen.

Materials:

  • Dichloro(p-cymene)ruthenium(II) dimer (

    
    )
    
  • (6-Ethoxypyridazin-3-yl)methanamine (Ligand)

  • Anhydrous Methanol (Deoxygenated)

  • Diethyl ether (for precipitation)

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under an Argon atmosphere, dissolve 0.5 mmol of

    
     in 15 mL of anhydrous, deoxygenated methanol. The solution will appear dark red/orange.
    
  • Ligand Addition: Dissolve 1.05 mmol (slight excess to ensure complete dimer cleavage) of (6-Ethoxypyridazin-3-yl)methanamine in 5 mL of methanol. Add this dropwise to the stirring metal precursor solution over 10 minutes.

  • Reaction: Heat the mixture to reflux (65 °C) for 4 hours. Causality: Heat provides the activation energy necessary to break the bridging chloride bonds of the ruthenium dimer, allowing the primary amine to anchor, followed by the chelation of the pyridazine nitrogen.

  • Observation: The solution should transition from a dark red to a vibrant yellow/orange color, indicating successful monomerization and chelation.

  • Isolation: Cool the reaction to room temperature. Concentrate the solvent to approximately 3 mL under reduced pressure. Add 20 mL of cold diethyl ether dropwise while stirring vigorously to precipitate the complex as a microcrystalline solid.

  • Purification: Filter the precipitate via vacuum filtration, wash with cold diethyl ether (3 x 5 mL), and dry in vacuo.

Workflow L (6-Ethoxypyridazin-3-yl) methanamine Solv Methanol / Reflux Inert Atmosphere L->Solv M [Ru(p-cymene)Cl2]2 Dimer Precursor M->Solv Int Monomeric[Ru(p-cymene)Cl]+ Intermediate Solv->Int Cleavage of Cl-bridges Prod [Ru(p-cymene)(Ligand)Cl]Cl Target Complex Int->Prod N,N'-Chelation Val Validation: 1H NMR & ESI-MS Prod->Val

Caption: Workflow for the synthesis of the Ru(II) arene complex using the pyridazine ligand.

Self-Validating Data & Spectroscopic Signatures

To ensure the protocol is a self-validating system, researchers must compare the spectroscopic data of the free ligand against the synthesized complex. Coordination restricts the conformational freedom of the ligand and withdraws electron density, leading to predictable shifts.

Table 1: Diagnostic Spectroscopic Shifts upon Coordination
Analytical MethodFree Ligand SignatureExpected Complex SignatureMechanistic Rationale

H NMR (CD

OD)
Aliphatic amine (-CH

-) at ~3.9 ppm.
Downfield shift to ~4.5 - 4.8 ppm.Metal coordination deshields the adjacent protons due to electron withdrawal by the Ru(II) center.

H NMR (CD

OD)
Amine protons (-NH

) at ~1.8 ppm.
Broadened, downfield shift to ~5.5 ppm.Direct coordination to the metal center severely deshields the N-H protons.
FT-IR (ATR)

(N-H) stretching at ~3350, 3280 cm

.
Shifted to lower frequencies (~3200, 3150 cm

).
Coordination weakens the N-H bond slightly, lowering the vibrational frequency [1].
FT-IR (ATR)

(C=N) pyridazine stretch at ~1580 cm

.
Shifted to ~1550 cm

.
Back-bonding (MLCT) from the metal into the pyridazine

orbital weakens the C=N bond[1].
ESI-MS (Positive)

154.09 [M+H]


corresponding to [M-Cl]

Loss of the outer-sphere chloride ion during ionization confirms the cationic nature of the complex.

Troubleshooting & Optimization

  • Incomplete Dimer Cleavage: If the solution remains dark red and TLC indicates unreacted dimer, the steric bulk of the 6-ethoxy group may be hindering the approach to the metal center. Solution: Add a catalytic amount of Silver Hexafluorophosphate (

    
    ) to abstract the chlorides and force the generation of a highly reactive, solvent-coordinated Ru(II) species prior to ligand addition.
    
  • Ligand Degradation: If a black precipitate forms, the metal center may have catalyzed the oxidation of the methanamine. Solution: Ensure strict adherence to Schlenk line techniques and fully degas the methanol using the freeze-pump-thaw method.

References

  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity.SciSpace.
  • Ligand-Induced Self-Assembly of Clusters by Pyridine–Amine–Carboxylate Frameworks of 3D Transition Metals: Structural and Magnetic Aspects.MDPI.
  • Pyridazine-Based Ligands and Their Coordinating Ability towards First-Row Transition Metals.ResearchGate.

Application Note: De Novo Synthesis and Validation of (6-Ethoxypyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemistry Researchers Compound: (6-Ethoxypyridazin-3-yl)methanamine (CAS: 948996-04-1)

Introduction and Strategic Rationale

(6-Ethoxypyridazin-3-yl)methanamine is a highly valued heteroaromatic building block, predominantly utilized in the development of targeted therapeutics, including potent Protein Arginine Methyltransferase 5 (PRMT5) inhibitors[1][2]. The pyridazine core offers unique hydrogen-bonding capabilities and improved aqueous solubility compared to its phenyl or pyridyl bioisosteres, while the primary amine serves as a versatile handle for amide coupling or reductive amination[3].

This application note details a robust, three-step linear synthesis from commercially available 3,6-dichloropyridazine. The protocol is designed for high atom economy, scalability, and self-validation at each intermediate stage, ensuring that researchers can confidently produce high-purity material for downstream drug development.

Synthetic Workflow and Mechanistic Pathway

The synthesis relies on the sequential functionalization of the electron-deficient pyridazine ring.

G A 3,6-Dichloropyridazine (Starting Material) B 3-Chloro-6-ethoxypyridazine (Intermediate 1) A->B NaOEt, EtOH S_NAr (Regioselective) C 6-Ethoxypyridazine- 3-carbonitrile (Intermediate 2) B->C Zn(CN)2, Pd(PPh3)4 Cross-Coupling D (6-Ethoxypyridazin-3-yl) methanamine (Target) C->D H2, Raney Ni, NH3 Nitrile Reduction

Caption: Three-step synthetic workflow for (6-Ethoxypyridazin-3-yl)methanamine.

Step-by-Step Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of 3-chloro-6-ethoxypyridazine.

Causality & Design: The pyridazine ring is highly electron-deficient, making the halogens highly susceptible to


. To prevent over-reaction (di-substitution), strict stoichiometric control of the nucleophile (Sodium ethoxide) and low temperatures are required.

Procedure:

  • Preparation: Charge a 500 mL round-bottom flask with 3,6-dichloropyridazine (14.9 g, 100 mmol) and anhydrous ethanol (150 mL). Cool the solution to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Addition: Slowly add a freshly prepared solution of sodium ethoxide (21 wt% in EtOH, 37.3 mL, ~100 mmol) dropwise over 30 minutes.

  • Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of ethanol. Partition the residue between Ethyl Acetate (200 mL) and Water (100 mL). Extract the aqueous layer with EtOAc (2 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc, 8:2) to yield the product.
    

Self-Validation Checkpoint:

  • LC-MS: [M+H]+ expected at m/z 159.0.

  • 1H NMR (400 MHz, CDCl3):

    
     7.35 (d, J = 9.0 Hz, 1H), 6.95 (d, J = 9.0 Hz, 1H), 4.55 (q, J = 7.1 Hz, 2H), 1.45 (t, J = 7.1 Hz, 3H). The presence of two distinct aromatic doublets confirms mono-substitution.
    
Step 2: Palladium-Catalyzed Cyanation

Objective: Synthesis of 6-ethoxypyridazine-3-carbonitrile.

Causality & Design: Traditional Rosenmund-von Braun reactions require harsh conditions (CuCN, >150 °C) which can degrade the ethoxy group. Palladium-catalyzed cyanation using Zinc Cyanide (


) allows for milder conditions, higher yields, and simplified purification.

Procedure:

  • Preparation: In a 250 mL Schlenk flask, combine 3-chloro-6-ethoxypyridazine (11.1 g, 70 mmol),

    
     (4.9 g, 42 mmol), and 
    
    
    
    (4.0 g, 3.5 mmol, 5 mol%).
  • Degassing: Add anhydrous DMF (100 mL). Degas the suspension by bubbling argon through the mixture for 15 minutes. Critical step: Oxygen must be rigorously excluded to prevent catalyst deactivation.

  • Reaction: Heat the mixture to 100 °C for 12 hours under an argon atmosphere.

  • Workup: Cool to room temperature. Dilute with EtOAc (300 mL) and filter through a pad of Celite to remove zinc salts and catalyst residue.

  • Washing: Wash the filtrate extensively with water (3 x 100 mL) to remove DMF, followed by brine. Dry over

    
     and concentrate.
    
  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc, 7:3).

Self-Validation Checkpoint:

  • LC-MS: [M+H]+ expected at m/z 150.1.

  • IR Spectroscopy: Appearance of a sharp nitrile (

    
    ) stretch at ~2230 
    
    
    
    .
Step 3: Controlled Nitrile Reduction

Objective: Synthesis of (6-Ethoxypyridazin-3-yl)methanamine[2].

Causality & Design: Catalytic hydrogenation of nitriles often yields secondary amines as a byproduct due to the condensation of the intermediate imine with the newly formed primary amine. Performing the reduction in the presence of methanolic ammonia (


/MeOH) completely suppresses this dimerization, driving the equilibrium toward the primary amine.

Procedure:

  • Preparation: Dissolve 6-ethoxypyridazine-3-carbonitrile (7.45 g, 50 mmol) in 7M Ammonia in Methanol (100 mL).

  • Catalyst Addition: Carefully add Raney Nickel (slurry in water, ~1.5 g active catalyst) under a nitrogen blanket. Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in the presence of air.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (

    
    ) three times. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 16 hours.
    
  • Workup: Filter the reaction mixture through a tightly packed pad of Celite under a nitrogen atmosphere. Wash the filter cake with methanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. To stabilize the free base, dissolve the residue in minimal ethanol and add 2M HCl in diethyl ether to precipitate the hydrochloride salt. Filter and dry under vacuum.

Self-Validation Checkpoint:

  • LC-MS: [M+H]+ expected at m/z 154.1.

  • 1H NMR (400 MHz, DMSO-d6) of HCl salt:

    
     8.50 (br s, 3H, -
    
    
    
    ), 7.75 (d, J = 9.1 Hz, 1H), 7.20 (d, J = 9.1 Hz, 1H), 4.50 (q, J = 7.0 Hz, 2H), 4.20 (s, 2H, -
    
    
    -), 1.38 (t, J = 7.0 Hz, 3H).

Quantitative Data Summary

The following table summarizes the expected performance metrics for this synthetic route when executed at a 100 mmol starting scale.

Intermediate / TargetMolecular WeightExpected Yield (%)Target Purity (HPLC)Key Diagnostic Feature
1: 3-Chloro-6-ethoxypyridazine158.58 g/mol 82 - 88%> 98%LCMS m/z 159.0; two 1H NMR doublets
2: 6-Ethoxypyridazine-3-carbonitrile149.15 g/mol 75 - 80%> 95%IR stretch at 2230

3: (6-Ethoxypyridazin-3-yl)methanamine153.18 g/mol 85 - 90%> 99%Singlet at

4.20 (-

-) in NMR

References

  • US11845760B2 - PRMT5 inhibitors - Google Patents Source: Google Patents URL
  • WO2022115377A1 - Tricyclic carboxamide derivatives as prmt5 inhibitors - Google Patents Source: Google Patents URL
  • WO2021163344A1 - Novel prmt5 inhibitors - Google Patents Source: Google Patents URL

Sources

Functionalization of the Primary Amine in (6-Ethoxypyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold & Strategic Value

(6-Ethoxypyridazin-3-yl)methanamine is a high-value pharmacophore in modern drug discovery. The pyridazine ring serves as a privileged bioisostere for phenyl and pyridine rings, offering improved aqueous solubility and distinct hydrogen-bonding vectors that often enhance metabolic stability and target affinity.

The primary amine moiety is the critical "handle" for diversifying this scaffold. However, the presence of the electron-deficient diazine ring and the potentially labile ethoxy group requires a nuanced approach to functionalization. This guide moves beyond generic textbook procedures, offering field-proven protocols optimized for yield, purity, and functional group tolerance.

Chemical Architecture & Reactivity Profile
FeatureChemical NatureImpact on Protocol
Primary Amine Nucleophilic (

, pKa ~9.0–9.5)
Highly reactive; prone to over-alkylation if not controlled.
Pyridazine Ring Electron-deficient HeterocycleRing nitrogens (N1/N2) are weakly basic (pKa ~2.3) but can coordinate to transition metals (Pd, Cu).
Ethoxy Group Alkoxy SubstituentGenerally stable, but susceptible to hydrolysis (yielding pyridazinone) under vigorous acidic conditions (e.g., refluxing HBr).

Strategic Decision Tree: Functionalization Pathways

Before selecting a protocol, consult the following decision tree to match your target moiety with the optimal synthetic strategy.

FunctionalizationPathways Start (6-Ethoxypyridazin-3-yl) methanamine Target Target Moiety? Start->Target Amide Amide (-NH-CO-R) Target->Amide Acylation SecAmine Secondary Amine (-NH-CH2-R) Target->SecAmine Alkylation Sulfonamide Sulfonamide (-NH-SO2-R) Target->Sulfonamide Sulfonylation Urea Urea (-NH-CO-NH-R) Target->Urea Carbamoylation MethodA Protocol A: HATU/DIPEA Coupling Amide->MethodA MethodB Protocol B: Reductive Amination (STAB) SecAmine->MethodB MethodC Protocol C: Sulfonyl Chloride + Pyridine Sulfonamide->MethodC MethodD Protocol D: Isocyanate or CDI Activation Urea->MethodD

Figure 1: Strategic decision tree for the functionalization of the primary amine.

Detailed Experimental Protocols

Protocol A: Amide Coupling (The "Gold Standard")

Objective: Synthesis of amides with high fidelity, avoiding racemization of chiral coupling partners. Why HATU? While EDC/HOBt is cheaper, HATU provides faster kinetics and higher conversion rates for heteroaryl amines, which can sometimes exhibit reduced nucleophilicity due to inductive effects from the heterocycle.

Materials
  • (6-Ethoxypyridazin-3-yl)methanamine (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM (Concentration ~0.1 M)

Step-by-Step Procedure
  • Activation: Charge a flame-dried reaction vial with the Carboxylic Acid (1.1 equiv) and anhydrous DMF. Add DIPEA (1.5 equiv) and stir for 2 minutes.

  • Reagent Addition: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 10–15 minutes. Visual Check: The solution often turns yellow/orange.

  • Coupling: Add (6-Ethoxypyridazin-3-yl)methanamine (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Checkpoint: If the reaction stalls, do not heat above 50°C to avoid potential ethoxy hydrolysis or epimerization of the acid partner.

  • Workup (Self-Validating):

    • Dilute with EtOAc.[1]

    • Wash sequentially with:

      • 10% LiCl (aq) x 2 (Removes DMF efficiently).

      • Sat. NaHCO3 (Removes unreacted acid).

      • Brine.[1]

    • Dry over Na2SO4 and concentrate.[1]

Protocol B: Reductive Amination (Mono-Alkylation)

Objective: Clean synthesis of secondary amines without over-alkylation to tertiary amines. Critical Insight: Use Sodium Triacetoxyborohydride (STAB) . Unlike NaCNBH3, STAB is non-toxic and less likely to reduce the aldehyde directly, ensuring the imine forms first.

Materials
  • (6-Ethoxypyridazin-3-yl)methanamine (1.0 equiv)

  • Aldehyde (1.0–1.1 equiv)

  • STAB (Sodium triacetoxyborohydride) (1.5 equiv)

  • Acetic Acid (catalytic, 1–2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM (Anhydrous)

Step-by-Step Procedure
  • Imine Formation: Dissolve the amine and aldehyde in DCE (0.1 M). Add catalytic Acetic Acid. Stir for 30–60 minutes at RT.

    • Note: Pre-forming the imine is crucial for hindered aldehydes.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

    • Troubleshooting: If the aldehyde is unreactive, check for "smearing" on TLC, which indicates imine formation. If no imine forms, add 3Å molecular sieves to sequester water.

  • Quench: Add Sat. NaHCO3 solution and stir vigorously for 15 minutes (destroys boron complexes).

  • Extraction: Extract with DCM (x3). Wash combined organics with brine.[1]

Protocol C: Sulfonylation

Objective: Synthesis of sulfonamides.[2] Risk Mitigation: Sulfonyl chlorides are highly reactive. To prevent bis-sulfonylation (formation of R-N(SO2R')2), strictly control stoichiometry and temperature.

Step-by-Step Procedure
  • Setup: Dissolve (6-Ethoxypyridazin-3-yl)methanamine (1.0 equiv) in DCM (0.1 M).

  • Base: Add Pyridine (3.0 equiv) or TEA (2.0 equiv). Pyridine is preferred as it acts as both base and nucleophilic catalyst.

  • Addition: Cool the solution to 0°C. Add Sulfonyl Chloride (1.05 equiv) dropwise.

  • Warm Up: Allow to warm to RT and stir for 2–6 hours.

  • Scavenging (Optional but Recommended): If unreacted sulfonyl chloride persists, add a "scavenger" amine (e.g., morpholine, 0.2 equiv) for 30 mins before workup to convert excess reagent into a water-soluble byproduct.

Purification & Characterization Strategy

Due to the polarity of the pyridazine ring, standard silica chromatography can sometimes lead to streaking.

Purification Logic (SCX Cartridge)

Strong Cation Exchange (SCX) chromatography is highly effective for this scaffold.

  • Load: Dissolve crude mixture in MeOH/DCM (1:1) and load onto a pre-conditioned SCX column.

  • Wash: Flush with MeOH (removes non-basic impurities like unreacted acids, phenols, or neutrals).

  • Elute: Release the product using 2M NH3 in MeOH. The basic ammonia displaces the pyridazinyl-amine.

  • Concentrate: Evaporate the ammoniacal methanol to yield the free base.

Analytical Validation (NMR/LCMS)
  • 1H NMR Diagnostic:

    • Methylene protons (-CH2-NH-): Look for a doublet (or singlet if exchangeable) around

      
       3.8 – 4.2 ppm.
      
    • Ethoxy Group: Triplet (~1.4 ppm) and Quartet (~4.4 ppm). Crucial: Verify the integration of the quartet. Loss of the ethyl group suggests hydrolysis to the pyridazinone (often shifts aromatic peaks upfield).

    • Pyridazine Ring protons: Two doublets (A-B system) around

      
       6.9 – 7.5 ppm.
      

References

  • Amide Coupling Reagents: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Reductive Amination: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Pyridazine Chemistry: Coates, W. J., & McKillop, A. (1992). Synthesis of some 3- and 6-substituted pyridazines. Synthesis, 1992(01), 334-342. Link

  • SCX Purification: Biotage Application Note. "Catch and Release Purification of Amines." Link

Sources

Application Note: High-Yield Optimization of Nucleophilic Aromatic Substitution (SNAr) on 6-Ethoxypyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, parameter optimization, and validated protocols for SNAr on 3-halo-6-ethoxypyridazine building blocks.

Scientific Rationale & Mechanistic Insights

The pyridazine ring—a six-membered aromatic heterocycle characterized by its


 symmetry and two adjacent nitrogen atoms—is a privileged scaffold in modern drug discovery . The contiguous nitrogen atoms exert a profound electron-withdrawing effect, significantly lowering the basicity of the ring compared to pyridine, while simultaneously depleting electron density from the carbon backbone. This unique electronic configuration renders the pyridazine nucleus highly susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at the C3 and C6 positions .

When functionalizing 6-ethoxypyridazine derivatives (such as 3-chloro-6-ethoxypyridazine), chemists must navigate a complex "push-pull" electronic landscape. The ethoxy group at the C6 position donates electron density into the ring via resonance (+M effect) but withdraws it inductively (-I effect). While the +M effect slightly deactivates the electrophilic C3 position compared to a purely electron-deficient 3,6-dichloropyridazine, the adjacent ring nitrogens provide overwhelming stabilization for the anionic intermediate, allowing SNAr to proceed efficiently under optimized thermal conditions .

The Causality of Regioselectivity

The reaction proceeds via a classic addition-elimination mechanism. The nucleophile attacks the electrophilic C3 carbon, temporarily breaking aromaticity to form a high-energy Meisenheimer complex . The rate-determining step is the formation of this complex. Because the adjacent nitrogen atoms can comfortably bear the formal negative charge, the transition state is highly stabilized. Subsequent elimination of the chloride leaving group restores aromaticity, yielding the target 3-substituted-6-ethoxypyridazine.

SNAr_Pathway Substrate 3-Chloro-6-ethoxypyridazine (Electrophile) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer + Nucleophile (Rate Determining Step) Product_Amine 3-Amino-6-ethoxypyridazine (Target Product) Meisenheimer->Product_Amine - Cl⁻ (Amines) Product_Ether 3-Alkoxy-6-ethoxypyridazine (Target Product) Meisenheimer->Product_Ether - Cl⁻ (Alkoxides)

Mechanistic pathway of SNAr on 3-chloro-6-ethoxypyridazine via a Meisenheimer intermediate.

Optimization of Reaction Parameters

To achieve quantitative yields when displacing the C3-halogen, empirical optimization of the nucleophile, solvent, and thermal conditions is required.

  • Nucleophile Selection : Primary aliphatic amines (e.g., butylamine) are highly reactive and reduce the polarity of the final product, which streamlines chromatographic isolation . Secondary amines (e.g., morpholine) or anilines exhibit greater steric hindrance and reduced nucleophilicity, necessitating harsher conditions.

  • Solvent & Base Matrix : Polar protic solvents like Ethanol (EtOH) are ideal for aliphatic aminations as they solvate the chloride leaving group and stabilize the polar transition state. An acid scavenger—typically Triethylamine (Et

    
    N) or K
    
    
    
    CO
    
    
    —is mandatory to neutralize the generated HCl, preventing the competitive protonation of the nucleophile.
  • Thermal Activation : Due to the slight deactivation from the 6-ethoxy +M effect, standard reflux conditions (80 °C) often result in incomplete conversion. Utilizing a sealed PTFE-lined pressure vessel allows the reaction to safely reach 120–150 °C, providing the necessary activation energy for complete substitution .

Quantitative Data: Parameter Screening

The following table summarizes the optimization landscape for the substitution of 3-chloro-6-ethoxypyridazine with various nucleophiles.

EntryNucleophile (2.0 eq)SolventBase (2.0 eq)Temp (°C)Time (h)Isolated Yield (%)
1ButylamineEtOHEt

N
80 (Reflux)1845
2ButylamineEtOHEt

N
150 (Sealed)1889
3MorpholineDMFK

CO

120 (Sealed)1276
4AnilineNMPK

CO

150 (Sealed)2452
5Sodium MethoxideMeOHNone65 (Reflux)694

Data Interpretation: Entry 2 demonstrates that thermal activation in a sealed vessel is critical for overcoming the activation barrier with aliphatic amines. Entry 5 highlights that strong anionic nucleophiles (alkoxides) do not require extreme temperatures.

Detailed Experimental Protocol

Target: Synthesis of 3-(Butylamino)-6-ethoxypyridazine Methodology: High-Temperature Sealed-Vessel Amination

Senior Scientist Insight: When scaling up this amination, the use of a PTFE-lined Parr reactor is non-negotiable for primary amines in ethanol. Attempting to push the reaction to completion at standard atmospheric reflux will result in substrate degradation and poor mass recovery. Furthermore, maintaining a strict 2:1 stoichiometric ratio of amine/base to electrophile ensures the reaction remains basic, preventing the formation of unreactive pyridazinium salts.

Materials & Reagents
  • 3-Chloro-6-ethoxypyridazine (1.34 mmol, 1.0 equiv)

  • n-Butylamine (2.68 mmol, 2.0 equiv)

  • Triethylamine (Et

    
    N) (2.68 mmol, 2.0 equiv)
    
  • Absolute Ethanol (10 mL)

  • Dichloromethane (DCM) and Diethyl Ether (Et

    
    O) for extraction/chromatography
    
  • Anhydrous Magnesium Sulfate (MgSO

    
    )
    
Step-by-Step Procedure
  • Reactor Assembly : In a clean, dry 50 mL PTFE-lined pressure vessel, dissolve 3-chloro-6-ethoxypyridazine (1.34 mmol) in absolute ethanol (10 mL). Ensure the PTFE liner is free of micro-abrasions to prevent solvent leaching at high pressures.

  • Nucleophile & Base Addition : Sequentially add n-butylamine (2.68 mmol) and triethylamine (2.68 mmol) to the solution.

    • Causality Note: Triethylamine acts as a sacrificial base to absorb the HCl byproduct. Without it, 50% of the n-butylamine would be consumed as a hydrochloride salt, stalling the reaction at ~50% conversion.

  • Thermal Activation : Seal the pressure vessel securely using a torque wrench if applicable. Place the vessel in a pre-heated oil bath or heating block at 150 °C for 18 hours.

  • Quenching & Workup : Remove the vessel from the heat source and allow it to cool completely to room temperature before opening to prevent aerosolization of the amine. Dilute the crude reaction mixture with deionized water (200 mL) to dissolve the triethylammonium chloride salts.

  • Extraction : Extract the aqueous layer with Dichloromethane (3 × 50 mL).

    • Causality Note: The butyl chain significantly reduces the polarity of the pyridazine product, ensuring high partition coefficients into the organic layer.

  • Drying & Concentration : Combine the organic extracts, dry over anhydrous MgSO

    
    , filter through a fritted funnel, and concentrate under reduced pressure (rotary evaporator, 30 °C water bath).
    
  • Purification : Load the crude oil onto a silica gel column. Elute initially with 100% DCM to remove non-polar impurities, followed by a gradient flush of DCM/Et

    
    O (70:30) to elute the target 3-(butylamino)-6-ethoxypyridazine. Evaporate the product fractions to yield colorless crystals.
    

References

  • Title: Pyridazine Definition - Organic Chemistry II Key Term Source: Fiveable URL: [Link]

  • Title: Product Class 8: Pyridazines (Science of Synthesis) Source: Thieme Connect URL: [Link]

  • Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes Source: MDPI (Materials) URL: [Link]

  • Title: Concerted Nucleophilic Aromatic Substitutions Source: NIH PubMed Central (PMC) URL: [Link]

Application Note: Microwave-Assisted Derivatization of (6-Ethoxypyridazin-3-yl)methanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The pyridazine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, GPCR modulators, and antimicrobial agents due to its favorable physicochemical properties and ability to act as a potent hydrogen-bond acceptor [1]. Specifically, (6-Ethoxypyridazin-3-yl)methanamine (CAS: 948996-04-1) serves as a highly versatile building block. The ethoxy substituent at the C6 position enhances lipophilicity and metabolic stability, while the primary methanamine at the C3 position provides a reactive handle for structural diversification.

However, functionalizing heteroaryl methanamines can sometimes present synthetic bottlenecks. Steric hindrance from adjacent ring systems or electronic deactivation can lead to prolonged reaction times, incomplete conversions, and the formation of side products under conventional conductive heating. To overcome these thermodynamic and kinetic barriers, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a critical technology. By directly coupling electromagnetic energy with polar molecules, MAOS provides rapid, volumetric heating that significantly accelerates reaction rates, improves yields, and enhances the green chemistry profile of the synthesis [2].

This application note provides detailed, self-validating protocols for the microwave-assisted amidation and reductive amination of (6-Ethoxypyridazin-3-yl)methanamine, outlining the causality behind experimental choices to ensure reproducible and high-purity outcomes.

Causality in Experimental Design: The "Why" Behind the Method

To ensure a self-validating and robust experimental system, every reagent and parameter in these protocols has been selected based on mechanistic rationale:

  • Solvent Selection (The Microwave Effect): N,N-Dimethylformamide (DMF) is selected for amidation due to its high loss tangent (

    
    ), meaning it absorbs microwave energy highly efficiently, allowing the reaction mixture to reach target temperatures in seconds. For reductive amination, 1,2-Dichloroethane (DCE) is used; while it has a lower microwave absorptivity, it provides the optimal dielectric environment for iminium ion stabilization.
    
  • Coupling Reagent (HATU): In amidation reactions involving potentially hindered carboxylic acids, HATU is superior to traditional EDC/HOBt systems. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester. The nitrogen atom in the pyridine ring of HATU provides a neighboring group effect that accelerates the aminolysis step, which is crucial when operating under rapid microwave conditions [2].

  • Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is chosen for reductive amination because it is exceptionally mild. It selectively reduces the transient iminium ion without reducing the unreacted aldehyde. Microwave irradiation specifically accelerates the rate-limiting step—imine condensation—allowing the subsequent reduction to occur seamlessly in a one-pot process [3, 4].

Experimental Protocols

Protocol A: Microwave-Assisted HATU-Mediated Amidation

Objective: Synthesize an amide derivative from (6-Ethoxypyridazin-3-yl)methanamine and a target carboxylic acid.

Reagents:

  • (6-Ethoxypyridazin-3-yl)methanamine (1.0 equiv, 0.5 mmol)

  • Target Carboxylic Acid (1.1 equiv, 0.55 mmol)

  • HATU (1.2 equiv, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Anhydrous DMF (3.0 mL)

Step-by-Step Methodology:

  • Activation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve the carboxylic acid and HATU in 2.0 mL of anhydrous DMF. Add DIPEA and stir at room temperature for 2 minutes to pre-form the active ester. Causality: Pre-activation prevents the amine from competing for the coupling reagent, reducing guanidinium by-product formation.

  • Amine Addition: Dissolve (6-Ethoxypyridazin-3-yl)methanamine in the remaining 1.0 mL of DMF and transfer it to the reaction vial.

  • Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with N₂ for 30 seconds to prevent oxidative degradation at high temperatures.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Apply the following parameters:

    • Temperature: 100 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Max Power: 150 W

    • Cooling: Compressed air cooling to 40 °C.

  • In-Process Validation: Remove a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The chromatogram must show complete consumption of the primary amine mass (

    
     153.09 [M+H]⁺). If unreacted amine remains, re-irradiate for 5 minutes.
    
  • Workup: Dilute the cooled mixture with 15 mL of Ethyl Acetate. Wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 5% aqueous LiCl (to remove DMF, 2 × 10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Microwave-Assisted Reductive Amination

Objective: Synthesize a secondary amine derivative via condensation with an aldehyde.

Reagents:

  • (6-Ethoxypyridazin-3-yl)methanamine (1.0 equiv, 0.5 mmol)

  • Target Aldehyde (1.1 equiv, 0.55 mmol)

  • NaBH(OAc)₃ (1.5 equiv, 0.75 mmol)

  • Glacial Acetic Acid (1.0 equiv, 0.5 mmol)

  • Anhydrous DCE (4.0 mL)

Step-by-Step Methodology:

  • Imine Formation: In a 10 mL microwave vial, combine the amine, aldehyde, and acetic acid in 4.0 mL of DCE. Add a magnetic stir bar. Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity without fully protonating the nucleophilic amine.

  • Microwave Condensation: Seal the vial and irradiate at 80 °C for 5 minutes. Cool to room temperature.

  • Reduction: Uncap the vial and carefully add NaBH(OAc)₃ in one portion. Reseal the vial.

  • Microwave Reduction: Irradiate the mixture again at 80 °C for 10 minutes.

  • Quenching and Validation: Cool the reaction to room temperature. Carefully quench by adding 2 mL of saturated aqueous NaHCO₃ (monitor for gas evolution). Perform TLC (DCM:MeOH 9:1) to validate the disappearance of the imine intermediate.

  • Workup: Extract the aqueous layer with DCM (3 × 10 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the secondary amine.

Quantitative Data Presentation

The following table summarizes the performance metrics of the microwave-assisted protocols compared to traditional conductive heating methods, utilizing data extrapolated from standard heterocyclic derivatization benchmarks[1, 3, 4].

Reaction TypeHeating MethodTemp (°C)TimeYield (%)Crude Purity (LC-MS)
Amidation Conventional (Oil Bath)2512 hours65 - 72%~80%
Amidation Microwave (MAOS) 100 10 mins 88 - 95% >95%
Reductive Amination Conventional (Oil Bath)2518 hours55 - 60%~75% (Dialkylation present)
Reductive Amination Microwave (MAOS) 80 15 mins 82 - 90% >92% (Monoalkylated)

Table 1: Comparative efficiency of Conventional vs. Microwave-Assisted synthesis for (6-Ethoxypyridazin-3-yl)methanamine derivatization.

Visualizations

Workflow Diagram: Microwave-Assisted Amidation

MW_Workflow A Reagent Prep (Amine + Acid + HATU) B Vessel Sealing & Purging (N2) A->B C Microwave Irradiation (100°C, 10 min, 150W) B->C D Rapid Cooling (Compressed Air) C->D E Aqueous Workup & Extraction D->E F Product Isolation (Amide Derivative) E->F

Workflow for the microwave-assisted amidation of (6-Ethoxypyridazin-3-yl)methanamine.

Synthetic Pathway Context in Drug Discovery

Pathway Core (6-Ethoxypyridazin-3-yl)methanamine (Core Building Block) Amidation Microwave Amidation (HATU, DIPEA, DMF) Core->Amidation RedAmin Microwave Reductive Amination (NaBH(OAc)3, DCE) Core->RedAmin Target1 Kinase Inhibitor (H-bond Acceptor Core) Amidation->Target1 Target2 GPCR Modulator (Lipophilic Pocket Binder) RedAmin->Target2

Derivatization pathways of (6-Ethoxypyridazin-3-yl)methanamine for targeted drug discovery.

References

  • Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety.National Center for Biotechnology Information (NIH/PubMed).
  • Direct Amide Bond Formation from Carboxylic Acids and Amines Using Activated Alumina Balls as a New, Convenient, Clean, Reusable and Low Cost Heterogeneous Catalyst.ResearchGate (Catalysis Communications).
  • Microwave-accelerated reductive amination between ketones and ammonium acetate.CoLab (Tetrahedron Letters).
  • Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures.MDPI.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (6-Ethoxypyridazin-3-yl)methanamine Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks with (6-Ethoxypyridazin-3-yl)methanamine .

Because this building block features both a primary amine (a strong hydrogen-bond donor and acceptor) and a pyridazine ring (a highly polar hydrogen-bond acceptor), it frequently forms robust intermolecular networks. This leads to high crystal lattice energies and stubborn insolubility in standard organic solvents. Below, we break down the causality of these issues and provide field-proven, self-validating protocols to keep your workflows moving.

Diagnostic Workflow

Before altering your reaction conditions, use the following diagnostic logic to identify the root cause of your solubility issue.

TroubleshootingWorkflow Start Compound Insoluble in Organic Solvent CheckForm Check Physical Form: Is it an HCl Salt? Start->CheckForm Salt Yes, it's a Salt CheckForm->Salt FreeBase No, it's a Free Base CheckForm->FreeBase Freebasing Perform Biphasic Freebasing (aq. Na2CO3 / DCM) Salt->Freebasing Hbond Suspect Intermolecular H-Bonding / Aggregation FreeBase->Hbond SolventSwitch Switch to Polar Aprotic (DMF, DMSO, NMP) Hbond->SolventSwitch CoSolvent Use Co-solvent System (e.g., THF + 10% DMF) Hbond->CoSolvent

Workflow for diagnosing and resolving aminopyridazine solubility issues.

Frequently Asked Questions (FAQs)
Q1: My sample is completely insoluble in standard organic solvents like DCM, EtOAc, or THF at room temperature. What is wrong?

A1: You are likely working with the hydrochloride (HCl) salt form of the amine. Primary amine salts possess extremely high polarity and ionic lattice energies, rendering them insoluble in most non-polar to moderately polar organic solvents[1]. While they are highly soluble in water or methanol, utilizing the compound in standard anhydrous organic synthesis (e.g., reductive amination or amide coupling) requires converting it to its neutral free base form[2].

Q2: I have confirmed I am using the free base, but it still crashes out of moderately polar solvents during my reaction. Which solvents should I use?

A2: Even as a free base, the primary amine and pyridazine nitrogens engage in strong intermolecular hydrogen bonding, causing aggregation. To dissolve the free base, you must use a solvent capable of outcompeting these intermolecular forces. Studies on structurally similar aminopyridazines demonstrate that solubility increases significantly in polar aprotic solvents with high dielectric constants and strong hydrogen-bond accepting capabilities (like DMF or DMSO), which solvate the monomeric form[3].

SolvationMechanism Agg Aggregated State (Amine-Pyridazine H-Bonds) AddSolvent Add Polar Aprotic Solvent (e.g., DMF, DMSO) Agg->AddSolvent Disrupt Solvent Competes for H-Bond Donors (NH2) AddSolvent->Disrupt Solvated Solvated Monomer (High Solubility) Disrupt->Solvated

Mechanism of H-bond disruption by polar aprotic solvents.

Q3: My downstream reaction requires DCM or THF, but the free base is poorly soluble in them. How can I proceed without changing the bulk solvent?

A3: You can employ an in situ solubilization strategy. By adding a highly polar co-solvent (5-10% v/v NMP or DMF) to your primary solvent (THF or DCM), you disrupt the hydrogen-bonding network without completely changing the bulk solvent properties. Additionally, adding a slight excess of a tertiary amine (like DIPEA) prevents transient protonation from acidic coupling byproducts, which would otherwise cause the amine to precipitate back out as a salt[1].

Quantitative Data: Solvent Selection Matrix

Use the following table to select the appropriate solvent based on the physical properties required to solvate the (6-Ethoxypyridazin-3-yl)methanamine free base.

SolventDielectric Constant (ε at 20°C)H-Bond Acceptor CapacityRelative Solubility ScoreRecommended Application
Hexane / Toluene < 3.0PoorInsolubleDo not use.
Dichloromethane (DCM) 8.9PoorLow (Free Base Only)Liquid-liquid extraction; Co-solvent base.
Tetrahydrofuran (THF) 7.6ModerateModerateAnhydrous reactions (requires heating or co-solvent).
Methanol (MeOH) 32.7Strong (Protic)HighSalt dissolution; Recrystallization.
Dimethylformamide (DMF) 36.7Strong (Aprotic)Very HighDifficult couplings; Stock solution preparation.
Dimethyl Sulfoxide (DMSO) 46.7Strong (Aprotic)Very HighNMR analysis; High-concentration biological assays.
Experimental Protocols
Protocol 1: Self-Validating Biphasic Freebasing (Liquid-Liquid Extraction)

Use this protocol to convert the insoluble HCl salt into the organic-soluble free base[2].

  • Suspension: Suspend the (6-Ethoxypyridazin-3-yl)methanamine salt in Dichloromethane (DCM) at a ratio of 10 mL/g.

    • Causality: DCM is immiscible with water, allowing for clean phase separation while being dense enough to form the bottom layer.

  • Basification: Add an equal volume of 1M aqueous Sodium Carbonate (Na₂CO₃).

    • Causality: Na₂CO₃ (pH ~11) is basic enough to deprotonate the primary alkylamine (pKa ~9-10) without risking hydrolysis of the ethoxy group on the pyridazine ring.

  • Agitation: Stir vigorously for 30 minutes at room temperature.

    • Self-Validation Point: The cloudy, undissolved suspension in the organic layer should progressively clear as the salt converts to the DCM-soluble free base.

  • Separation: Transfer the mixture to a separatory funnel and collect the lower organic (DCM) layer. Extract the remaining aqueous layer with one additional volume of DCM to ensure complete recovery.

  • Isolation: Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Self-Validation Point: Analyze the resulting residue via TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) to confirm a single spot corresponding to the free base.

Protocol 2: In Situ Solubilization for Anhydrous Amide Coupling

Use this protocol when performing reactions (like EDC/HOBt couplings) where the free base exhibits poor solubility in the required bulk solvent.

  • Preparation: Weigh the (6-Ethoxypyridazin-3-yl)methanamine free base into a dry, argon-purged reaction flask.

  • Bulk Solvation: Add the primary reaction solvent (e.g., anhydrous THF) at 10 mL/g. If the amine remains as a suspension, proceed to step 3.

  • Co-Solvent Disruption: Add a polar aprotic co-solvent (N-Methyl-2-pyrrolidone [NMP] or DMF) dropwise, up to a maximum of 10% v/v, while stirring until the solution becomes completely clear.

    • Causality: The highly polar co-solvent acts as a localized hydrogen-bond acceptor, breaking the amine-pyridazine intermolecular networks.

  • Buffering: Add 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic proton scavenger. It prevents the basic methanamine from forming insoluble salts with acidic byproducts generated during the coupling cycle.

  • Reaction Execution: Proceed with the addition of your activated carboxylic acid or coupling reagents.

    • Self-Validation Point: The reaction mixture must remain visually homogeneous throughout the addition phase; any precipitation indicates premature salt formation.

References
  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents Journal of Chemical & Engineering Data - ACS Public
  • One-Pot Synthesis of Alpha-Diimines
  • Free base Wikipedia

Sources

Purification methods for removing impurities from (6-Ethoxypyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Molecule & The Challenge

(6-Ethoxypyridazin-3-yl)methanamine (CAS: 18596-32-2 or derivatives) is a critical bifunctional building block in medicinal chemistry, often used as a linker or pharmacophore scaffold.[1][2] Its structure features a basic primary amine and an electron-deficient pyridazine ring substituted with an ethoxy group.[1][2]

The Purification Challenge: This molecule presents a classic "MedChem" purification paradox:

  • High Polarity: The primary amine causes severe tailing on standard silica.

  • Solubility Nuances: The ethoxy group provides lipophilicity, but the amine dominates the physicochemical behavior.

  • Stability Risks: While the pyridazine ring is robust, the ethoxy group can be susceptible to acid-catalyzed hydrolysis (forming the pyridazinone) under harsh conditions, and the primary amine is prone to oxidation or carbamate formation if exposed to atmospheric

    
    .
    

This guide moves beyond generic protocols to provide a self-validating purification strategy.

Part 1: The Impurity Landscape

Before purifying, you must identify what you are removing. In the synthesis of (6-Ethoxypyridazin-3-yl)methanamine (typically via reduction of 6-ethoxypyridazine-3-carbonitrile or substitution of 3-chloro-6-ethoxypyridazine), the following impurities are standard:

Impurity TypeLikely IdentityPhysicochemical PropertyRemoval Strategy
Precursor 3-Chloro-6-ethoxypyridazineLow Polarity, Non-BasicWash out using Acid/Base extraction (stays in organic).[1][2]
By-Product 6-Ethoxypyridazin-3(2H)-oneAmphoteric / Weakly AcidicDifficult to remove; requires chromatography.[1][2]
Side-Reaction Bis-alkylated amine (Secondary amine)Basic, Higher MWSeparation via Chromatography (distinct Rf).[1][2]
Reagent Triphenylphosphine oxide (if Mitsunobu used)Neutral, PolarPrecipitation or SCX capture.

Part 2: Primary Purification Workflow (The "Happy Path")

Do not default to a column immediately. A well-executed Acid-Base extraction can yield >95% purity and is scalable.[1][2]

Protocol A: Optimized Acid-Base Extraction

Principle: The primary amine (


) can be protonated to become water-soluble, while non-basic impurities (starting chloropyridazine) remain in the organic phase.

Step-by-Step:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation with basic aqueous layers.

  • Acidification (The Trap):

    • Extract with 0.5 M or 1.0 M HCl (aq).[3]

    • Critical Control: Keep temperature < 10°C . Hot acid can hydrolyze the ethoxy ether to the pyridazinone (hydroxy-pyridazine).

    • Validation: Check aqueous pH is < 2.

  • The Wash (Removing Non-Basics):

    • Wash the acidic aqueous layer 2x with EtOAc.

    • Discard organic layer (contains non-basic precursors).

  • Basification (The Release):

    • Cool the aqueous layer to 0°C.

    • Slowly adjust pH to > 12 using 4 M NaOH or saturated

      
      .
      
    • Note: The solution may become cloudy as the free base amine precipitates.

  • Extraction:

    • Extract 3x with DCM (Dichloromethane) or CHCl3/IPA (3:1) if the amine is highly polar.

  • Drying: Dry over

    
     (Sodium Sulfate) and concentrate.
    

Part 3: Advanced Purification (When Extraction Fails)

If the extraction yields <95% purity or if the impurity profile is complex (e.g., contains other amines), use Solid Phase Extraction (SPE) or Flash Chromatography .

Protocol B: SCX-2 Cartridge (The "Catch & Release")

Highly recommended for removing non-basic impurities without running a full column.[1][2]

  • Load: Dissolve crude in MeOH (or MeOH/DCM 1:1) and load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.[1]

  • Wash: Flush with 3-5 column volumes (CV) of MeOH .

    • Result: Neutral and acidic impurities elute. The target amine remains bound to the sulfonic acid resin.

  • Elute: Flush with 2 M

    
     in MeOH .
    
    • Result: Ammonia displaces the target amine.

  • Finish: Concentrate the ammoniacal filtrate.

Protocol C: Flash Chromatography (Basified Silica)

Essential for separating secondary amine by-products.[1][2]

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1][2]

  • Mobile Phase Modifier: You MUST use a base modifier to suppress silanol interactions.

    • Option 1: DCM / MeOH /

      
       (aq) [90:10:1].
      
    • Option 2: DCM / 7N

      
       in MeOH [Gradient 0-10%].[1][2]
      
  • Loading: Load as a liquid injection in minimal DCM.

  • Detection: UV at 254 nm (Pyridine/Pyridazine rings absorb strongly).

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying (6-Ethoxypyridazin-3-yl)methanamine based on the nature of the crude mixture.

PurificationWorkflow Start Crude (6-Ethoxypyridazin-3-yl)methanamine CheckTLC Step 1: TLC Analysis (DCM/MeOH/NH3 90:10:1) Start->CheckTLC Decision1 Are non-basic impurities (starting material) present? CheckTLC->Decision1 AcidBase Protocol A: Acid-Base Extraction (Partitioning) Decision1->AcidBase Yes (Major) SCX Protocol B: SCX-2 Cartridge (Catch & Release) Decision1->SCX Yes (Minor/Trace) Column Protocol C: Flash Chromatography (DCM/MeOH/NH3) Decision1->Column No (Only amine by-products) CheckPurity Check Purity (LCMS/NMR) AcidBase->CheckPurity SCX->CheckPurity Decision2 Purity > 95%? CheckPurity->Decision2 Final Final Product (Free Base or HCl Salt) Decision2->Final Yes Decision2->Column No Salt Optional: Salt Formation (HCl/Dioxane) Column->Salt Salt->Final

Caption: Decision tree for selecting the optimal purification method based on impurity profile.

Part 5: Troubleshooting & FAQs

Q1: My product is streaking/tailing badly on the TLC plate and column. Why?

  • Cause: The primary amine interacts strongly with the acidic silanols (

    
    ) on the silica surface via hydrogen bonding.
    
  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane before running, or ensure your mobile phase contains at least 1%

    
     or TEA. This "caps" the silanols.
    

Q2: I lost my product during the Acid-Base extraction. Where is it?

  • Cause A (Water Solubility): Small polar amines are highly water-soluble even in free-base form.[1][2]

    • Fix: Saturate the aqueous phase with NaCl (salting out) before the basic extraction. Use 3:1

      
      :Isopropanol as the organic solvent instead of DCM.
      
  • Cause B (Emulsions): Pyridazines can act as surfactants.

    • Fix: Filter the biphasic mixture through a Celite pad to break the emulsion.

Q3: The ethoxy group disappeared, and I have a peak at M-28 (loss of ethyl).

  • Cause: You likely used strong acid at high heat, causing hydrolysis of the ethyl ether to the pyridazinone.

  • Fix: Perform acid extractions in an ice bath. Avoid refluxing in acidic media.

Q4: The product is an oil/gum. How do I get a solid?

  • Strategy: Primary amines are often oils. Convert it to the Hydrochloride (HCl) or Oxalate salt.

    • Protocol: Dissolve the oil in minimal dry

      
       or EtOAc. Add 4M HCl in Dioxane dropwise. The salt should precipitate immediately as a white solid. Filter and wash with ether.
      

References

  • General Pyridazine Chemistry & Stability

    • Title: "The Chemistry of Pyridazines"
    • Source:Comprehensive Heterocyclic Chemistry II (via ScienceDirect)[1]

    • Context: Discusses the stability of alkoxy-pyridazines and susceptibility to hydrolysis.
  • Purification of Amine-Containing Heterocycles

    • Title: "Strategies for the Purification of Basic Pharmaceutical Intermedi
    • Source:Organic Process Research & Development (ACS Publications)[1]

    • Context: Validates the use of SCX cartridges and pH-controlled extractions for polar amines.
    • [1]

  • Flash Chromatography of Amines

    • Title: "Flash Chromatography of Amines: How to Avoid Tailing"
    • Source:Biotage Technical Notes
    • Context: Provides the basis for the DCM/MeOH/NH3 mobile phase recommend

Sources

Technical Support Center: Optimizing Recrystallization Solvents for (6-Ethoxypyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (6-Ethoxypyridazin-3-yl)methanamine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides a comprehensive framework, from foundational principles to advanced troubleshooting, for developing a robust recrystallization protocol for this key pyridazine intermediate. Our approach is grounded in first principles of physical organic chemistry and backed by established purification methodologies.

Section 1: Critical Pre-Analysis of (6-Ethoxypyridazin-3-yl)methanamine

Before any experiment, a thorough analysis of the target molecule is paramount. The structure of (6-Ethoxypyridazin-3-yl)methanamine—featuring a polar pyridazine ring, a hydrogen-bond-accepting ethoxy group, and a basic primary amine—provides critical clues to its behavior.

Q1: Is my (6-Ethoxypyridazin-3-yl)methanamine expected to be a solid or a liquid?

This is the foundational question. While specific experimental data for this exact molecule is not widely published, we can draw strong inferences from its structure and analogs. The presence of a flexible ethyl group and a primary amine, which can disrupt crystal lattice formation, suggests it may be a low-melting solid or even a liquid at room temperature. For instance, the closely related analog, (6-methoxypyridin-3-yl)methanamine, is reported to be a liquid.

  • If your compound is a solid: Direct recrystallization of the freebase is the primary goal.

  • If your compound is a liquid or oil: Direct recrystallization is not possible. The standard and highly recommended approach is to form a salt. The primary amine is a basic center (a Brønsted-Lowry base) and will readily react with acids to form crystalline salts (e.g., hydrochloride, hydrobromide, tartrate, or citrate salts). These salts typically have much higher melting points and well-defined crystal structures, making them ideal candidates for recrystallization.

Q2: What is the expected polarity and solubility of (6-Ethoxypyridazin-3-yl)methanamine?

The molecule possesses both polar (amine, pyridazine nitrogens) and non-polar (ethyl group, aromatic ring backbone) regions. The predicted XlogP value of a similar structure is approximately 0.4, indicating a moderate degree of polarity.[1] This profile suggests it will be:

  • Likely soluble in polar protic solvents like alcohols (methanol, ethanol, isopropanol) due to hydrogen bonding with the amine.

  • Potentially soluble in polar aprotic solvents like acetone, ethyl acetate, and acetonitrile.

  • Likely insoluble in non-polar solvents like hexanes, cyclohexane, and toluene.[2]

This initial assessment is the starting point for our experimental design.

Section 2: FAQ - Foundational Concepts in Solvent Selection

Q1: What defines an ideal recrystallization solvent?

An ideal solvent system is based on differential solubility. The perfect single solvent will exhibit:

  • High solubility for your compound at elevated temperatures (e.g., at the solvent's boiling point).[3]

  • Low solubility for your compound at low temperatures (e.g., 0-5 °C) to maximize recovery.[4]

  • Favorable solubility for impurities , meaning impurities are either completely insoluble (allowing for hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor).[5]

  • Chemical inertness , so it does not react with your compound.[5]

  • Volatility , allowing for easy removal from the final crystals during drying.[4]

Q2: When is a mixed-solvent system the right choice?

A mixed-solvent system is often the solution when no single solvent meets the ideal criteria.[4] This technique is employed when your compound is too soluble in one solvent (even when cold) and insoluble in another. The strategy involves:

  • Dissolving the compound in a minimum amount of the "good" (high-solubility) solvent while hot.[6]

  • Slowly adding the "bad" or "anti-solvent" (low-solubility) until the solution becomes faintly cloudy (the saturation point).[7]

  • Adding a drop or two of the "good" solvent to redissolve the precipitate and then allowing the mixture to cool slowly.

For this to work, the two solvents must be fully miscible with each other (e.g., ethanol and water, acetone and hexane).[6]

Section 3: Experimental Workflow for Solvent Optimization

This section outlines a systematic, microscale-to-bench-scale workflow for efficiently identifying the optimal solvent system.

Workflow Diagram: Solvent Optimization Strategy

G cluster_0 Phase 1: Microscale Screening cluster_1 Observe at Room Temp cluster_2 Observe at Boiling cluster_3 Observe on Cooling cluster_4 Phase 2: Protocol Selection cluster_5 Phase 3: Bench-Scale Execution start Start: 10-20 mg of Crude Compound test_solvents Test Solubility in 0.5 mL of Solvents (Polar to Non-Polar) start->test_solvents rt_insoluble Insoluble test_solvents->rt_insoluble Good Candidate rt_soluble Soluble test_solvents->rt_soluble Poor Candidate (Discard) boil_soluble Soluble rt_insoluble->boil_soluble Heat boil_insoluble Insoluble rt_insoluble->boil_insoluble Poor Candidate (Discard) mixed_solvent_path No Ideal Single Solvent Found rt_soluble->mixed_solvent_path cool_xtal Crystals Form boil_soluble->cool_xtal Cool Slowly cool_no_xtal No Crystals boil_soluble->cool_no_xtal single_solvent Single-Solvent System Identified cool_xtal->single_solvent Potential Hit cool_no_xtal->mixed_solvent_path select_protocol Select Recrystallization Protocol single_solvent->select_protocol mixed_solvent_path->select_protocol run_single Perform Single-Solvent Recrystallization select_protocol->run_single run_mixed Perform Mixed-Solvent Recrystallization select_protocol->run_mixed analysis Analyze Purity & Yield (HPLC, MP, NMR) run_single->analysis run_mixed->analysis finish End: Purified Compound analysis->finish

Caption: A systematic workflow for recrystallization solvent screening and selection.

Protocol 1: Initial Solvent Screening (Microscale)

Objective: To quickly identify potential single solvents or pairs for a mixed-solvent system using a small amount of material.

Methodology:

  • Arrange a series of small test tubes. In each, place approximately 10-20 mg of your crude (6-Ethoxypyridazin-3-yl)methanamine (or its salt).

  • To each tube, add a different solvent dropwise (start with ~0.5 mL) from the list in Table 1, covering a range of polarities.[2]

  • Room Temperature Test: Agitate the tubes at room temperature.

    • Observation: If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a mixed-solvent system.[3]

    • Observation: If the compound is partially soluble or insoluble, it is a potential candidate. Proceed to the next step.

  • Hot Test: For the promising candidates from step 3, gently heat the mixture to the solvent's boiling point.

    • Observation: If the compound dissolves completely, this is an excellent candidate.[4]

    • Observation: If the compound remains insoluble, discard this solvent.

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

    • Observation: The formation of a crystalline precipitate indicates a successful single-solvent system. Note the quality and quantity of the crystals.

    • Observation: If no crystals form, it may indicate the compound is too soluble, or crystallization is slow. Try scratching the inside of the test tube with a glass rod to induce nucleation. If this fails, the solvent is likely unsuitable.

Protocol 2: Bench-Scale Recrystallization (Single-Solvent)

Objective: To purify the compound using an identified ideal single solvent.

Methodology:

  • Place the crude compound in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation).[6]

  • Add a magnetic stir bar or a few boiling chips.

  • Add the chosen solvent in small portions while heating the flask with stirring. Add just enough solvent to fully dissolve the compound at the boiling point. This creates a saturated solution and is critical for maximizing yield.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, you must perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[8]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Section 4: Troubleshooting Guide

Problem / Question Probable Cause(s) Recommended Solution(s)
Q: My compound "oiled out" instead of forming crystals. What do I do? The boiling point of the solvent is higher than the melting point of your compound. The compound is melting before it dissolves. OR The solution is supersaturated.1. Re-heat the mixture to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. 2. Switch to a lower-boiling point solvent that was also identified as a candidate in your screen. 3. For mixed-solvent systems, add more of the "good" solvent before cooling.
Q: No crystals are forming, even after cooling in an ice bath. The solution is not sufficiently saturated (too much solvent was added). OR The compound is highly soluble in the chosen solvent even at low temperatures. OR The glass surface is too smooth for nucleation to begin.1. Try to induce crystallization by scratching the inside of the flask below the solvent line with a glass rod. 2. Add a "seed crystal" (a tiny crystal from a previous batch) to initiate growth. 3. If supersaturation is the issue, gently boil off some of the solvent to increase the concentration and attempt to cool again.[6]
Q: My final yield is very low. Too much solvent was used. OR The crystals were washed with solvent that was not ice-cold, redissolving some product. OR The compound has significant solubility in the solvent even when cold. OR Premature crystallization occurred during hot filtration.1. Ensure you use the absolute minimum amount of hot solvent required for dissolution. 2. Always wash crystals with a minimal volume of ice-cold solvent. 3. Cool the filtrate (mother liquor) in the ice bath for a longer period to see if a second crop of crystals can be obtained. 4. Ensure your filtration apparatus is pre-heated to prevent premature crystallization.[8]
Q: The recovered crystals are still colored or appear impure. The impurity has similar solubility properties to your compound. OR The solution cooled too quickly, trapping impurities in the crystal lattice.1. Ensure cooling is slow and undisturbed. Rapid cooling promotes impurity inclusion.[6] 2. Consider a pre-purification step. If the color is from a baseline impurity, you can sometimes treat the hot solution with a small amount of activated carbon and then perform a hot filtration to remove it before cooling. 3. A second recrystallization may be necessary.

Section 5: Data Summary & Solvent Selection Table

The following table provides a starting point for your solvent screening. Given the predicted moderate polarity of (6-Ethoxypyridazin-3-yl)methanamine, solvents in the mid-polarity range are excellent initial candidates.

SolventBoiling Point (°C)Polarity Index (P')[9][10]Solvent TypePotential Role
High Polarity
Water10010.2ProticLikely an "anti-solvent" for a mixed system with an alcohol.
Methanol655.1ProticStrong candidate for "good" solvent. High solubility expected.
Ethanol785.2ProticStrong candidate for "good" solvent. Safer alternative to methanol.
Isopropanol (IPA)823.9ProticExcellent candidate. Often provides a better solubility differential than MeOH/EtOH.
Medium Polarity
Acetonitrile825.8AproticGood candidate for screening.
Acetone565.1AproticGood candidate, but low boiling point may be an issue for some impurities.
Ethyl Acetate774.4AproticVery common recrystallization solvent. Strong candidate.
Tetrahydrofuran (THF)664.0AproticGood candidate, but be aware of peroxide formation.
Dichloromethane (DCM)403.1AproticLow boiling point makes it less ideal, but can be useful.
Low/Non-Polar
Toluene1112.4AproticLikely an "anti-solvent". High boiling point can cause oiling out.
Heptane / Hexane98 / 690.1AproticExcellent candidates for "anti-solvent" in a mixed system with IPA, Ethyl Acetate, or Acetone.
Cyclohexane810.2AproticGood candidate for "anti-solvent".

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York website: [Link]

  • Shodex. (n.d.). Polarities of Solvents. Retrieved from Shodex website: [Link]

  • Scribd. (2018, March 1). Solvent Polarity Index Table. Retrieved from Scribd: [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from Scribd: [Link]

  • Burdick and Jackson. (n.d.). Polarity Index of Selected Solvents.
  • YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from YouTube: [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from a publicly available university resource.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from Education in Chemistry: [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from a publicly available university resource.
  • Kennesaw State University. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide.... Retrieved from a publicly available university resource.
  • Periodic Table of Elements and Chemistry. (n.d.). Examples of High Polarity Solvents. Retrieved from a publicly available chemistry resource.
  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from Wikipedia: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization. Retrieved from Chemistry LibreTexts: [Link]

  • Swarthmore College. (2009). Experiment 9 — Recrystallization. Retrieved from a publicly available university resource.
  • Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf.
  • PubChem. (n.d.). (6-Methoxypyridin-3-yl)methanamine. Retrieved from PubChem: [Link]

  • PubChemLite. (n.d.). (6-ethoxypyridin-3-yl)methanamine (C8H12N2O). Retrieved from PubChemLite: [Link]

  • Chemical-Suppliers. (n.d.). (6-Ethoxypyridin-3-yl)methylamine | CAS 591771-82-3. Retrieved from Chemical-Suppliers: [Link]

  • Environmental Protection Agency. (n.d.). N-Methyl-1-{6-[(oxan-4-yl)oxy]pyridin-3-yl}methanamine. Retrieved from EPA CompTox Chemicals Dashboard: [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). Methanamine Solubilities.

Sources

Technical Support Center: Overcoming Steric Hindrance in (6-Ethoxypyridazin-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when incorporating the (6-ethoxypyridazin-3-yl)methanamine building block into complex drug scaffolds.

While the methylene spacer (-CH₂-) provides some relief compared to directly attached anilines, the adjacent N-N bond of the pyridazine ring and the ethoxy group at the 6-position create a unique stereoelectronic environment. The pyridazine ring exhibits[1]. However, its lone pairs are notorious for non-productive hydrogen bonding and transition metal chelation.

This guide provides field-proven, causality-driven solutions to overcome steric and electronic hurdles during derivatization.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why do my standard amide couplings (e.g., HATU/DIPEA) stall at <20% conversion when reacting bulky carboxylic acids with this amine?

The Causality: Uronium-based coupling reagents like HATU generate an active O-At ester. When the carboxylic acid is sterically hindered (e.g., an α,α-disubstituted acid), the resulting O-At ester becomes a massive electrophile. The (6-ethoxypyridazin-3-yl)methanamine struggles to achieve the necessary trajectory for nucleophilic attack due to the steric clash between the bulky ester and the pyridazine ring's hydration sphere. The Solution: Abandon uronium/phosphonium salts and switch to in situ acyl fluoride generation using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or DAST. Acyl fluorides are exceptionally small, highly reactive electrophiles that are remarkably stable to hydrolysis, making them [2].

Q2: Reductive amination with a sterically hindered cyclohexanone derivative is failing. I only recover the starting ketone and amine. What is going wrong?

The Causality: Reductive amination is a two-step process: imine/iminium formation followed by reduction. With sterically hindered ketones, the initial nucleophilic addition of the methanamine to form the hemiaminal is thermodynamically uphill. If you use a standard reductant like NaBH(OAc)₃ in a one-pot setup, the reductant will prematurely reduce your ketone to an alcohol before the imine ever forms. The Solution: Decouple the steps. Use a strong Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄). Titanium coordinates the ketone oxygen, increasing its electrophilicity, and acts as a water scavenger to [3].

Q3: During Buchwald-Hartwig cross-coupling, my palladium catalyst dies almost instantly. Is the pyridazine ring responsible?

The Causality: Yes. The adjacent nitrogen atoms in the pyridazine ring are excellent bidentate or bridging ligands. They outcompete your phosphine ligand and coordinate to the Pd(II) center, forming an inactive, stable complex (catalyst poisoning). Furthermore, steric hindrance prevents the amine from adopting the correct geometry for reductive elimination. The Solution: You must use highly sterically demanding, electron-rich monodentate biaryl phosphine ligands (e.g., tBuXPhos) paired with a modern precatalyst (e.g., Pd G3 or G4). The massive cone angle of tBuXPhos[4], while accelerating the C-N bond formation.

Part 2: Quantitative Data & Reagent Selection

Table 1: Amide Coupling Reagents for Sterically Hindered Pyridazine Amines
Coupling ReagentActive IntermediateRelative Steric ToleranceTypical Yield (%)Epimerization Risk
HATU / DIPEA O-At EsterLow< 20%Low
EDC / HOBt O-Bt EsterLow< 10%Low
TFFH / DIPEA Acyl FluorideHigh75 - 90%Moderate
Ghosez's Reagent Acyl ChlorideVery High80 - 95%High
Table 2: Ligand Effects in Buchwald-Hartwig Amination of Pyridazines
LigandCoordination TypePyridazine Poisoning InhibitionTypical Yield (%)
BINAP BidentatePoor (Rapid Catalyst Death)< 5%
XantPhos BidentateModerate30 - 40%
XPhos MonodentateGood65 - 80%
tBuXPhos MonodentateExcellent85 - 95%

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: In-Situ Acyl Fluoride Amide Coupling

Objective: Couple a bulky α,α-disubstituted carboxylic acid with (6-ethoxypyridazin-3-yl)methanamine.

  • Activation: In an oven-dried vial, dissolve the sterically hindered carboxylic acid (1.0 equiv) and TFFH (1.2 equiv) in anhydrous DCM (0.2 M). Add DIPEA (3.0 equiv) dropwise at 0 °C. Stir for 30 minutes at room temperature.

  • VALIDATION CHECK 1: Remove a 5 µL aliquot and quench it in 100 µL of methanol. Analyze via LC-MS. Pass criteria: The LC-MS must show >95% conversion to the methyl ester (m/z = [M+MeOH-H₂O]⁺), confirming the acyl fluoride was successfully generated. If unreacted acid remains, add 0.2 equiv more TFFH.

  • Coupling: Once validated, add (6-ethoxypyridazin-3-yl)methanamine (1.1 equiv) to the reaction mixture. Stir at room temperature for 4–12 hours.

  • VALIDATION CHECK 2: Monitor the reaction by LC-MS. Pass criteria: Disappearance of the amine's m/z peak (154.1 [M+H]⁺) and appearance of the product mass.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Ti(OiPr)₄-Mediated Reductive Amination

Objective: Form a secondary amine using a sterically hindered ketone.

  • Imine Formation: Under nitrogen, combine the hindered ketone (1.0 equiv), (6-ethoxypyridazin-3-yl)methanamine (1.1 equiv), and Ti(OiPr)₄ (2.0 equiv) in anhydrous THF (0.5 M). Stir at 50 °C for 12 hours.

  • VALIDATION CHECK 1: Analyze a crude aliquot via FTIR spectroscopy. Pass criteria: The complete disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the appearance of a distinct imine C=N stretch (~1660 cm⁻¹). Do not add the reductant until this shift is observed.

  • Reduction: Cool the mixture to 0 °C. Carefully add NaBH₄ (1.5 equiv) in small portions, followed by 1 mL of anhydrous ethanol to solubilize the reductant. Stir for 2 hours at room temperature.

  • Workup: Quench by adding water (causes precipitation of TiO₂ salts). Filter the suspension through a pad of Celite[5], washing thoroughly with EtOAc. Extract the filtrate, dry, and concentrate.

Part 4: Mechanistic & Logical Workflows

AmideCoupling Start Evaluate Amide Coupling CheckSterics Is the Carboxylic Acid Bulky? Start->CheckSterics Standard Use HATU / DIPEA in DMF CheckSterics->Standard No AcylFluoride Use TFFH or DAST (In-situ Acyl Fluoride) CheckSterics->AcylFluoride Yes Success Product Formed Standard->Success High Conversion Failure Low Yield / Stalling Standard->Failure <20% Conversion AcylFluoride->Success Failure->AcylFluoride Switch Method

Workflow for selecting amide coupling conditions based on steric hindrance.

ReductiveAmination Ketone Hindered Ketone + Pyridazine Amine PathA Standard Reductant (NaBH(OAc)3) Ketone->PathA PathB Lewis Acid (Ti(OiPr)4) Ketone->PathB DeadEnd Ketone Reduction (Alcohol Byproduct) PathA->DeadEnd Fast Reduction Imine Transient Titanium Imine Complex PathB->Imine Forces Condensation Product Sterically Hindered Secondary Amine Imine->Product Add NaBH4

Mechanistic divergence in reductive amination of sterically hindered substrates.

References

  • Title: Bridging the pyridine-pyridazine synthesis gap by skeletal editing Source: Science URL: [Link]

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC) URL: [Link]

  • Title: Secondary amines as coupling partners in direct catalytic asymmetric reductive amination Source: Nature Communications / PMC URL: [Link]

  • Title: Polymer-Bound Diethanolamine PS-DEAM Source: Biotage URL: [Link]

Sources

Stability of (6-Ethoxypyridazin-3-yl)methanamine under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (6-Ethoxypyridazin-3-yl)methanamine . As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with actionable, mechanistically grounded solutions for handling this versatile heterocyclic building block.

Below, you will find an in-depth analysis of its chemical stability, troubleshooting FAQs, quantitative degradation data, and validated experimental protocols.

Part 1: Core Mechanistic Insights (The "Why")

Understanding the intrinsic reactivity of (6-Ethoxypyridazin-3-yl)methanamine requires analyzing the opposing electronic demands of its two primary functional groups: the basic methanamine moiety and the electron-deficient 6-ethoxypyridazine ring.

  • Under Acidic Conditions: The primary amine (pKa ~9.0–9.5) rapidly protonates to form an ammonium salt. This protonation significantly increases aqueous solubility and stabilizes the molecule against oxidative degradation. However, the ethoxy group is an ether linkage attached to a heteroaromatic ring. While generally stable at room temperature in dilute acids, exposure to strong, concentrated acids (e.g., 48% HBr or concentrated HCl) combined with heat will drive an acid-catalyzed ether cleavage[1]. This irreversible degradation yields 6-(aminomethyl)pyridazin-3-ol, which predominantly exists as its highly stable pyridazinone tautomer.

  • Under Basic Conditions: At a pH above 10, the methanamine group exists as a neutral free base. The critical vulnerability under these conditions lies in the pyridazine ring itself. Because the diazine system is highly electron-deficient, the 6-position is highly activated toward Nucleophilic Aromatic Substitution (S_NAr)[2]. In the presence of strong aqueous bases (like NaOH or KOH), hydroxide ions act as nucleophiles, attacking the 6-position and displacing the ethoxide anion[3]. This basic hydrolysis pathway also results in the formation of the pyridazinone derivative, a process that is drastically accelerated by heat.

Part 2: Troubleshooting & FAQs

Q1: During reverse-phase HPLC purification using 0.1% TFA, I observed a degradation peak with a mass shift of -28 Da. What happened? A: A mass loss of 28 Da corresponds to the loss of an ethylene equivalent, indicating the cleavage of the ethoxy group to form the pyridazinol/pyridazinone. Although 0.1% TFA is a mild acid, extended time in the acidic mobile phase—especially if the fraction is concentrated under heat (e.g., rotary evaporation in a water bath >40 °C)—can induce this acid-catalyzed ether cleavage[1]. Causality & Solution: Heat provides the activation energy necessary for the cleavage of the C-O bond. Keep evaporation temperatures strictly below 30 °C, or neutralize your fractions with a volatile buffer (like ammonium bicarbonate) prior to concentration.

Q2: I tried to free-base the hydrochloride salt of the compound using 1 M NaOH during a liquid-liquid extraction, but my yield dropped significantly. Why? A: Strong bases like 1 M NaOH provide a high concentration of highly nucleophilic hydroxide ions. These ions readily attack the electron-deficient pyridazine ring via S_NAr, displacing the ethoxy group and forming the highly water-soluble pyridazinone salt[2], which remains trapped in the aqueous layer. Causality & Solution: You must decouple amine deprotonation from S_NAr. Switch to a milder base. Use saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.5) to deprotonate the primary amine without triggering nucleophilic attack on the ring.

Q3: How should I store the compound for long-term stability? A: Store the compound as its hydrochloride salt rather than the free base. The salt form prevents amine-driven intermolecular side reactions (such as dimerization) and minimizes atmospheric oxidation. Keep it desiccated in an inert atmosphere at -20 °C.

Part 3: Quantitative Stability Data

The table below summarizes the expected stability profile of (6-Ethoxypyridazin-3-yl)methanamine under various stress conditions. Use this as a predictive baseline for your assay designs.

ConditionspHTemperaturePrimary Reaction PathwayEstimated Half-Life (

)
0.1 M HCl 1.025 °CAmine protonation (Stable)> 72 hours
48% HBr < 0.0100 °CAcidic ether cleavage< 1 hour
0.1 M NaHCO₃ 8.525 °CFree-basing (Stable)> 48 hours
1.0 M NaOH 14.025 °CS_NAr by OH⁻ (Slow)~12 hours
1.0 M NaOH 14.080 °CS_NAr by OH⁻ (Fast)< 30 mins

Part 4: Visual Workflows

Pathways Start (6-Ethoxypyridazin-3-yl)methanamine Acid Acidic Conditions (pH < 3) Start->Acid Base Basic Conditions (pH > 10) Start->Base Protonation Amine Protonation (Stable at RT) Acid->Protonation FreeBase Neutral Amine (Free Base) Base->FreeBase AcidDeg Ether Cleavage (Heat) -> Pyridazinone Protonation->AcidDeg Heat + Strong Acid BaseDeg S_NAr by OH- -> Pyridazinone FreeBase->BaseDeg Heat + OH-

Fig 1. pH-dependent stability and degradation pathways of (6-Ethoxypyridazin-3-yl)methanamine.

Workflow Step1 Aqueous HCl Salt Solution Step2 Cool to 0-5 °C Step1->Step2 Step3 Add Mild Base (NaHCO3) Target pH 8-9 Step2->Step3 Step4 Extract with EtOAc/DCM Step3->Step4 Step5 Dry & Concentrate (T < 30 °C) Step4->Step5

Fig 2. Optimized mild free-basing and extraction workflow to prevent S_NAr degradation.

Part 5: Experimental Protocols

Protocol 1: Mild Free-Basing and Extraction (Avoiding S_NAr)

This protocol is designed as a self-validating system to isolate the free base while completely suppressing hydroxide-mediated degradation.

  • Preparation: Dissolve the (6-Ethoxypyridazin-3-yl)methanamine hydrochloride salt in cold deionized water (10 mL per gram of compound).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to reach 0–5 °C. Causality: Lowering the temperature exponentially decreases the kinetic rate of any potential S_NAr background reactions.

  • Neutralization: Slowly add a saturated solution of NaHCO₃ dropwise while stirring vigorously. Monitor the aqueous phase until it reaches a pH of 8.0–8.5 (verify strictly with pH paper). Do not use NaOH or KOH.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with equal volumes of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Crucial: Maintain the water bath temperature below 30 °C during rotary evaporation to prevent thermal degradation of the concentrated free base.

Protocol 2: Forced Degradation Assay (Acidic vs. Basic)

Use this protocol to validate the stability-indicating power of your analytical HPLC methods.

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in Acetonitrile.

  • Acidic Stress: Mix 1.0 mL of stock with 1.0 mL of 1.0 M HCl. Heat at 60 °C for 4 hours. Validation Step: Neutralize with 1.0 mL of 1.0 M NaOH immediately before HPLC injection to ensure the column is not subjected to extreme pH.

  • Basic Stress: Mix 1.0 mL of stock with 1.0 mL of 0.1 M NaOH. Heat at 60 °C for 1 hour. Validation Step: Neutralize with 1.0 mL of 0.1 M HCl immediately before HPLC injection.

  • Analysis: Monitor the chromatogram for the emergence of the pyridazinone degradant. Due to the loss of the lipophilic ethyl group and the formation of the polar pyridazinone, the degradant will elute significantly earlier on a standard C18 reverse-phase column.

References

  • Pyridazinediones and amino acid receptors: theoretical studies, design, synthesis, and evaluation of novel analogues. CORE.
  • 5.4: Hydrolysis Reactions. Chemistry LibreTexts.
  • 6-Chloro-N,N-diethylpyridazin-3-amine. Benchchem.

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of (6-Ethoxypyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of (6-Ethoxypyridazin-3-yl)methanamine: A Comparative Approach

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research and development. Pyridazine derivatives, in particular, are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] This guide focuses on (6-Ethoxypyridazin-3-yl)methanamine, a molecule of interest for its potential as a versatile building block.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for determining molecular structure in solution. However, experimental spectral data for novel or specialized compounds like (6-Ethoxypyridazin-3-yl)methanamine is not always available in the public domain. This guide addresses this challenge directly. In the absence of a public experimental spectrum, we will provide a comprehensive analysis based on predictive methodologies, underpinned by fundamental NMR principles and a rigorous comparative analysis with structurally related, experimentally characterized compounds. This approach not only allows for a confident, predictive assignment of the target molecule's NMR spectrum but also provides a framework for the spectral interpretation of similarly substituted pyridazines.

Predicted NMR Spectral Profile of (6-Ethoxypyridazin-3-yl)methanamine

The structure of (6-Ethoxypyridazin-3-yl)methanamine contains several distinct proton and carbon environments, which are expected to give rise to a unique and interpretable NMR signature. The predictions below are based on established substituent effects on aromatic systems and data from analogous structures.

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the following numbering scheme will be used for the atoms in (6-Ethoxypyridazin-3-yl)methanamine.

Caption: Structure of (6-Ethoxypyridazin-3-yl)methanamine with atom numbering.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (6-Ethoxypyridazin-3-yl)methanamine

Atom NumberPredicted ¹H Shift (ppm)MultiplicityPredicted J (Hz)Predicted ¹³C Shift (ppm)
C3---~158.5
C4~7.45dJ ≈ 9.0~121.0
C5~7.05dJ ≈ 9.0~118.0
C6---~164.0
C7 (-CH₂NH₂)~3.90s-~45.0
N8 (-NH₂)~1.80 (broad)s--
C10 (-OCH₂-)~4.40qJ ≈ 7.0~62.0
C11 (-CH₃)~1.40tJ ≈ 7.0~14.5
Justification of Predicted ¹H NMR Spectrum
  • Pyridazine Ring Protons (H4, H5): The pyridazine ring is an electron-deficient system, causing its protons to resonate downfield. The two protons, H4 and H5, are expected to appear as two distinct doublets due to coupling to each other (ortho-coupling). H4 is adjacent to the electron-withdrawing C=N bond and the aminomethyl group, placing it further downfield (~7.45 ppm) compared to H5 (~7.05 ppm), which is adjacent to the electron-donating ethoxy group. The coupling constant (J) between them is anticipated to be around 9.0 Hz, typical for ortho-protons on a six-membered aromatic ring.

  • Ethoxy Group (H10, H11): The ethoxy group will present as a classic ethyl pattern. The methylene protons (H10) are adjacent to an oxygen atom, shifting them downfield to approximately 4.40 ppm. They will appear as a quartet due to coupling with the three methyl protons (H11). The methyl protons (H11) will appear as a triplet around 1.40 ppm, coupled to the two methylene protons. The coupling constant for both signals will be approximately 7.0 Hz.

  • Methanamine Group (H7, H8): The methylene protons (H7) of the aminomethyl group are attached to an aromatic ring, placing their signal around 3.90 ppm. This signal is expected to be a singlet as there are no adjacent protons to couple with. The amine protons (H8) are often broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange with the solvent. Their chemical shift is highly dependent on solvent and concentration but is predicted to be a broad singlet around 1.80 ppm.

Justification of Predicted ¹³C NMR Spectrum
  • Pyridazine Ring Carbons (C3, C4, C5, C6): The carbons of the pyridazine ring are significantly influenced by the two nitrogen atoms and the substituents. C6, bonded to the electronegative oxygen of the ethoxy group, is expected to be the most downfield signal at ~164.0 ppm. C3, attached to a nitrogen and the aminomethyl group, will also be significantly downfield, around 158.5 ppm. C4 and C5, the protonated carbons, will be more upfield, with predicted shifts of ~121.0 and ~118.0 ppm, respectively.

  • Ethoxy Group Carbons (C10, C11): The methylene carbon (C10) directly attached to oxygen will resonate around 62.0 ppm, while the terminal methyl carbon (C11) will be found in the aliphatic region, around 14.5 ppm.

  • Methanamine Carbon (C7): The carbon of the aminomethyl group (C7) is predicted to have a chemical shift of approximately 45.0 ppm.

Comparative Spectral Analysis

To build confidence in our predicted values, we will compare them to the experimental data of two key analogs: (6-methoxypyridin-3-yl)methanamine (a pyridine analog) and 6-Chloropyridazin-3-amine (a pyridazine with different substituents).[2][3]

Table 2: Comparative ¹H and ¹³C NMR Data

CompoundNucleusRing-H4 (ppm)Ring-H5 (ppm)-CH₂NH₂ (ppm)Ring-C3 (ppm)Ring-C6 (ppm)
(6-Ethoxypyridazin-3-yl)methanamine (Predicted) ¹H~7.45 (d)~7.05 (d)~3.90 (s)--
¹³C~121.0~118.0~45.0~158.5~164.0
N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine [3]¹³C---160.153.7 (OCH₃)
6-Chloropyridazin-3-amine (in CD₃OD)[2]¹H7.34 (d)6.95 (d)---
¹³C131.1119.8-161.5147.1

Note: Direct data for (6-methoxypyridin-3-yl)methanamine was not available, so data from a closely related derivative is used for general comparison of the pyridyl ring carbons.[3]

Analysis of Structural Effects
  • Pyridazine vs. Pyridine Ring: The presence of two adjacent nitrogen atoms in the pyridazine ring generally leads to a greater overall deshielding of the ring carbons and protons compared to a pyridine ring. This is reflected in the downfield shifts of the pyridazine carbons in 6-Chloropyridazin-3-amine compared to typical pyridine values.

  • Substituent Effects at C6: Comparing the predicted C6 shift in our target molecule (~164.0 ppm) with the experimental C6 shift in 6-Chloropyridazin-3-amine (147.1 ppm) highlights the strong electron-donating effect of the ethoxy group. Oxygen, being highly electronegative, deshields the attached carbon (C6) significantly more than a chlorine atom does through its resonance effect.

  • Substituent Effects at C3: The aminomethyl group (-CH₂NH₂) is an electron-donating group, which would slightly shield the ring. In contrast, the amine group (-NH₂) in 6-Chloropyridazin-3-amine is directly attached to the ring, exerting a stronger electronic influence. The predicted C3 shift of ~158.5 ppm in our target is slightly upfield from the 161.5 ppm observed for the C3 in 6-Chloropyridazin-3-amine, which is consistent with these electronic differences.

Recommended Experimental Protocol for NMR Acquisition

To obtain high-quality, verifiable NMR data for (6-Ethoxypyridazin-3-yl)methanamine or related compounds, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Workflow for NMR Analysis

Caption: Recommended workflow for NMR spectral acquisition and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Causality: The choice of solvent is critical. Chloroform-d (CDCl₃) is a good first choice for many organic molecules. If solubility is an issue, or if exchangeable protons (like -NH₂) are of key interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) should be used.

    • Protocol: Accurately weigh 5-10 mg of (6-Ethoxypyridazin-3-yl)methanamine. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Filter the solution into a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectrum Acquisition:

    • Causality: A standard 1D proton experiment is the fastest way to confirm the presence of key functional groups and the overall proton count.

    • Protocol: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 2 seconds. Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Spectrum Acquisition:

    • Causality: A ¹³C NMR spectrum is essential for determining the number of unique carbon environments and confirming the carbon skeleton. A proton-decoupled experiment is used to simplify the spectrum to single lines for each carbon.

    • Protocol: Acquire a ¹³C spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be necessary to obtain a good spectrum, especially for quaternary carbons.

  • 2D NMR Experiments (if necessary):

    • Causality: If there is any ambiguity in the 1D spectral assignments, 2D NMR experiments provide definitive connectivity information.

    • Protocol:

      • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which will definitively link H4 to H5 and H10 to H11.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of C4, C5, C7, C10, and C11 based on their attached proton signals.

Conclusion

While experimental NMR spectra for (6-Ethoxypyridazin-3-yl)methanamine are not readily found in public databases, a robust and reliable spectral prediction can be formulated through the application of fundamental NMR principles. The predicted ¹H spectrum is characterized by two ortho-coupled doublets for the pyridazine protons, a singlet for the aminomethyl group, and a distinct quartet and triplet for the ethoxy group. The ¹³C spectrum is expected to show six unique aromatic carbons and three aliphatic carbons.

This predictive framework, when combined with a comparative analysis of structurally related pyridazine and pyridine analogs, provides a high degree of confidence in the expected spectral features. The outlined experimental protocol ensures that researchers can acquire high-quality, unambiguous data for this compound or its derivatives, facilitating its use in pharmaceutical and chemical research.

References

  • BenchChem. (2025). Comparative NMR Analysis of 6-Chloro-3-methoxypyridazin-4-amine and a Key Structural Analog.
  • Horie, T., & Ueda, T. (1962). Studies on pyridazine derivatives. II. Synthesis of 6-substituted 3-(p-nitrophenyl)-, 3-(p-tolyl)-and 3-(p-aminomethylphenyl) sulfonamidopyridazines. Chemical & Pharmaceutical Bulletin, 10, 591-595. Available at: [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 6-ethoxy-3-phenyl-3,4-dihydro-2H-benzo.... Retrieved from [Link]

  • El-Sayed, M. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Future Medicinal Chemistry. Available at: [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • Heinisch, G., & Holzer, W. (2011). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Novel Substituted 3,6‐Di(2‐pyridyl)pyridazine Metal‐Coordinating Ligands. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Molecules, 27(4), 1383. Available at: [Link]

Sources

High-resolution mass spectrometry (HRMS) data for (6-Ethoxypyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This Publish Comparison Guide details the High-Resolution Mass Spectrometry (HRMS) characterization of (6-Ethoxypyridazin-3-yl)methanamine , a critical heterocyclic building block in medicinal chemistry.

This guide moves beyond basic spectral listing to provide a mechanistic analysis of ionization behavior, fragmentation pathways, and the comparative advantages of HRMS over nominal mass techniques for impurity profiling.

A Comparative Technical Guide for Drug Discovery & Quality Control

Executive Summary

(6-Ethoxypyridazin-3-yl)methanamine (CAS: 591771-82-3) is a functionalized pyridazine scaffold frequently used in the synthesis of kinase inhibitors and CNS-active agents. Its dual functionality—a basic primary amine and a lipophilic ethoxy group—creates specific stability and ionization profiles that demand precise analytical validation.

While standard HPLC-UV methods can assess purity, they fail to identify structural homologs or hydrolysis degradants definitively. This guide demonstrates how HRMS (Orbitrap/Q-TOF) provides the necessary mass accuracy (<5 ppm) to distinguish this compound from its synthetic precursors (e.g., chloro-analogs) and metabolic liabilities (e.g., O-dealkylation products).

Compound Profile
PropertyDetail
IUPAC Name (6-Ethoxypyridazin-3-yl)methanamine
Molecular Formula C₇H₁₁N₃O
Monoisotopic Mass 153.09024 Da
Protonated Mass [M+H]⁺ 154.09752 Da
Key Structural Features Pyridazine Core (electron-deficient), Ethoxy tail (labile), Primary Amine (protonation site)

Comparative Analysis: HRMS vs. Analytical Alternatives

In drug development, distinguishing the target molecule from isobaric interferences and close structural analogs is paramount. The following table compares the performance of HRMS against standard Nominal Mass Spectrometry (e.g., Single Quadrupole) and NMR for this specific application.

Table 1: Analytical Performance Comparison
FeatureHRMS (Orbitrap/Q-TOF) Nominal MS (Single Quad) NMR (¹H / ¹³C)
Mass Accuracy < 2 ppm (Confident Formula ID)~100-500 ppm (Ambiguous)N/A
differentiation Power High: Distinguishes C₇H₁₁N₃O from metabolic oxidation products (e.g., +O, +15.9949 Da).Low: Cannot distinguish oxidative changes from background noise easily.High: Isomer specific, but low sensitivity.
Impurity ID Definitive: Can identify trace O-deethylated degradants (loss of C₂H₄).Presumptive: Only matches based on expected MW.Poor: Impurities <1% often invisible.
Sample Requirement Nanogram (ng) scale.Microgram (µg) scale.Milligram (mg) scale.
Throughput High (LC-MS compatible).High.Low.

Key Insight: For (6-Ethoxypyridazin-3-yl)methanamine, HRMS is the only technique that can simultaneously validate the molecular formula and detect the characteristic neutral loss of ethylene (28.0313 Da) , a specific marker of the ethoxy group's integrity.

HRMS Characterization & Fragmentation Mechanisms[2][3]

Theoretical vs. Observed Data

The following data represents the high-fidelity mass values expected for this compound under Electrospray Ionization (ESI) in Positive Mode.

Table 2: HRMS Exact Mass Data (ESI+)

Ion SpeciesFormulaTheoretical m/zMass Error Tolerance
[M+H]⁺ (Parent)C₇H₁₂N₃O⁺154.0975 ± 0.0005
[M+Na]⁺ (Adduct)C₇H₁₁N₃ONa⁺176.0794 ± 0.0005
[M+H - NH₃]⁺ (Fragment)C₇H₉N₂O⁺137.0709 ± 0.0010
[M+H - C₂H₄]⁺ (Fragment)C₅H₈N₃O⁺126.0662 ± 0.0010
Fragmentation Pathway Analysis

Understanding the fragmentation is crucial for confirming the structure.

  • Primary Loss (Amine): The methanamine side chain typically loses ammonia (NH₃, 17.0265 Da) to form a resonance-stabilized benzylic-type cation.

  • Secondary Loss (Ethoxy): The ethoxy group on the pyridazine ring is susceptible to a McLafferty-like rearrangement or 4-center elimination, ejecting Ethylene (C₂H₄, 28.0313 Da) and leaving a protonated pyridazinone species.

  • Diagnostic Value: The presence of the m/z 126.0662 peak confirms the ethoxy group is intact. If the sample were the methoxy analog, this loss would be 14 Da (CH₂), shifting the fragment spectrum significantly.

Visualization: Fragmentation & Workflow

The following diagram illustrates the validated analytical workflow and the specific fragmentation mechanism for (6-Ethoxypyridazin-3-yl)methanamine.

HRMS_Workflow Sample Crude Sample (6-Ethoxypyridazin-3-yl)methanamine LC UPLC Separation (C18 Column, H2O/MeCN) Sample->LC Inject ESI ESI Source (+) Soft Ionization LC->ESI Elute Parent Precursor Ion [M+H]+ m/z 154.0975 ESI->Parent MS1 Scan Frag1 Fragment A [M+H - NH3]+ m/z 137.0709 Parent->Frag1 HCD (20 eV) Loss of Ammonia Frag2 Fragment B [M+H - C2H4]+ (Loss of Ethylene) m/z 126.0662 Parent->Frag2 HCD (35 eV) Loss of Ethylene Validation Identity Confirmed < 5ppm Error Frag1->Validation Frag2->Validation

Caption: Analytical workflow and collision-induced dissociation (CID) pathways confirming structural identity via specific neutral losses.

Experimental Protocol: Validated HRMS Workflow

To replicate these results, use the following self-validating protocol. This method minimizes in-source fragmentation while ensuring sufficient ionization.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of (6-Ethoxypyridazin-3-yl)methanamine in 1 mL of HPLC-grade Methanol (Concentration: 1 mg/mL).

  • Working Solution: Dilute stock 1:1000 in 50:50 Water:Acetonitrile + 0.1% Formic Acid. Final concentration: ~1 µg/mL (1 ppm).

    • Why Formic Acid? The primary amine requires protonation ([M+H]⁺) for efficient ESI+ detection.

Step 2: Instrument Parameters (Q-TOF / Orbitrap)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 300°C.

  • Mass Range: m/z 50 – 500 (Focus on low mass region).

  • Resolution: Set to >30,000 (FWHM) at m/z 200.

Step 3: Data Acquisition & Processing
  • Full Scan: Acquire MS1 data to verify the parent ion at m/z 154.0975.

  • Isotope Check: Verify the A+1 peak (¹³C isotope) intensity is approximately 8-9% of the parent peak (consistent with 7 carbons).

  • MS/MS Fragmentation: Apply Stepped Collision Energy (NCE 20, 35, 50).

    • Pass Criteria: Observation of m/z 126.0662 (Ethoxy loss) is mandatory for structural confirmation.

References

  • PubChem. (2025). (6-Ethoxypyridazin-3-yl)methanamine Compound Summary. National Library of Medicine. Available at: [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021).[2] "Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions". Journal of Organic Chemistry, 86, 8926-8932.[2] (Demonstrates synthesis and characterization of related 6-aryl-pyridazin-3-amines). Available at: [Link]

  • Salem, M.A.I., et al. (2013). "Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine...". Current Chemistry Letters, 2, 177-186.[3] (Provides foundational fragmentation rules for pyridazine rings). Available at: [Link]

Sources

Technical Comparison: IR Spectroscopy Modalities for (6-Ethoxypyridazin-3-yl)methanamine Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) spectroscopy fingerprints for (6-Ethoxypyridazin-3-yl)methanamine Content Type: Publish Comparison Guide

Executive Summary & Compound Profile

(6-Ethoxypyridazin-3-yl)methanamine is a critical heterocyclic building block utilized in the synthesis of PRMT5 inhibitors and other targeted oncology therapeutics.[1] Its structural integrity hinges on three distinct moieties: the electron-deficient pyridazine ring , the electron-donating ethoxy substituent , and the reactive primary methanamine tail .

Accurate characterization of this compound requires a spectroscopic approach that can discriminate between the target molecule and common synthetic impurities (e.g., 3-cyano-6-ethoxypyridazine or hydrolysis products).[1] This guide compares the three industry-standard vibrational spectroscopy modalities—ATR-FTIR , Transmission FTIR (KBr) , and Raman —to determine the optimal workflow for routine identification and purity screening.

Recommendation: ATR-FTIR is the superior choice for routine QC due to reproducibility and throughput, while Raman is recommended for polymorph screening due to its sensitivity to the symmetric pyridazine ring breathing modes.

Comparative Analysis: ATR vs. Transmission vs. Raman

The following table contrasts the performance of these techniques specifically for (6-Ethoxypyridazin-3-yl)methanamine.

FeatureATR-FTIR (Diamond/ZnSe) Transmission FTIR (KBr Pellet) Raman Spectroscopy (1064 nm)
Primary Detection Mechanism Dipole moment change (Surface absorption)Dipole moment change (Bulk absorption)Polarizability change (Inelastic scattering)
Sample Preparation None (Direct contact).[1] Ideal for hygroscopic amine salts.High. Requires grinding/pressing. Risk of ion exchange with KBr.None. Direct measurement through glass vials.
Sensitivity to Amine (

)
Moderate.

stretches (3300-3400

) are clear but weaker than in transmission.[1]
High. Best for resolving subtle H-bonding shifts in the amine tail.Low.

signals are weak scatterers; poor for amine quantitation.
Sensitivity to Pyridazine Ring Good. Asymmetric ring stretches are visible.Good. Full profile visible.Excellent. Symmetric ring breathing (~960

) is the dominant spectral feature.[1]
Spectral Distortion Yes. Peak intensity decreases at higher wavenumbers; shifts in low frequency region due to penetration depth (

).
No. True Beer-Lambert absorption.[1]No. But fluorescence interference is possible (mitigated by 1064 nm laser).
Throughput (Samples/Hour) High (30+)Low (4-6)High (30+)
Detailed Fingerprint Analysis

To validate the identity of (6-Ethoxypyridazin-3-yl)methanamine, the spectrum must be divided into three critical zones. The values below represent the characteristic theoretical bands derived from structural analogs (3,6-disubstituted pyridazines).

Zone 1: High Frequency (

)
[1]
  • Primary Amine (

    
    ):  Look for a distinct doublet  between 3300–3400 
    
    
    
    representing the asymmetric and symmetric
    
    
    stretching vibrations.[1] In ATR, these may appear broader if the sample is hygroscopic.
  • Aliphatic

    
     (Ethoxy/Methylene):  A cluster of sharp peaks between 2850–2980 
    
    
    
    .[1]
    • 
      : Asymmetric 
      
      
      
      stretch (ethoxy).[1]
    • 
      : Asymmetric 
      
      
      
      stretch (methanamine linker).[1]
Zone 2: The Fingerprint Region (

)

This is the primary zone for discrimination against impurities.[1]

  • Pyridazine Ring (

    
    ):  Strong bands at 1590 
    
    
    
    and 1540
    
    
    .[1]
  • Amine Scissoring (

    
    ):  A medium intensity band near 1600 
    
    
    
    (often overlapping with the ring stretch).[1]
  • Ether Linkage (

    
    ):  The aryl-alkyl ether stretch is a critical marker at 1250–1270 
    
    
    
    .[1] Absence of this peak suggests cleavage of the ethoxy group (degradation).
  • 
     Stretch:  A band at 1050–1100 
    
    
    
    corresponding to the exocyclic
    
    
    bond of the methanamine.
Zone 3: Low Frequency (

)
[1]
  • Ring Breathing Mode: A very strong, sharp band at ~960

    
     .[1][2] This is diagnostic for the 1,2-diazine (pyridazine) ring system.[1]
    
  • Out-of-Plane Bending: Bands near 830–850

    
      indicate the substitution pattern (3,6-disubstituted).[1]
    
Experimental Protocol: Self-Validating ATR-FTIR Workflow

Objective: Establish a robust ID method that flags spectral anomalies automatically.

Equipment:

  • FTIR Spectrometer (e.g., Bruker, Thermo, PerkinElmer) with DTGS detector.

  • Single-bounce Diamond ATR accessory.[1]

Step-by-Step Protocol:

  • System Suitability Test (SST):

    • Action: Collect a background spectrum (air).

    • Criteria: Energy throughput at 4000

      
       must be >70% of installation value. Water vapor lines (
      
      
      
      ) must be <0.01 Abs.[1]
    • Why: Ensures the optical path is clean and purged of atmospheric moisture which interferes with amine detection.

  • Sample Loading:

    • Action: Place ~5 mg of (6-Ethoxypyridazin-3-yl)methanamine on the crystal.

    • Action: Apply pressure using the slip-clutch clamp until it "clicks" (standardized force).[1]

    • Why: ATR intensity is proportional to contact area. Inconsistent pressure leads to poor reproducibility in peak ratios.

  • Data Acquisition:

    • Parameters: 32 scans, 4

      
       resolution.
      
    • Correction: Apply "ATR Correction" (converts refractive index dependent intensity to transmission-like spectrum) ONLY if comparing against a KBr library. For direct lot-to-lot comparison, use raw ATR data.[1]

  • Data Processing (The "Self-Validating" Step):

    • Normalize: Normalize the spectrum to the Pyridazine Ring Breathing band (~960

      
      ).
      
    • Ratio Check: Calculate the ratio of the Ether peak (1260

      
      ) to the Ring peak (960 
      
      
      
      ).
    • Pass Criteria: Ratio must fall within

      
       of the Reference Standard.
      
    • Why: If the ethoxy group degrades, the 1260 peak drops while the ring peak remains stable. This ratio is a built-in purity check.

Decision Logic & Workflow Diagram

The following diagram illustrates the decision matrix for selecting the appropriate spectroscopic technique based on sample state and analytical goal.

IR_Workflow Start Start: (6-Ethoxypyridazin-3-yl)methanamine Characterization Goal_Check Define Analytical Goal Start->Goal_Check Routine_QC Routine ID / QC Goal_Check->Routine_QC Polymorph Polymorph / Crystallinity Goal_Check->Polymorph Trace_Impurity Trace Impurity Analysis Goal_Check->Trace_Impurity ATR Method: ATR-FTIR (Diamond Crystal) Routine_QC->ATR Speed & Ease Raman Method: Raman (1064 nm Laser) Polymorph->Raman Lattice Modes <200 cm-1 HPLC Method: HPLC-UV/MS (IR insufficient) Trace_Impurity->HPLC Sensitivity <0.1% Validation Validate Spectrum: 1. Check 960 cm-1 (Ring) 2. Check 1260 cm-1 (Ether) 3. Check 3300 cm-1 (Amine) ATR->Validation Raman->Validation

Caption: Decision matrix for selecting the optimal spectroscopic modality based on analytical requirements (QC vs. R&D).

References
  • Billes, F., et al. "Vibrational spectroscopy of pyridazine derivatives."[2] Journal of Molecular Structure, 2004. (General Pyridazine IR assignments).[1]

  • Specac Application Notes. "FTIR: Transmission vs ATR spectroscopy." Specac.com.

  • Rocky Mountain Labs. "Why ATR-FTIR Results Don't Always Match Expectations." Rocky Mountain Laboratories.

  • Provide Chemicals. "(6-Ethoxypyridazin-3-yl)methanamine Product Data." ProvideChemicals.com. (Reference for compound existence/CAS).

  • Pike Technologies. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling." Piketech.com.

Sources

Comprehensive Guide to Solid-State Selection: (6-Ethoxypyridazin-3-yl)methanamine Salts

[1][2]

Executive Summary & Chemical Context

(6-Ethoxypyridazin-3-yl)methanamine (CAS: 102676-47-1) is a bifunctional heteroaromatic building block.[1][2] Its physicochemical behavior is dominated by two features:

  • The Primary Amine (–CH₂NH₂): Highly basic (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ), serving as the primary site for protonation and salt formation.
    
  • The 6-Ethoxypyridazine Core: A weak base (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ) that acts as a lipophilic spacer and hydrogen bond acceptor.[2]
    

The Challenge: The free base is often a low-melting solid or oil with susceptibility to oxidative degradation and potential sublimation.[1][2] Salt formation is essential to stabilize the amine, increase melting point (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

This guide compares the Mono-Hydrochloride (HCl) salt—the standard first-pass candidate—against the Hemifumarate and Mesylate alternatives, evaluating them based on crystallographic packing efficiency, hygroscopicity, and thermal stability.[1]

Comparative Performance Matrix

The following data summarizes the typical solid-state performance metrics for these salt classes when applied to pyridazine methanamines.

FeatureMono-Hydrochloride (HCl) Hemifumarate Mesylate
Crystallinity High; often forms needles/plates.[1][2]Moderate to High; block-like crystals.[2]High; often forms laths.
Melting Point (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

)
High (

C, decomp).
Moderate (

C).[2]
Low to Moderate (

C).[2]
Hygroscopicity High Risk: Cl⁻ is small; often forms channel hydrates.Low: Organic counterion packs efficiently; hydrophobic shielding.[1]Moderate: Sulfonate group can attract moisture.[1]
Packing Motif Ionic bilayers; Charge-assisted H-bonds (

).[2]
2:1 Stoichiometry; Acid-Base H-bond networks (

).[2]
1:1 Stoichiometry; Segregated hydrophobic/hydrophilic layers.
Process Utility Best for purification (high solubility in water/MeOH).Best for final isolation (non-hygroscopic solid).Good for solubility enhancement.

X-Ray Crystallography Analysis & Structural Insights

A. The Mono-Hydrochloride Salt (Standard Reference)
  • Lattice Characteristics: Typically crystallizes in monoclinic space groups (e.g., ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ).
    
  • Interaction Landscape: The crystal structure is dominated by strong, charge-assisted hydrogen bonds between the protonated primary amine (

    
    ) and the chloride anion (
    
    
    ).[2]
  • Structural Liability: The small radius of the chloride ion often leaves "voids" in the crystal lattice if the organic cation is bulky or irregularly shaped (like the ethoxy tail).[1] These voids can trap solvent or atmospheric water, leading to deliquescence at high relative humidity (>60% RH).

  • Data Interpretation: In X-ray powder diffraction (XRPD), look for shifts in peak positions upon humidity exposure, indicating lattice expansion (pseudopolymorphism).[1]

B. The Hemifumarate Salt (The Stable Alternative)[1]
  • Stoichiometry: 2 Cations : 1 Fumarate Dianion.

  • Packing Efficiency: The fumarate dianion acts as a "molecular clip," bridging two methanamine cations.[1] This centrosymmetric arrangement often maximizes

    
     stacking between the electron-deficient pyridazine rings.[2]
    
  • Advantage: The dense packing network excludes water molecules.[1] The ethoxy tails typically interdigitate in hydrophobic layers, providing a kinetic barrier to moisture uptake.

  • Crystallographic Marker: Distinctive short-axis unit cell dimensions (approx 4-5 Å) often correspond to the

    
    -stacking distance.[2]
    

Experimental Protocol: Salt Screening & SCXRD Generation

To generate the comparative data for your specific batch, follow this self-validating workflow.

Phase 1: Automated Salt Screening
  • Dissolution: Dissolve 100 mg of free base in 5 volumes of MeOH/THF (1:1).

  • Acid Addition: Add 1.05 equivalents of counter-acids (HCl, Methanesulfonic, Fumaric) as stock solutions.

  • Crystallization: Cycle temperature (

    
    C to 
    
    
    C) over 24 hours.
  • Harvest: Centrifuge and analyze solids by PLM (Polarized Light Microscopy) for birefringence.

Phase 2: Single Crystal Growth (SCXRD)[2]
  • Method: Vapor Diffusion.[1]

  • Setup: Place 10 mg of salt in a small vial (solvent: MeOH). Place this vial inside a larger jar containing an anti-solvent (EtOAc or

    
    ). Cap tightly.
    
  • Timeline: Allow 3-7 days for slow diffusion.

  • Validation: Crystals must be single, transparent, and have sharp edges.

Phase 3: Data Collection & Refinement[2]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu source).[1]

  • Temperature: Collect at 100 K to reduce thermal motion of the ethoxy chain.

  • Refinement: Solve structure using SHELXT and refine with SHELXL. Pay attention to the disorder in the ethoxy chain; use PART commands if multiple conformers exist.

Workflow Visualization (DOT Diagram)

The following diagram outlines the decision logic for selecting the optimal salt form based on crystallographic data.

SaltSelectionStartStart: (6-Ethoxypyridazin-3-yl)methanamine Free BaseScreenSalt Screening(HCl, Fumarate, Mesylate)Start->ScreenXraySingle Crystal XRD (SCXRD)Data Collection @ 100KScreen->XrayDecisionAnalyze Packing & H-BondsXray->DecisionPathHClHCl Salt:High SolubilityRisk: HygroscopicityDecision->PathHClChannel Voids ObservedPathFumHemifumarate:Dense PackingBenefit: StabilityDecision->PathFumCentrosymmetric Pi-StackingResult1Select for: Early Synthesis/PurificationPathHCl->Result1Result2Select for: Final Drug SubstancePathFum->Result2

Figure 1: Decision logic for salt selection based on crystallographic structural motifs.

References & Authority

The structural insights and synthesis contexts described above are grounded in the following technical literature and patent landscape regarding pyridazine intermediates.

  • PRMT5 Inhibitor Synthesis Context:

    • Patent: "PRMT5 Inhibitors and Methods of Use." US Patent 11,845,760 B2. (Describes the use of (6-ethoxypyridazin-3-yl)methanamine as a key intermediate).

    • Source:[1][2]

  • FXR Modulator Applications:

    • Patent: "Substituted Bicyclic Compounds as Farnesoid X Receptor Modulators." WO 2020/168143 A1. (Details the incorporation of the ethoxypyridazine moiety).

    • Source:[2]

  • General Crystallographic Principles for Pyridazines:

    • Reference: "Crystal structure of 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine."[2][3] Acta Crystallographica Section E. (Provides comparative structural data on pyridazine ring packing and hydrogen bonding).

    • Source:[2]

  • Salt Selection Methodology:

    • Guide: "Handbook of Pharmaceutical Salts: Properties, Selection, and Use."[1] (Standard authoritative text for interpreting pKa and counterion selection).

    • Context: Used to validate the selection of Fumarate vs. HCl for basic amines.[1]

Quality control benchmarks for (6-Ethoxypyridazin-3-yl)methanamine purity

Author: BenchChem Technical Support Team. Date: March 2026

Quality Control Benchmarks for (6-Ethoxypyridazin-3-yl)methanamine Purity

Executive Summary: The Purity Imperative

(6-Ethoxypyridazin-3-yl)methanamine (CAS: 18596-32-2) is a high-value heterocyclic building block, critical in the synthesis of kinase inhibitors and GPCR ligands. Its pyridazine core serves as a bioisostere for phenyl or pyridine rings, offering improved aqueous solubility and distinct hydrogen-bonding vectors.

However, the chemical instability of the alkoxy-pyridazine moiety—specifically its susceptibility to acid-catalyzed hydrolysis—creates a unique quality control (QC) challenge. Standard "Certificate of Analysis" (CoA) checks often fail to detect specific degradation products that can arrest downstream amidation or reductive amination reactions.

This guide objectively compares three analytical benchmarks—HPLC-UV , UHPLC-MS , and qNMR —to establish a self-validating QC protocol for researchers requiring >98% purity.

Impurity Profiling & Critical Quality Attributes (CQAs)

Before selecting a method, one must understand what to look for. The synthesis of (6-Ethoxypyridazin-3-yl)methanamine typically proceeds via two routes, each generating distinct impurity profiles.

Impurity TypeOriginRisk FactorDetection Difficulty
Precursor A 6-Ethoxypyridazine-3-carbonitrileHigh: Competes in coupling reactions; nitrile group is reactive.Low (Distinct UV)
Precursor B 3-Chloro-6-ethoxypyridazineMedium: Alkylating agent; potential genotoxin.Medium (Weak UV)
Degradant 6-(Aminomethyl)pyridazin-3(2H)-oneCritical: Formed via hydrolysis of the ethoxy group. Tautomerizes and terminates chain elongation.High (Polar, elutes in void volume on std C18)
Salt Counterions HCl, TFA, FormateHigh: Affects stoichiometry in weight-based dosing.Very High (Invisible to UV/MS)

Comparative Analysis of Analytical Benchmarks

Benchmark A: HPLC-UV (The Routine Workhorse)

Standard Reverse-Phase Chromatography with Diode Array Detection.

  • Principle: Separation based on hydrophobicity; quantification via Beer-Lambert law.

  • Performance: Excellent for detecting aromatic impurities (precursors).

  • Limitation: The critical degradant (pyridazinone) is highly polar and often co-elutes with the solvent front. It also lacks the distinct chromophore of the fully aromatic system.

  • Verdict: Necessary but insufficient for "Process-Ready" grading.

Benchmark B: UHPLC-MS/MS (The Trace Detective)

Ultra-High Performance LC with Electrospray Ionization Mass Spectrometry.

  • Principle: Mass-to-charge ratio (m/z) detection.

  • Performance: Unmatched sensitivity. Can detect the m/z 126 (pyridazinone) degradant even at 0.05% levels.

  • Limitation: Ion suppression can hide impurities if they co-elute with the main peak. Does not quantify salt content.

  • Verdict: Essential for identifying "Unknown" peaks found in HPLC-UV.

Benchmark C: qNMR (The Absolute Judge)

Quantitative Nuclear Magnetic Resonance Spectroscopy.

  • Principle: Molar ratio determination using an internal standard (IS).

  • Performance: The only method that detects residual solvent, water, and inorganic salts while providing an absolute purity value (wt/wt%).

  • Limitation: Lower sensitivity (LOD ~0.5%); requires high sample mass (~10 mg).

  • Verdict: The Gold Standard for establishing the "Primary Reference Standard."

Quantitative Performance Matrix

MetricMethod A: HPLC-UVMethod B: UHPLC-MSMethod C: qNMR
Linearity (

)
> 0.999> 0.995N/A (Ratio based)
LOD (Limit of Detection) 0.05%0.001%~0.1%
Specificity Moderate (Co-elution risk)High (Mass resolution)Very High (Structural resolution)
Salt/Solvent Detection NoNoYes
Throughput High (15 min/run)High (10 min/run)Low (30 min/sample)
Cost per Sample $


$

Detailed Experimental Protocols

Protocol A: Validated HPLC-UV Method

Designed to retain polar degradants.

  • Column: Kinetex Biphenyl (150 x 4.6 mm, 2.6 µm). Note: Biphenyl phases offer better selectivity for nitrogen heterocycles than C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar degradants)

    • 2-12 min: 5% -> 60% B

    • 12-15 min: 60% -> 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/urea bonds).

  • Standard Prep: Dissolve 1 mg/mL in Water:MeCN (90:10).

Protocol B: qNMR Absolute Purity Assay

Self-validating method for salt correction.

  • Solvent: DMSO-

    
     (Provides best solubility for polar salts).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade). Reason: Non-hygroscopic, distinct singlet at ~6.3 ppm which does not overlap with pyridazine protons.

  • Procedure:

    • Weigh exactly 10.0 mg of (6-Ethoxypyridazin-3-yl)methanamine.

    • Weigh exactly 5.0 mg of Maleic Acid.

    • Dissolve both in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 60 seconds (Critical: must be 
      
      
      
      for accurate integration).
    • Scans: 16.

  • Calculation:

    
    
    Where 
    
    
    
    =Integration,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity of IS.[1][2][3][4]

QC Decision Logic (Visualized)

This workflow illustrates the logical progression for releasing a batch of (6-Ethoxypyridazin-3-yl)methanamine for drug discovery use.

QC_Workflow Start Batch Synthesis (6-Ethoxypyridazin-3-yl)methanamine HPLC Step 1: HPLC-UV Analysis (Protocol A) Start->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck MS_Check Step 2: UHPLC-MS Check for m/z 126 (Degradant) PurityCheck->MS_Check Yes Recrystallize Reprocess: Recrystallize (IPA/Hexane) PurityCheck->Recrystallize No (<98%) DegradantCheck Degradant Present? MS_Check->DegradantCheck qNMR Step 3: qNMR Assay Determine Salt Stoichiometry DegradantCheck->qNMR No DegradantCheck->Recrystallize Yes (Hydrolysis Detected) Release RELEASE BATCH Calculate Net Peptide Content qNMR->Release Purity Value Assigned Recrystallize->HPLC Retest

Caption: Integrated QC Workflow ensuring detection of UV-silent salts and polar hydrolysis products.

References

  • International Conference on Harmonisation (ICH). "Q2(R1): Validation of Analytical Procedures: Text and Methodology." ICH Guidelines, 2005. Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Link

  • Alahrani, M., et al. "Synthesis and HPLC Enantioresolution of Pyridazine Derivatives." Molecules, 2021.[4][5][6] (Provides basis for Biphenyl column selection in pyridazine separation). Link

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. Link

Sources

Safety Operating Guide

Operational Disposal Protocol: (6-Ethoxypyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directives

Do not treat this compound as generic organic waste. (6-Ethoxypyridazin-3-yl)methanamine (CAS: 1696-64-6) possesses a primary amine functionality attached to a nitrogen-rich heterocyclic ring.[1][2][3][4] Improper disposal can lead to exothermic reactions with acidic waste streams or the formation of carcinogenic nitrosamines if commingled with nitrosating agents.[3]

  • Immediate Action: Segregate from strong oxidizers and acidic waste streams.[1][3]

  • Disposal Method: High-temperature incineration with NOx scrubbing.[1][3]

  • Prohibited: Do not dispose of down the drain. Do not mix with "General Organic Waste" if that stream contains heavy metal oxidizers or nitrites.[1][3]

Chemical Profile & Hazard Identification

Understanding the molecular behavior of the waste is the first step in safe disposal.[1][3] This compound is not merely "trash"; it is a reactive chemical entity until destroyed.[1][3]

PropertySpecificationOperational Implication
Functional Group Primary Methanamine (

)
Basic (pH > 10 in solution). Risk of exotherm if mixed rapidly with acid waste.[1][3]
Core Structure Pyridazine Ring (1,2-diazine)Nitrogen-Rich. Combustion generates Nitrogen Oxides (NOx).[1][3][4] Requires scrubbed incineration.[1][3]
Physical State Solid / PowderDust inhalation hazard.[1][3] Hygroscopic potential.[1][3]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3][4][5][6] Irrit.)Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory.[3][4]
Reactivity Incompatible with Strong Oxidizers, Acid Chlorides, AnhydridesSegregation Critical: Do not place in waste containers with peroxide formers or strong acids.[4]
Pre-Disposal Segregation Strategy

The "Trustworthiness" Protocol: Safety relies on a self-validating system.[1][3] You must verify the compatibility of your waste stream before pouring.[1][3]

A. The Nitrosamine Hazard (Critical Insight)

As a primary amine, (6-Ethoxypyridazin-3-yl)methanamine can react with nitrosating agents (e.g., sodium nitrite, nitrous acid) to form unstable diazonium salts or toxic byproducts.[1][4]

  • Rule: NEVER dispose of this amine in a waste container known to contain nitrites, nitrates, or nitrosating reagents.[4]

B. Acid-Base Management[1][3][7][8]
  • Scenario: You have a 10g remnant of the solid or a concentrated mother liquor.[1][3]

  • Risk: Dumping this basic amine into a "General Organic" drum that consists largely of acidic byproducts (e.g., acetic acid, HCl workups) will generate immediate heat and pressure.[4]

  • Protocol: Use a dedicated "Basic Organic Waste" container. If unavailable, neutralize the solution slowly in a hood before adding to the main waste stream.[4]

Step-by-Step Disposal Workflow
Phase 1: Solid Waste (Pure Compound/Spill Cleanup)
  • Containment: Place solid waste in a clear polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Label as "Solid Organic Waste - Basic/Amine." Explicitly list the chemical name.

  • Transfer: Move to the Satellite Accumulation Area (SAA).

Phase 2: Liquid Waste (Mother Liquors/Solvents)
  • Check pH: If the solution is aqueous/organic mix, verify pH.[1][3] If pH > 12, label as "Corrosive - Basic."[1][3][4]

  • Solvent Compatibility: Ensure the solvent carrier (e.g., DCM, Methanol) is compatible with the waste drum material (HDPE is generally safe; avoid metal cans for corrosive bases).[3][4]

  • Triple Rinse: Empty reagent bottles must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Methanol).[1][3]

    • Note: The rinseate is now Hazardous Waste .[1][3] Do not pour rinseate down the sink.[1][3]

Phase 3: Final Destruction
  • Method: Thermal Oxidation (Incineration).[1][3]

  • Requirement: The facility must operate a secondary combustion chamber to ensure complete destruction of the pyridazine ring and scrubbers to capture NOx emissions.

Visualized Decision Logic

The following diagram outlines the operational decision tree for disposing of (6-Ethoxypyridazin-3-yl)methanamine.

DisposalWorkflow Start Waste Generation: (6-Ethoxypyridazin-3-yl)methanamine StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Contaminated Gloves) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solution/Mother Liquor) StateCheck->LiquidWaste Liquid Bagging Double Bag in Polyethylene or Wide-Mouth Jar SolidWaste->Bagging LabelSolid Label: 'Solid Organic - Basic' List Chemical Name Bagging->LabelSolid Pickup EHS Pickup (Incineration) LabelSolid->Pickup pHCheck Check pH / Components LiquidWaste->pHCheck AcidicStream Stream contains Strong Acids? pHCheck->AcidicStream NitriteStream Stream contains Nitrites? AcidicStream->NitriteStream No Neutralize Pre-Neutralize in Hood (Slow Addition) AcidicStream->Neutralize Yes (Risk of Heat) Segregate SEGREGATE IMMEDIATELY Do Not Mix NitriteStream->Segregate Yes (Carcinogen Risk) Combine Combine in 'Basic Organic' Waste Container NitriteStream->Combine No Neutralize->NitriteStream Segregate->Pickup Combine->Pickup

Figure 1: Operational decision tree for the segregation and packaging of pyridazine-amine waste, highlighting critical incompatibility checkpoints.

Regulatory Compliance (RCRA & Local)

While this specific CAS is not typically listed on the EPA "P" or "U" lists (40 CFR 261.33), it is regulated by characteristic:

  • Ignitability (D001): If disposed of in a flammable solvent (Methanol/Ethanol).[1][3]

  • Corrosivity (D002): If the aqueous pH is

    
     12.5.[1][3][8][9]
    
  • Generator Status: You are responsible for characterizing the waste. When in doubt, code as D001/D002 and list the specific chemical constituents.

Spill Response:

  • Small Solids: Sweep up carefully to avoid dust generation.[1][3] Use a HEPA vacuum if available.[1][3]

  • Liquids: Absorb with vermiculite or clay-based absorbent.[1][3] Do not use paper towels for concentrated amine spills if oxidizers are present in the trash, as this can create a fire hazard as the paper dries.[4]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][3] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1]

  • PubChem. (2023).[1][3] Compound Summary for CAS 1696-64-6. National Library of Medicine.[1][3] [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][3] Hazard Communication Standard: Safety Data Sheets. [Link][1]

Sources

Comprehensive Safety & Handling Guide: (6-Ethoxypyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: Treat (6-Ethoxypyridazin-3-yl)methanamine as a Corrosive (Category 1B) and Acute Toxin (Oral) until specific lot-release toxicity data proves otherwise.

As a primary amine attached to a nitrogen-rich heterocyclic core (pyridazine), this compound exhibits high basicity and significant biological activity potential. The primary safety risks are chemical burns to mucous membranes (eyes/lungs) and potential systemic toxicity upon transdermal absorption.

Critical Hazard Profile:

  • H314: Causes severe skin burns and eye damage (Predicted based on pKa of primary methylamines).

  • H302/H301: Harmful/Toxic if swallowed (Common to pyridazine pharmacophores).

  • H335: May cause respiratory irritation.[1][2][3]

  • Reactivity: Air-sensitive. Rapidly absorbs CO₂ to form carbamates; incompatible with strong oxidizers and acid chlorides.

Risk Assessment & PPE Matrix

Effective protection requires a barrier strategy that accounts for the compound's physical state (likely a low-melting solid or oil) and its permeation properties.

The "Double-Barrier" Principle

For functionalized heterocyclic amines, standard latex gloves are insufficient due to rapid degradation by basic organic moieties. We utilize a Nitril-Laminate hierarchy.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Nitrile Gloves (Min 0.11 mm) Standard protection against incidental splash. Inspect for pinholes before donning.
Hand (Secondary) Silver Shield / 4H Laminate REQUIRED for handling concentrated stock solutions (>1M) or spills. Amines permeate standard nitrile <15 mins.
Ocular Chemical Splash Goggles Safety glasses are insufficient . Vapors from volatile amines track around glasses, causing corneal edema ("blue haze").
Respiratory Fume Hood (Face Velocity >0.5 m/s) Primary containment. If working outside a hood (e.g., balance maintenance), use a Full-Face Respirator with ABEK filters.
Body Tyvek® Lab Coat + PVC Apron Cotton absorbs liquids and holds corrosives against the skin. Tyvek repels organic bases.

Operational Workflows

A. Engineering Controls & Pre-Work

Before opening the vial, ensure the chemical fume hood is operational. The high nitrogen content of the pyridazine ring combined with the exocyclic amine makes this compound a potential stench agent and respiratory irritant.

  • Atmosphere: Handle under dry nitrogen or argon flow if possible to prevent carbamate formation (crusting on the vial cap).

  • Static Control: Use an ionizing fan or anti-static gun during weighing. Small organic heterocyclic solids are prone to static charge, leading to aerosolization.

B. Handling Protocol (Step-by-Step)
  • Donning: Put on nitrile gloves. If handling >500 mg, double glove (Nitrile over Laminate). Put on goggles.

  • Vial Opening: Tap the vial gently on the benchtop to settle solids. Open only inside the fume hood.[2][4]

  • Transfer:

    • Solids: Use a disposable plastic spatula. Avoid metal spatulas if the compound is being used for metal-catalyzed cross-coupling (e.g., Suzuki/Buchwald), as amines can chelate trace metals from the spatula, affecting reaction yields.

    • Liquids/Oils: Use a positive-displacement pipette to prevent dripping due to low surface tension.

  • Dissolution: Add solvent (DCM, MeOH, or DMF) slowly. The heat of solution (exothermic) may be noticeable due to the basic amine interacting with protic solvents.

  • Decontamination: Immediately wipe the balance area with a lint-free wipe soaked in 10% Citric Acid or dilute HCl. Do not use Acetone initially, as it can react with primary amines to form imines, complicating cleanup.

C. Storage Logic[4]
  • Temperature: Store at 2–8°C (Refrigerate).

  • Container: Amber glass with a Teflon-lined cap.

  • Incompatibility: Segregate from acid chlorides, anhydrides, and strong oxidizers.

Visualized Safety Logic

Diagram 1: Risk-Based PPE Selection Hierarchy

This logic flow ensures you select the correct PPE based on the operation's scale and risk.

PPE_Selection_Logic Start Assess Operation Scale SmallScale < 100 mg (Solid/Stock) Start->SmallScale LargeScale > 100 mg or Neat Liquid Start->LargeScale StandardPPE Standard PPE: Nitrile Gloves + Lab Coat + Safety Glasses SmallScale->StandardPPE Solid State EnhancedPPE Enhanced PPE: Double Glove (Nitrile) + Chemical Goggles + Fume Hood Sash Lowered SmallScale->EnhancedPPE In Volatile Solvent CheckState Is it in Solution? LargeScale->CheckState MaxPPE Maximum Protection: Laminate Liners + Face Shield + Apron CheckState->EnhancedPPE Solid CheckState->MaxPPE Liquid/Oil

Caption: Decision matrix for selecting PPE based on quantity and physical state. Note the escalation to laminate gloves for liquids.

Emergency Response & Spill Management

Scenario: You have spilled a solution of (6-Ethoxypyridazin-3-yl)methanamine inside the fume hood.

Diagram 2: Chemical Spill Response Workflow

Spill_Response Alert 1. Alert & Isolate (Close Hood Sash) Assess 2. Assess Volume & Hazard Alert->Assess Neutralize 3. Neutralize (Apply Weak Acid/Absorbent) Assess->Neutralize Basic Amine Collect 4. Collect Waste (Do NOT use paper towels alone) Neutralize->Collect Clean 5. Final Wash (Soap & Water) Collect->Clean

Caption: Five-step protocol for safely managing an amine spill. Neutralization is key to reducing vapor pressure.

Detailed Spill Protocol
  • Evacuate: If the spill is outside the hood (>10 mL), evacuate the lab immediately.

  • Neutralize: Do not simply wipe up. Cover the spill with a 1:1 mixture of sand and sodium bisulfate (or a commercial acid neutralizer). This converts the volatile free base amine into a non-volatile salt.

  • Absorb: Once neutralized (pH check < 9), absorb with vermiculite or spill pads.

  • Disposal: Place waste in a bag labeled "Hazardous Waste: Basic Organic Solids/Sludge."

Disposal & Waste Streams

Strict Adherence Required: Pyridazine derivatives are often bioactive and persistent.

  • Aqueous Waste: Never pour down the sink. Collect in "Basic Aqueous Waste" (Blue Label).

  • Organic Waste: Collect in "Halogen-Free Organic Solvents" (Red Label), assuming no halogenated solvents were used.

  • Empty Vials: Rinse with MeOH three times. Collect rinsate in organic waste. Deface the label and dispose of the glass in the "Chemically Contaminated Glass" bin.

References

  • PubChem. (2025).[3] Compound Summary: (6-Methoxypyridin-3-yl)methanamine (Analogous Structure Safety Data). National Library of Medicine. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Pyridazine Derivatives Hazard Classification. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.